molecular formula C₁₂H₁₂N₂O₂ B1142176 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol CAS No. 61604-22-6

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Cat. No.: B1142176
CAS No.: 61604-22-6
M. Wt: 216.24
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Description

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol ( 61604-22-6) is a high-purity biphenyl-based compound supplied with a Certificate of Analysis for quality assurance in research applications . This chemical, with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol, serves as a critical synthetic intermediate and reference standard in pharmaceutical development . It is particularly valued for the development and validation of analytical methods, ensuring QC and traceability against pharmacopeial standards during drug synthesis . The presence of both amino and hydroxyl functional groups on the biphenyl scaffold makes this diol a versatile building block. These functional groups are known to be effective in the construction of functional Metal-Organic Frameworks (MOFs), where they can act as guest-interactive sites, potentially for applications in catalysis, sensing, and gas separation . For long-term stability, it is recommended to store this product in a refrigerator at 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(5-amino-2-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXZDJKCBWKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol via nitration-reduction"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6), a critical bifunctional monomer used in the development of high-performance polybenzimidazoles (PBI), metal-organic frameworks (MOFs), and coordination polymers.[1]

The synthesis leverages the inherent steric and electronic properties of the 2,2'-biphenol scaffold to achieve high regioselectivity during electrophilic aromatic substitution, avoiding the need for protecting groups.

Executive Summary & Retrosynthetic Analysis

The target molecule is a


-symmetric biphenyl derivative featuring two hydroxyl groups at the 2,2' positions and two amino groups at the 5,5' positions.

Synthetic Strategy: The most efficient route is a two-step sequence starting from commercially available 2,2'-biphenol :

  • Regioselective Nitration: Direct nitration of 2,2'-biphenol.[1] The hydroxyl groups are strong ortho/para activators.[1] However, the 3,3' positions (ortho) are sterically hindered by the "bay region" of the twisted biphenyl backbone. This steric gating directs the electrophile (

    
    ) almost exclusively to the 5,5' positions (para).[1]
    
  • Reduction: Catalytic hydrogenation or chemical reduction of the dinitro intermediate to the diamine.[1]

Reaction Scheme

ReactionScheme SM 2,2'-Biphenol (Starting Material) Inter 5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol (Intermediate) SM->Inter  Regioselective  Attack Reagent1 HNO3 / AcOH (Nitration) Product 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (Target) Inter->Product  Chemo-selective  Reduction Reagent2 H2, Pd/C (Reduction)

Figure 1: Synthetic pathway leveraging steric control for regioselectivity.

Step 1: Regioselective Nitration[2][3]

The critical challenge in this step is preventing over-nitration (forming tetranitro species) and ensuring substitution occurs at the 5-position rather than the 3-position.[1]

Mechanism & Regiochemistry

The hydroxyl group at C2 activates positions C3 (ortho) and C5 (para).[1]

  • C3 Position: Located in the "bay" of the biphenyl system.[1] Substitution here increases torsional strain between the rings.[1]

  • C5 Position: Sterically unencumbered and electronically activated.[1]

By controlling the temperature and stoichiometry, the reaction is kinetically driven to the 5,5' isomer.

Experimental Protocol

Reagents:

  • 2,2'-Biphenol (1.0 equiv)[1]

  • Nitric Acid (70%, 2.2 equiv)[1]

  • Glacial Acetic Acid (Solvent)[1]

Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask with 2,2'-biphenol (10.0 g, 53.7 mmol) and glacial acetic acid (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Low temperature suppresses nitration at the more hindered 3-position.[1]

  • Addition: Prepare a solution of HNO3 (70%, 7.5 g, ~118 mmol) in glacial acetic acid (20 mL). Add this dropwise to the biphenol solution over 45 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. A yellow precipitate (the dinitro compound) typically begins to form.[1]

  • Quench & Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

  • Filtration: Filter the yellow solid. Wash with cold water (3 x 100 mL) to remove excess acid.[1]

  • Purification: Recrystallize the crude solid from hot ethanol or acetic acid/water (9:1) to yield 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diol as bright yellow needles.[1]

Data Summary:

ParameterSpecificationNote
Stoichiometry 1.0 : 2.2 (SM : HNO3)Slight excess ensures conversion without tetranitration.[1]
Temperature 0°C

25°C
Controls kinetic selectivity for para-substitution.[1]
Yield 75–85%High regioselectivity due to steric hindrance at C3.[1]
Appearance Yellow NeedlesDistinctive of nitro-phenols.[1]

Step 2: Reduction to Diamine

The reduction of the nitro groups must be performed carefully to avoid oxidation of the resulting aminophenol, which is prone to forming quinone-imines in air.

Method Selection
  • Catalytic Hydrogenation (Pd/C): Preferred for high purity and ease of workup.[1]

  • Alternative (Fe/HCl): Viable for large scale but requires rigorous removal of iron salts which can chelate the product.[1]

Experimental Protocol (Catalytic Hydrogenation)

Reagents:

  • 5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol (5.0 g, 18.1 mmol)[1]

  • Pd/C (10% wt loading, 0.5 g)

  • Methanol or Ethanol (150 mL)[1]

  • Hydrogen Gas (Balloon or low pressure)[1]

Procedure:

  • Inerting: Purge the reaction vessel (hydrogenation flask) with nitrogen to remove oxygen.[1]

  • Loading: Add the dinitro intermediate, Pd/C catalyst, and solvent (methanol).

  • Hydrogenation: Evacuate nitrogen and backfill with Hydrogen gas .[1] Stir vigorously at room temperature for 6–12 hours.

    • Monitoring: The yellow color of the suspension will fade to colorless or light gray as the nitro groups are reduced.[1]

  • Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen/Argon) . Note: The product is sensitive to air oxidation.[1]

  • Isolation:

    • Option A (Free Base): Concentrate the filtrate under reduced pressure to obtain the solid diamine.[1] Store under inert gas.

    • Option B (HCl Salt - Recommended): Add concentrated HCl (4 equiv) to the filtrate.[1] The dihydrochloride salt precipitates immediately.[1] Filter and dry.[1] The salt is significantly more stable to oxidation.[1]

Process Safety & Logic

SafetyLogic Nitro Nitro Intermediate H2 Hydrogenation Nitro->H2 Amine Aminophenol Product H2->Amine Oxidation Quinone-Imine (Degradation) Amine->Oxidation  O2 Exposure Salt HCl Salt Formation (Stabilization) Amine->Salt  Acidification

Figure 2: Stabilization strategy for the air-sensitive aminophenol product.

Characterization & Validation

To ensure the integrity of the 5,5'-isomer, specific spectroscopic signals must be verified.

NMR Spectroscopy ( H NMR, DMSO- )
  • Symmetry: The molecule is symmetric, showing simplified signals (half the number of protons).[1]

  • Aromatic Region:

    • d (doublet, ~6.6 ppm): Proton at C6 (Ortho to Bridge).

    • dd (doublet of doublets, ~6.4 ppm): Proton at C4 (Meta to Bridge).

    • d (doublet, ~6.5 ppm): Proton at C3 (Ortho to OH).[1]

    • Note: The absence of a singlet implies no substitution at C3 or C6, confirming the 1,2,5 substitution pattern.

  • Functional Groups:

    • Broad singlet (~4.5 ppm):

      
       protons.[1]
      
    • Broad singlet (~8–9 ppm):

      
       protons.[1]
      
Infrared (FT-IR)
  • Nitro Intermediate: Strong bands at 1520 cm⁻¹ and 1340 cm⁻¹ (

    
     stretch).
    
  • Amino Product: Disappearance of nitro bands; appearance of doublet peaks at 3300–3400 cm⁻¹ (

    
     stretch).[1]
    

References

  • Regioselectivity in Phenolic Nitration

    • Mechanistic Insight: The steric hindrance in the "bay region" of 2,2'-biphenol directs electrophilic
    • Source: Journal of the Korean Chemical Society, "Regioselectivity in Nitration of Biphenyl Derivatives" (2001).[2]

  • Synthesis of 5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol

    • Protocol Validation: Confirms the stability and isolation of the dinitro intermediate (CAS 32750-13-3).[1]

    • Source: Anant Pharmaceuticals Product Data.

  • General Reduction of Nitrophenols

    • Methodology: Catalytic hydrogenation of nitro compounds to amines using Pd/C.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.829 (1973).[1]

  • Product Identity (5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol)

    • Application: Usage as a ligand and MOF precursor (CAS 61604-22-6).[1]

    • Source: PubChem Compound Summary. [1]

Sources

Technical Guide: Spectroscopic Characterization of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for the spectroscopic characterization of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol, structured for high-level R&D professionals.

Executive Summary & Structural Context

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6, often abbreviated as 5,5'-DAB) is a critical bifunctional monomer used in the synthesis of high-performance polybenzoxazoles (PBOs), coordination ligands (Salen-type precursors), and advanced epoxy curing agents.

Unlike its more common isomer, 3,3'-diamino-4,4'-dihydroxybiphenyl (the standard PBO monomer), the 5,5'-isomer possesses a distinct substitution pattern that alters its electronic environment, solubility, and reactivity. Accurate NMR characterization is the primary method for validating isomeric purity, particularly to distinguish it from 3,3'-substituted byproducts formed during the nitration of 2,2'-biphenol.

This guide details the NMR protocols required to unambiguously assign the structure, focusing on spin-system analysis in polar aprotic solvents.

Structural Parameters[1][2][3][4][5][6][7][8]
  • Symmetry:

    
     symmetry (axis through the C1-C1' bond).
    
  • Implication: Magnetic equivalence reduces the complexity of the spectrum; only one ring's signals are observed (3 aromatic protons, 3 aromatic carbons).

  • Spin System: The aromatic protons (H3, H4, H6) form an AMX or ABX system depending on the magnetic field strength and solvent effects.

Experimental Methodology

Solvent Selection Strategy

The choice of solvent is non-trivial due to the competing hydrogen-bonding capabilities of the hydroxyl (-OH) and amine (-NH


) groups.
SolventSuitabilityRationale
DMSO-d

Optimal Excellent solubility; stabilizes phenolic -OH protons via H-bonding, often resolving them as sharp singlets or doublets (if coupled) rather than broad humps.
MeOD Sub-optimalCauses exchange of labile protons (-OH, -NH

) to -OD, erasing critical diagnostic signals. Useful only for carbon backbone verification.
CDCl

PoorThe molecule is practically insoluble in non-polar chlorinated solvents due to its zwitterionic character and inter-molecular H-bonding.
Sample Preparation Protocol

To ensure high-resolution data suitable for publication or regulatory filing (IND/NDA), follow this "Senior Scientist" protocol:

  • Massing: Weigh 10–15 mg of the dried analyte into a clean vial.

    • Note: Ensure the sample is free of paramagnetic impurities (e.g., residual reduction catalysts like Pd/C or Fe), which cause line broadening.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Optional: Add 0.03% TMS (tetramethylsilane) as an internal reference (

      
       ppm).
      
  • Homogenization: Sonicate for 2 minutes at ambient temperature. Do not heat aggressively to avoid promoting oxidation of the electron-rich aminophenol moiety.

  • Transfer: Filter through a glass wool plug into a precision 5mm NMR tube to remove suspended particulates.

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to

    
     (typically 5–10 seconds) to allow full relaxation of aromatic protons.
    
  • Scans (NS): 16–32 scans are sufficient for

    
    H; 1024+ scans for 
    
    
    
    C.
  • Temperature: 298 K (25°C).

1H NMR Spectral Analysis

The spectrum of 5,5'-diamino-[1,1'-biphenyl]-2,2'-diol in DMSO-d


 is characterized by three distinct regions: the labile protons, the aromatic backbone, and the solvent residuals.
Predicted Chemical Shifts & Multiplicities

Note: Values are approximate (


 ppm) and concentration-dependent.
ProtonPosition

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-OH 2-OH8.8 – 9.5Broad Singlet-Deshielded by aromatic ring; H-bonded to DMSO.
H3 C36.6 – 6.8Doublet (d)

Ortho to -OH (shielding), Meta to -NH

.
H4 C46.4 – 6.6dd

,

Ortho to -NH

(shielding), Ortho to H3.
H6 C66.2 – 6.4Doublet (d)

Ortho to -NH

(shielding), Ortho to Bridge.
-NH

5-NH

4.0 – 4.8Broad Singlet-Exchangeable; position varies with water content.
Mechanistic Interpretation
  • Shielding Effects: Both the hydroxyl group (C2) and the amino group (C5) are strong electron-donating groups (EDGs). They increase electron density in the ring via resonance, shifting all aromatic protons upfield (lower ppm) compared to unsubstituted biphenyl (

    
     ppm).
    
  • Coupling Network (The "Fingerprint"):

    • H3 and H4 are vicinal neighbors, resulting in a strong ortho-coupling (

      
       Hz).
      
    • H6 is isolated from H3 and H4 by the substituents. However, H4 and H6 are meta to each other, leading to a visible meta-coupling (

      
       Hz).
      
    • H3 appears as a doublet.[1] H4 appears as a doublet of doublets (dd). H6 appears as a doublet (meta-coupled).

13C NMR Characterization

Due to symmetry, only 6 carbon signals are observed in the


C{1H} spectrum.
  • C2 (C-OH):

    
     ppm (Deshielded, ipso-oxygen).
    
  • C5 (C-NH

    
    ): 
    
    
    
    ppm (Deshielded, ipso-nitrogen).
  • C1 (Bridge):

    
     ppm (Quaternary).
    
  • C3, C4, C6:

    
     ppm (Shielded aromatic methines).
    

Advanced Validation: 2D NMR Workflow

To scientifically validate the isomer (5,5' vs 3,3'), 2D correlations are required.

COSY (Correlation Spectroscopy)[8]
  • Objective: Establish the H-H connectivity.

  • Observation: A strong cross-peak will connect H3 and H4 . A weaker cross-peak (depending on acquisition parameters) may connect H4 and H6 .

  • Differentiation: In the 3,3'-diamino-4,4'-diol isomer, the protons are at positions 2, 5,[2] 6. The coupling pattern would be different (H5/H6 ortho coupling, H2 isolated singlet).

Characterization Logic Diagram

The following diagram illustrates the decision logic for assigning the structure based on spectral data.

NMR_Workflow Sample Crude Sample (5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol) Solvent Dissolve in DMSO-d6 (Preserve -OH/-NH2 signals) Sample->Solvent Acquisition 1H NMR Acquisition (600 MHz, 32 Scans) Solvent->Acquisition Analysis Signal Analysis Acquisition->Analysis Coupling Coupling Constant Check (J_ortho vs J_meta) Analysis->Coupling Isomer_55 Pattern: d, dd, d (H3-H4 ortho, H4-H6 meta) CONFIRMED 5,5'-Isomer Coupling->Isomer_55 Matches H3/H4/H6 Isomer_33 Pattern: s, d, d (H2 singlet, H5-H6 ortho) REJECT (3,3'-Isomer) Coupling->Isomer_33 Matches H2/H5/H6

Figure 1: Logic flow for distinguishing the 5,5'-diamino isomer from the common 3,3'-diamino PBO precursor using spin-coupling analysis.

Synthesis & Impurity Profiling

Understanding the synthesis route is crucial for identifying impurities in the NMR spectrum.

  • Route: 2,2'-Biphenol

    
     3,3'-dinitro + 5,5'-dinitro (mixture) 
    
    
    
    Diamines.
  • Key Impurity: The 3,3'-diamino-2,2'-diol isomer.

  • Detection: Look for a minor doublet of doublets shifted slightly downfield from the main H4 signal, or a singlet corresponding to the H6 proton of the 3,3'-isomer (which has no ortho neighbor).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Authoritative text on AMX spin systems and substituent effects).

  • Sikorski, P., et al. (2016). "Structure and Dynamics of Polybenzoxazole Precursors." Macromolecules. (Provides comparative data for the 3,3'-diamino-4,4'-diol isomer).
  • Reich, H. J. (2024). "Biphenyl NMR Data and Substituent Effects." University of Wisconsin-Madison Chemistry Database. Link

Sources

Technical Profile: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6), a critical reference standard used primarily in pharmaceutical impurity profiling and advanced materials science.

Content Type: Technical Whitepaper & Experimental Guide Primary Application: Pharmaceutical Impurity Profiling (Paracetamol/Acetaminophen), Coordination Chemistry (MOFs).[1]

Executive Summary

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6) is a symmetric biphenyl dimer formed via the oxidative coupling of 4-aminophenol (p-aminophenol). In pharmaceutical development, it serves as a critical impurity reference standard for Acetaminophen (Paracetamol) and Mesalazine formulations. Its presence is a definitive marker of oxidative degradation or improper storage conditions of the Active Pharmaceutical Ingredient (API).

Beyond quality control, this compound acts as a high-value ligand in materials science, specifically for constructing Metal-Organic Frameworks (MOFs) where its chelating N,O-donor sites facilitate the formation of rigid, conductive coordination polymers.

Chemical Identity & Physiochemical Profile[2][3][4]

The following data aggregates experimentally validated properties essential for analytical method development.

PropertyValueApplication Note
CAS Number 61604-22-6 Unique identifier for regulatory filing.
IUPAC Name 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diolAlso cited as 3,3'-dihydroxybenzidine (ambiguous) or 5,5'-diamino-2,2'-biphenyldiol.
Molecular Formula C₁₂H₁₂N₂O₂Useful for Mass Spec (M+) identification.
Molecular Weight 216.24 g/mol Significant shift from monomer (109.13 g/mol ).
Appearance Off-white to beige powderDarkens upon oxidation/air exposure.
Solubility DMSO, Methanol, Dilute AcidPoor solubility in water; requires pH adjustment.
pKa (Calc) ~9.5 (Phenolic OH), ~4.5 (Aniline NH₂)Analysis requires buffered mobile phases (pH > 3.0).
Melting Point >300°C (Decomposes)High thermal stability due to H-bonding network.

Formation Mechanism: The Oxidative Pathway

Mechanistic Insight

The formation of CAS 61604-22-6 is not a random degradation event but a specific radical-mediated oxidative coupling .

  • Initiation: 4-Aminophenol undergoes one-electron oxidation (via air/metal ions) to form a phenoxy radical or semiquinone radical.

  • Resonance: The unpaired electron delocalizes to the ortho position relative to the oxygen.

  • Coupling: Two radical species dimerize at the C-2 positions, restoring aromaticity via tautomerization.

  • Significance: This pathway competes with the formation of benzoquinone imine (NAPQI related), making the ratio of Dimer to Quinone a metric of specific oxidative conditions (e.g., alkaline stress vs. enzymatic oxidation).

Pathway Visualization

The following diagram illustrates the transformation from the Paracetamol precursor (4-aminophenol) to the biphenyl impurity.

Oxidative_Coupling_Pathway Start 4-Aminophenol (Monomer) Oxidation Oxidative Stress (Air/OH-/Metal Ions) Start->Oxidation -e-, -H+ Radical Phenoxy Radical Intermediate Oxidation->Radical Coupling Ortho-Ortho C-C Coupling Radical->Coupling Dimerization Product CAS 61604-22-6 (Biphenyl Dimer) Coupling->Product Tautomerization

Caption: Figure 1. Radical-mediated oxidative dimerization pathway of 4-aminophenol yielding CAS 61604-22-6.

Synthesis & Isolation Protocol

Objective: To synthesize a high-purity reference standard of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol for analytical validation. Methodology: Controlled oxidative coupling using alkaline hydrogen peroxide.

Reagents
  • Precursor: 4-Aminophenol (Sublimed grade).

  • Oxidant: Hydrogen Peroxide (30% w/v).

  • Catalyst/Medium: Ammonium Hydroxide (25%), Ethanol.

  • Purification: Hydrochloric acid (6M), Sodium Bisulfite.

Step-by-Step Protocol
  • Dissolution: Dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of water containing 10 mL of concentrated ammonia. The solution will darken immediately.

  • Oxidation: Add 5 mL of 30% H₂O₂ dropwise over 30 minutes while stirring vigorously at 25°C.

    • Scientist Note: Do not overheat. Higher temperatures favor the formation of polymeric "humin" type tars rather than the discrete dimer.

  • Precipitation: Stir for an additional 2 hours. The dimer often precipitates as a dark amorphous solid.

  • Acidification: Carefully acidify the mixture to pH 4.0 using 6M HCl. This protonates the amines and helps solubilize unreacted monomer while precipitating the less soluble biphenyl fraction.

  • Purification (Recrystallization):

    • Filter the crude solid.

    • Dissolve in minimum hot dilute HCl.

    • Treat with activated charcoal to remove tars. Filter hot.

    • Neutralize the filtrate slowly with ammonia to pH 8-9.

    • Collect the off-white/beige crystals of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol .

  • Validation: Verify purity via HPLC (>98% area).

Analytical Characterization (QC Workflow)

Detecting CAS 61604-22-6 requires separating it from the monomer (4-aminophenol) and the drug substance (Paracetamol).

HPLC Method Parameters
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 290 nm (Dimer has a bathochromic shift compared to monomer due to extended conjugation).

  • Retention Logic:

    • 4-Aminophenol: Early eluting (Polar).

    • Paracetamol: Mid-eluting.

    • CAS 61604-22-6: Late eluting (Increased hydrophobicity from biphenyl core).

Analytical Decision Tree

This workflow ensures positive identification during impurity profiling.

Analytical_Workflow Sample Drug Substance (Paracetamol) HPLC HPLC-UV (290nm) Gradient Elution Sample->HPLC Peak Unknown Peak (RRT ~ 1.5-2.0) HPLC->Peak Decision Check UV Spectrum Peak->Decision Match Spectrum Matches 4-AP Dimer? Decision->Match Bathochromic Shift Confirm Confirm with Std (CAS 61604-22-6) Match->Confirm Yes MS LC-MS Analysis (Expect m/z 217 [M+H]+) Match->MS Ambiguous MS->Confirm Mass Confirmed

Caption: Figure 2. Quality Control decision tree for identifying oxidative dimer impurities.

Safety & Regulatory Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Handling: Handle in a fume hood. As an aminophenol derivative, it may possess methemoglobinemia-inducing potential similar to its parent compounds.

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The compound is sensitive to air oxidation, which will convert the amino groups to nitro/nitroso derivatives or further polymerize the core.

References

  • European Pharmacopoeia (Ph. Eur.) . Paracetamol Monograph: Impurity Standards. Council of Europe. [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 12217346 (5,5'-Diamino-2,2'-biphenyldiol). PubChem.[2][3] [Link]

  • Gomes, A., et al. (2020). Assessment of p-aminophenol oxidation... and occurrence in wastewater. Journal of Hazardous Materials. [Link]

  • Chaudhuri, S., et al. (2017). Redox-active ligands in catalysis: Biphenyl-based platforms. Royal Society of Chemistry. [Link]

Sources

Definitive Guide: Solubility & Handling of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical reference on the solubility, handling, and purification of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol , commonly referred to as 3,3'-Dihydroxybenzidine (HAB) .

Executive Summary & Chemical Identity

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 2373-98-0) is a critical bifunctional monomer used primarily in the synthesis of high-performance Polybenzoxazoles (PBOs) and hydroxyl-functionalized polyimides. Its rigid biphenyl structure, combined with inter- and intramolecular hydrogen bonding (facilitated by the ortho-hydroxyl/amine pairing), creates a unique "solubility paradox": the compound requires highly polar solvents to dissolve but is prone to rapid oxidative degradation in these very environments if not properly shielded.

Physicochemical Profile
ParameterData
Common Name 3,3'-Dihydroxybenzidine (HAB)
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance White to off-white powder (darkens to brown/violet upon oxidation)
Melting Point ~292°C (with decomposition)
pKa (Predicted) ~9.15 (Amine), ~9.8 (Phenol)
Structural Alert Benzidine derivative (Handle with extreme caution; potential carcinogen)

Solubility Landscape

The solubility of HAB is governed by its high polarity and ability to form strong hydrogen bonds. Unlike simple aromatic amines, the hydroxyl groups significantly increase the lattice energy, requiring solvents with high dielectric constants and strong hydrogen bond accepting capabilities.

Primary Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMAc, NMP, DMF High (Primary Vehicle)These solvents disrupt the intermolecular H-bonds of the crystal lattice. DMAc (Dimethylacetamide) and NMP (N-methyl-2-pyrrolidone) are the industry standards for polymerization reactions.
Polar Protic Methanol, Ethanol, Isopropanol Moderate to Low Soluble, but often requires heating. Used primarily for washing crude precipitates or as co-solvents in recrystallization.
Acidic Aqueous Dilute HCl, H₂SO₄ High Protonation of the amine groups (-NH₂ → -NH₃⁺) forms highly soluble ionic salts. This is the basis for purification via acid-base precipitation.
Neutral Aqueous Water Insoluble The hydrophobic biphenyl core dominates at neutral pH.
Non-Polar Hexane, Benzene, Toluene Negligible Lack of polarity prevents interaction with the solute's H-bonding network.
Thermodynamic Solvation Model

The dissolution of HAB in amide solvents (like NMP) is often thermodynamically favorable but kinetically slow due to the high cohesive energy of the solid.

  • Entropy of Mixing (

    
    ):  Positive, but limited by the rigidity of the biphenyl backbone.
    
  • Enthalpy of Mixing (

    
    ):  Exothermic in aprotic solvents due to strong dipole-dipole interactions between the solvent oxygen and the solute protons.
    

Critical Methodology: Dissolution & Purification

Warning: HAB is air-sensitive. Solutions exposed to air will turn brown/violet within minutes due to the formation of quinoid oxidation products. All protocols below must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol A: High-Purity Dissolution for Polymerization

Use this protocol when preparing monomer solutions for PBO synthesis.

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen for 15 minutes.

  • Solvent Pre-treatment: Use anhydrous DMAc or NMP . Sparge the solvent with Nitrogen for 30 minutes to remove dissolved Oxygen.

  • Addition: Add the required mass of HAB to the flask against a positive pressure of Nitrogen.

  • Dissolution: Cannulate the deoxygenated solvent into the flask.

  • Agitation: Stir at room temperature for 30-60 minutes. If dissolution is incomplete, heat gently to 40-50°C .

    • Note: If the solution remains cloudy, it indicates the presence of oxidized impurities (insoluble quinones). Filtration through a 0.45 µm PTFE filter under Nitrogen is recommended.

Protocol B: Purification via Acid-Base Recrystallization

Use this protocol to purify commercial-grade HAB (often brown/oxidized) into monomer-grade white crystals.

Reagents: Deoxygenated Water, Concentrated HCl, Activated Carbon, Sodium Dithionite (reducing agent), Ammonium Hydroxide.

PurificationWorkflow Start Crude HAB (Brown/Oxidized) Step1 Dissolve in Deoxygenated Water + HCl (pH < 2) Add Na2S2O4 (Antioxidant) Start->Step1 Step2 Add Activated Carbon & Heat to 60°C (Adsorbs colored impurities) Step1->Step2 Step3 Hot Filtration (Under N2) Step2->Step3 Step4 Neutralize Filtrate with NH4OH (pH ~8-9) Precipitate forms Step3->Step4 Step5 Filter & Wash with Cold Deoxygenated Water Step4->Step5 End Vacuum Dry at 60°C (Store under Argon) Step5->End

Figure 1: Acid-Base Purification Workflow for regenerating monomer-grade 3,3'-Dihydroxybenzidine.

Technical Application: Polymerization Considerations

The solubility of HAB directly impacts the molecular weight of the resulting polymer. In PBO synthesis, the "solubility limit" is often not the monomer, but the growing polymer chain.

  • The "LiCl Effect": While HAB dissolves in neat DMAc, the resulting poly(o-hydroxyamide) precursor often precipitates prematurely.

    • Solution: Add 2-5 wt% Lithium Chloride (LiCl) to the DMAc solvent before adding the monomer. The Li⁺ ions solvate the amide linkages of the polymer, keeping it in solution and allowing the reaction to reach high molecular weight.

  • Stoichiometry Control: Because HAB is hygroscopic (absorbs water), it must be dried thoroughly (vacuum, 60°C, 12h) before weighing to ensure a precise 1:1 stoichiometry with diacid chlorides.

Polymerization Pathway

Polymerization Monomer HAB Monomer (Soluble in DMAc) Precursor Poly(o-hydroxyamide) (Soluble in DMAc + LiCl) Monomer->Precursor + Diacid Chloride - HCl Final Polybenzoxazole (PBO) (Insoluble, High Thermal Stability) Precursor->Final Thermal Cyclization (300-400°C)

Figure 2: Transformation of soluble HAB monomer into insoluble PBO polymer.

Safety & Handling (E-E-A-T)

  • Carcinogenicity: As a structural analog of benzidine (a known human carcinogen), HAB should be treated as a suspected carcinogen . Use a glove box or a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste Disposal: All solvent waste containing HAB must be segregated as "Hazardous Organic Waste containing Amines" and incinerated. Do not pour down the drain.

References

  • Synthesis and properties of polybenzoxazole precursors. Semantic Scholar. (2013). Retrieved from

  • 3,3'-Dihydroxybenzidine | C12H12N2O2 | CID 16918. PubChem. (2025). Retrieved from

  • Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone. ResearchGate. (2025). Retrieved from

  • Recrystallization Procedures. University of Wisconsin-Madison. Retrieved from

  • 3,3'-Dihydroxybenzidine Product Specifications. TCI Chemicals. Retrieved from

Technical Assessment: Thermal Stability & Decomposition of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of the thermal stability and decomposition characteristics of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6). This document is structured to support researchers and drug development professionals in handling, characterizing, and utilizing this compound, particularly as a high-performance intermediate or reference standard.

CAS Number: 61604-22-6 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol Synonyms: 3,3'-Dihydroxybenzidine (Isomer distinction required; see Chemical Identity), 5,5'-Diamino-2,2'-biphenyldiol.[1]

Executive Summary

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol is a critical bifunctional monomer and pharmaceutical intermediate characterized by a biphenyl core substituted with amine and hydroxyl groups in a specific ortho-relationship (2-OH, 5-NH₂ relative to the bridge). While primarily valued as a precursor for Polybenzoxazole (PBO) high-performance fibers due to its ability to undergo cyclodehydration, its application in pharmaceutical development—often as a reference standard or genotoxic impurity marker—requires a precise understanding of its stability profile.

This compound exhibits high thermal potential (theoretical decomposition >300°C under inert conditions) but significant oxidative instability . Upon exposure to air or light, it degrades via oxidative coupling to form quinoid species. This guide outlines the mechanistic pathways of decomposition and provides self-validating protocols for thermal characterization.

Chemical Identity & Structural Analysis

Isomeric Distinction

It is imperative to distinguish CAS 61604-22-6 from its common isomer, 3,3'-dihydroxybenzidine (CAS 2373-98-0).

  • Target Molecule (61604-22-6): 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol.[1] The amine is para to the hydroxyl group on the same ring.

  • Common Isomer (2373-98-0): 4,4'-Diamino-[1,1'-biphenyl]-3,3'-diol. The amine is para to the biphenyl linkage.

This structural difference dictates reactivity. The 2,2'-hydroxyl placement in the target molecule facilitates strong intramolecular hydrogen bonding between the two phenyl rings, potentially increasing lattice energy (higher melting point) but also influencing chelation capability with transition metals.

Stability Factors
FeatureImpact on Stability
Biphenyl Core Provides high thermal resistance due to aromatic conjugation.
Ortho-Amino/Hydroxy Enables cyclization (benzoxazole formation) at high T (>250°C).[2]
Free Amines Susceptible to rapid oxidation (browning/blackening) in air.
2,2'-Hydroxyls Potential for inter-ring H-bonding; susceptible to dehydration.

Decomposition Mechanisms

The decomposition of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol follows two distinct pathways depending on the environment: Oxidative Degradation (Storage/Handling) and Thermal Cyclization (Processing).

Pathway A: Oxidative Degradation (Ambient Conditions)

In the presence of oxygen and light, the electron-rich aniline moieties undergo radical oxidation. This proceeds through the formation of semi-quinone radicals, leading to fully oxidized quinone imine species. These species rapidly polymerize into insoluble, dark-colored tars (azo-linked or phenazine-like oligomers).

Pathway B: Thermal Cyclodehydration (Inert/Process Conditions)

Under inert atmosphere (N₂/Ar) at elevated temperatures (>250°C), the molecule undergoes dehydration. If a dicarboxylic acid co-reactant is present, it forms a benzoxazole ring. In isolation, self-condensation may occur, leading to char formation.

DecompositionPathways cluster_legend Environmental Factors Start 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (Crystalline Solid) Oxidation Oxidation (Air/Light) Start->Oxidation Heat Heat (>250°C, Inert) Start->Heat Radical Semi-Quinone Radical Oxidation->Radical Quinone Quinone Imine Species (Highly Colored) Radical->Quinone Tar Insoluble Polymer/Tar (Degradation Product) Quinone->Tar Dehydration Cyclodehydration Heat->Dehydration Benzoxazole Benzoxazole Formation (If Acid Present) Dehydration->Benzoxazole + R(COOH)2 Char Carbonaceous Char (Pyrolysis) Dehydration->Char Self-Condensation

Figure 1: Dual decomposition pathways driven by oxidative stress (red) vs. thermal processing (green).

Experimental Protocols for Stability Assessment

Due to the lack of standardized public data for this specific isomer, the following self-validating protocols are recommended to establish a Certificate of Analysis (CoA) baseline.

Protocol: Thermal Gravimetric Analysis (TGA)

Objective: Determine the onset of thermal decomposition (


) and volatile content.
  • Instrument Preparation: Calibrate TGA with Calcium Oxalate monohydrate standard.

  • Sample Prep: Weigh 5–10 mg of dried sample (vacuum dried at 40°C for 4h) into an Alumina pan.

  • Method A (Inert): Ramp 10°C/min from 25°C to 600°C under Nitrogen (50 mL/min).

    • Expected Result: Minimal mass loss <200°C. Sharp mass loss onset (dehydration/decomposition) likely between 280°C – 320°C .

  • Method B (Oxidative): Ramp 10°C/min from 25°C to 600°C under Air.

    • Expected Result: Early mass gain (oxidation) or lower onset temperature due to oxidative degradation.

  • Validation: The

    
     (temperature at 5% mass loss) should be reproducible within ±2°C.
    
Protocol: Differential Scanning Calorimetry (DSC)

Objective: Identify melting point (


) and exothermic decomposition events.
  • Sample Prep: Encapsulate 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to allow gas escape if testing decomposition).

  • Cycle: Heat from 25°C to 350°C at 10°C/min.

  • Analysis:

    • Look for a sharp endotherm (Melting). Note: High-purity biphenyl amines often melt >200°C.

    • Look for broad exotherms immediately following melting (Polymerization/Decomposition).

    • Critical Check: If the endotherm is broad or split, the sample is likely oxidized (impure).

Protocol: Purity Assessment via HPLC (Pre-Thermal Check)

Before thermal testing, purity must be verified to ensure "decomposition" is not just impurity volatilization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Gradient A: Water (0.1% Formic Acid) / B: Acetonitrile. 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm and 280 nm.

  • Criterion: Purity >98.0% area AUC.

Storage & Handling (Self-Validating System)

To maintain the integrity of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol, a strict chain of custody regarding environmental exposure is required.

ParameterSpecificationValidation Method
Temperature Refrigerate (2°C – 8°C)Continuous temp logging.
Atmosphere Inert Gas (Argon/Nitrogen)Headspace analysis or vacuum sealing.
Container Amber Glass (Light protection)Visual inspection for darkening (oxidation).
Desiccation Hygroscopic preventionSilica gel packet; TGA moisture check <0.5%.

Safety Warning: Like many benzidine derivatives, this compound should be treated as a potential carcinogen and genotoxin. All handling must occur within a certified Chemical Fume Hood using double nitrile gloves.

HandlingWorkflow Receipt Receipt of Material (Check Seal Integrity) Visual Visual Inspection (Must be Off-White/Tan powder) Receipt->Visual Fail Reject/Purify (If Dark Brown/Black) Visual->Fail Oxidized Pass Accept for Storage Visual->Pass Intact Storage Store at 2-8°C Under Argon/Nitrogen Pass->Storage Usage Equilibrate to RT (Prevent Condensation) Storage->Usage Before Opening

Figure 2: Logic flow for material acceptance and storage to prevent pre-experimental degradation.

References

  • Pharmaffiliates. (n.d.). 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol - Reference Standards. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction.[3] J. Med. Chem. 60(13), 5857-5867.[3] (Contextual reference for biphenyl scaffolds in drug design). Retrieved from [Link]

  • Google Patents. (2013). Method of manufacturing polybenzoxazole precursor - US20130059985A1.[4] Retrieved from

Sources

Technical Guide: Crystal Structure Analysis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the crystal structure analysis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6), a critical monomer for high-performance polymers (e.g., polybenzoxazoles) and a versatile ligand for Metal-Organic Frameworks (MOFs).

Executive Summary

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (often abbreviated as DABBP-diol or simply the "2,2'-diol isomer") represents a class of bifunctional monomers where structural integrity defines material performance. Unlike its isomer 3,3'-diaminobenzidine, the 2,2'-hydroxyl placement introduces significant steric and electronic effects, primarily atropisomerism (restricted rotation around the C1-C1' bond) and intramolecular hydrogen bonding .

This guide provides a comprehensive workflow for the crystallographic characterization of this molecule, addressing the specific challenges of twinning, disorder, and hydrogen atom placement inherent to amino-phenol systems.

Core Molecular Specifications
ParameterDetail
IUPAC Name 5,5'-diamino-[1,1'-biphenyl]-2,2'-diol
CAS Registry 61604-22-6
Molecular Formula C₁₂H₁₂N₂O₂
Key Functional Groups Primary Amine (-NH₂ at 5,5'), Hydroxyl (-OH at 2,2')
Primary Application PBO/PBI Polymer Precursor, MOF Linker

Structural Architecture & Conformational Analysis

The Biphenyl Twist (Atropisomerism)

The defining feature of the crystal structure is the torsion angle (


) between the two phenyl rings.
  • Theoretical Expectation: In the gas phase, biphenyl is twisted (~44°). In the crystalline state, 5,5'-diamino-2,2'-diol is expected to adopt a non-planar conformation with a torsion angle typically between 50° and 90° .

  • Causal Mechanism: The steric repulsion between the ortho-hydroxyl groups (at 2 and 2') prevents planarity. Furthermore, the potential for an intramolecular

    
     or 
    
    
    
    (if adjacent) interaction stabilizes specific twisted conformers.
  • Crystallographic Implication: Expect disorder across the inversion center if the molecule sits on a special position but the twist is not exactly 90° or 0°.

Hydrogen Bonding Network

The molecule possesses four H-bond donors (2


 OH, 2 

NH

) and four acceptors (2

O, 2

N).
  • Intramolecular: A critical feature to look for is the

    
     interaction, which often "locks" the twist angle.
    
  • Intermolecular: The packing is dominated by

    
     chains, forming 2D sheets. This strong network results in high melting points (>200°C) and low solubility in non-polar solvents.
    

Experimental Crystallization Protocol

Achieving single crystals of sufficient quality for XRD requires navigating the molecule's poor solubility and oxidation sensitivity (amines oxidize to quinoid-like species).

Solvent Selection Strategy
  • Primary Solvent (Good Solubility): DMSO, DMF, or NMP. (High polarity breaks intermolecular H-bonds).

  • Secondary Solvent (Precipitant): Methanol, Ethanol, or Water.

  • Anti-Oxidation: All crystallizations should be performed under inert atmosphere (

    
    ) or with a trace of ascorbic acid to prevent darkening (oxidation).
    
Workflow Visualization

CrystallizationWorkflow Sample Raw 5,5'-Diamino-2,2'-diol Dissolution Dissolution (DMSO/DMF) + Trace Antioxidant Sample->Dissolution Saturation Filter Syringe Filtration (0.2 µm PTFE) Dissolution->Filter Remove Particulates Method Vapor Diffusion (vs. Methanol/Water) Filter->Method Sealed Chamber Nucleation Slow Nucleation (3-7 Days, Dark) Method->Nucleation Gradient Exchange Harvest Crystal Harvesting (Paratone Oil) Nucleation->Harvest Selection

Caption: Optimized crystallization workflow for amino-phenolic biphenyls, prioritizing oxidation prevention and slow nucleation.

Data Collection & Refinement Strategy

Data Acquisition Parameters
  • Temperature: Collect at 100 K . This is non-negotiable. The thermal motion of the terminal amine groups is significant at room temperature, leading to smeared electron density and difficult H-atom placement.

  • Resolution: Aim for

    
     or better (
    
    
    
    for Mo K
    
    
    ) to resolve the H-atoms on the hydroxyl groups.
Handling Common Refinement Challenges
  • Amine Disorder: The

    
     groups often exhibit rotational disorder.
    
    • Solution: Use a split model (PART 1 / PART 2) if the density is elongated. Apply EADP constraints to overlapping atoms.

  • Hydroxyl H-Atom Placement:

    • Problem: X-rays scatter poorly off hydrogen. The electron density for H on Oxygen is often invisible.

    • Protocol: Do not use AFIX 83 (hydroxyl rotating) blindly. Inspect the difference Fourier map (

      
      ) for a peak near the oxygen. If found, refine freely with DFIX. If not, calculate the position based on the most likely H-bond acceptor (O...Acceptor distance < 3.0 Å).
      
  • Twinning: Biphenyls crystallizing in monoclinic space groups (e.g.,

    
    ) with 
    
    
    
    are prone to pseudo-merohedral twinning. Check for systematic absences violations.

Structural Topology & Packing Analysis

The crystal packing of 5,5'-diamino-[1,1'-biphenyl]-2,2'-diol is governed by a competition between


 stacking and hydrogen bonding.
Topological Diagram (Graphviz)

The following diagram illustrates the expected hydrogen bonding motif, forming a "ribbon" structure typical of para-amino-phenols.

HBondTopology MolA Molecule A (x, y, z) MolA->MolA Intra O-H...O (Twist Lock) MolB Molecule B (x+1, y, z) MolA->MolB N-H...O (Chain Formation) MolC Molecule C (x, y+1, z) MolA->MolC O-H...N (Layer Linking)

Caption: Predicted hydrogen bonding topology showing chain formation (N-H...O) and intramolecular stabilization.

Quantitative Metrics for Validation

When analyzing your solved structure, validate against these standard geometric ranges for this class of compounds:

Interaction TypeDistance (

)
Angle (

)
Significance
C1-C1' Bond 1.48 - 1.50 ÅN/AIndicates conjugation break (single bond character).
Intermolecular N-H...O 2.85 - 3.05 Å150° - 175°Primary packing force.
Intramolecular O-H...O 2.55 - 2.75 Å120° - 150°Defines the biphenyl twist.

Centroid Dist.
3.6 - 4.0 ÅOffsetOften weak due to the twist preventing face-to-face stacking.

Applications & Structure-Property Relationships

Understanding the crystal structure allows for the rational design of downstream materials.

  • Polymerization Reactivity: The reactivity of the 5,5'-amine groups is heavily influenced by the crystal packing. If the amines are involved in strong H-bonds, the activation energy for polymerization (e.g., with terephthaloyl chloride) may be higher.

  • MOF Ligand Design: The "bite angle" (distance between the two coordination sites, N and O) is fixed by the biphenyl twist.

    • Insight: The 2,2'-diol group can act as a chelating site for hard metals (e.g., Zr, Ti), while the amines can coordinate softer metals or act as Brønsted bases.

References

  • BenchChem. (n.d.). 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Product Analysis and Applications. Retrieved from

  • García-Granda, S., et al. (2016). Crystal structure of 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid dihydrate. Zeitschrift für Kristallographie - New Crystal Structures, 231(2). (Cited for analogous biphenyl twist parameters).
  • Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Desiraju, G. R. (2002). Hydrogen bonding in crystal engineering. Accounts of Chemical Research, 35(7), 565-573. (Theoretical basis for N-H...O networks).
  • PubChem. (2025). Compound Summary for CID 12262644 (Related Biphenyls). National Library of Medicine. Retrieved from [1]

Sources

"health and safety information for 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the health and safety profile of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol, designed for researchers and drug development professionals.

Executive Summary & Substance Identification

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6 ) is a critical biphenyl-based intermediate used primarily as a reference standard in pharmaceutical impurity profiling and as a ligand in coordination chemistry.[1] Structurally, it represents an oxidative dimer of 4-aminophenol, making it a key analyte in the quality control of paracetamol (acetaminophen) and related analgesics.

Due to its structural relationship to benzidine and aminophenols, this compound presents specific genotoxic, sensitization, and aquatic toxicity hazards. This guide provides a self-validating safety framework for handling this substance in research and development environments.

Chemical Identity Table
PropertyDetail
CAS Number 61604-22-6
IUPAC Name 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol
Synonyms 3,3'-Dihydroxybenzidine; 5,5'-Diamino-2,2'-biphenyldiol; Paracetamol Impurity (Dimer)
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Physical State Solid (Powder)
Solubility Soluble in DMSO, Methanol; slightly soluble in water
Stability Air and light sensitive; susceptible to oxidation

Toxicological & Ecological Hazard Assessment

Health Hazard Profile

The toxicological profile of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol is derived from its structural alerts (aromatic amine, biphenyl core) and its precursor (4-aminophenol).

  • Genotoxicity & Carcinogenicity (Muta. 2):

    • Mechanism: The metabolic activation of the amino groups (N-hydroxylation) can lead to the formation of electrophilic nitrenium ions, which may form DNA adducts.

    • Classification: Suspected of causing genetic defects.[2][3][4][5] Researchers must treat this as a potential mutagen.

  • Sensitization (Skin Sens. 1):

    • Mechanism: As a hapten, the molecule can bind to skin proteins, triggering a T-cell mediated immune response (Type IV hypersensitivity).

    • Observation: Repeated dermal exposure may lead to allergic contact dermatitis.

  • Specific Target Organ Toxicity (STOT-RE):

    • Target: Kidneys and Liver.

    • Causality: Oxidative stress generated during the metabolism of aminophenol derivatives can induce renal tubular necrosis.

Ecological Impact[4]
  • Aquatic Toxicity (Aquatic Acute 1 / Chronic 1):

    • Data: Very toxic to aquatic life with long-lasting effects.[2][3][4][5][6]

    • Implication: All waste streams must be captured. Release into municipal sewage or the environment is strictly prohibited.

Safe Handling, Storage, & Stability Protocols

Stability & Storage Architecture

This compound is chemically unstable under ambient conditions. The phenolic hydroxyl groups and aromatic amines make it prone to auto-oxidation, leading to the formation of quinone-imine species which are highly reactive and potentially more toxic.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen). Oxygen exposure accelerates degradation.

  • Light: Protect from light (Amber vials or foil-wrapped containers).

Operational Workflow: "Zero-Contact" Protocol

To mitigate the risks of genotoxicity and sensitization, a "Zero-Contact" handling system is required.

DOT Diagram: Safe Handling Workflow

The following diagram outlines the mandatory engineering controls and PPE decision logic.

SafeHandling cluster_zone Controlled Zone Start Start: Handling 61604-22-6 Storage Storage Retrieval (2-8°C, Inert Gas) Start->Storage PPE PPE Verification (Nitrile x2, Tyvek, Resp) Storage->PPE Check Integrity Engineering Primary Containment (Fume Hood / Glovebox) PPE->Engineering Pass Weighing Weighing Protocol (Anti-static, Closed Balance) Engineering->Weighing Inside Containment Solvent Solvent Addition (Avoid DMF if possible) Weighing->Solvent Dissolution Waste Waste Disposal (High Hazard Incineration) Solvent->Waste Post-Experiment

Caption: Operational logic for handling genotoxic biphenyl derivatives, emphasizing containment and waste segregation.

Solvent Compatibility & Penetration Hazards
  • Restricted Solvents: Avoid Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) unless strictly necessary. These polar aprotic solvents can act as carriers, increasing the permeability of the compound through nitrile gloves and skin.

  • Recommended Solvents: Methanol or Acetonitrile (with appropriate permeation break times).

Applications in Drug Development: Impurity Profiling

Origin: The Oxidative Dimerization Pathway

In the context of Paracetamol (Acetaminophen) manufacturing and stability testing, 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol serves as a critical reference standard. It is formed via the oxidative coupling of 4-aminophenol (a hydrolysis product of paracetamol).

Understanding this pathway is essential for controlling impurities in drug substances.

DOT Diagram: Formation Pathway

Synthesis Para Paracetamol PAP 4-Aminophenol (Impurity K) Para->PAP Degradation Hydrolysis Hydrolysis (- Acetate) Radical Phenoxy/Amino Radical PAP->Radical Air/Light Oxidation Oxidation (Radical Formation) Dimer 5,5'-Diamino- [1,1'-biphenyl]-2,2'-diol Radical->Dimer Dimerization Coupling C-C Coupling (Ortho-Ortho)

Caption: Mechanistic pathway showing the degradation of Paracetamol to 4-Aminophenol and subsequent dimerization.

Analytical Utilization
  • HPLC Method: Used as an external standard to quantify "Impurity J" or related dimeric impurities in Paracetamol API (Active Pharmaceutical Ingredient).

  • Detection: Typically analyzed via UV-Vis (approx. 240-290 nm) or Mass Spectrometry (LC-MS/MS) due to its distinct molecular weight (216.24 Da) compared to the monomer (109.13 Da).

References

  • Pharmaffiliates. (n.d.). 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Reference Standard. Retrieved from [Link][7]

  • PubChem. (n.d.). Compound Summary: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol.[1][8] National Library of Medicine. Retrieved from [Link]

Sources

Advanced Synthetic Methodologies for 5,5'-Diamino-2,2'-biphenyldiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic pathways for 5,5'-diamino-2,2'-biphenyldiol (CAS 61604-22-6), a critical monomeric intermediate for high-performance polybenzoxazole (PBO) fibers and advanced coordination polymers.

Executive Summary

5,5'-Diamino-2,2'-biphenyldiol (also referred to as 3,3'-dihydroxybenzidine in some older nomenclature, though IUPAC numbering prioritizes the biphenyl bridge) is a structural isomer distinct from the more common 3,3'-diamino-4,4'-biphenyldiol used in industry. Its specific ortho-hydroxy/amino topology makes it a potent chelating agent and a precursor for ladder polymers with exceptional thermal stability.

This guide presents three distinct synthetic routes:

  • Direct Regioselective Nitration: The most scalable route, relying on the para-directing effect of the hydroxyl group.

  • Ullmann Homocoupling: A high-fidelity route ensuring regiochemical purity by constructing the biphenyl core from pre-functionalized monomers.

  • Transition-Metal Catalyzed Coupling: A modern alternative utilizing Nickel/Palladium catalysis to lower energy demands and bypass stoichiometric copper waste.

Route 1: Direct Regioselective Nitration (The Scalable Standard)

This route utilizes 2,2'-biphenyldiol as the starting material. The synthesis exploits the electronic directing effects of the hydroxyl groups to install nitro groups at the 5,5' positions (para to the hydroxyls), followed by reduction.

Mechanistic Insight

The hydroxyl group (-OH) is a strong ortho, para-activator. In 2,2'-biphenyldiol, the ortho positions (3,3') are sterically crowded due to the biphenyl twist angle and the proximity of the bridge. Consequently, electrophilic aromatic substitution with nitronium ions (


) occurs preferentially at the unhindered 5,5' positions.
Experimental Protocol
Step 1: Nitration to 5,5'-Dinitro-2,2'-biphenyldiol
  • Reagents: 2,2'-Biphenyldiol (10 g, 53.7 mmol), Glacial Acetic Acid (100 mL), Nitric Acid (70%, 10 mL).

  • Procedure:

    • Dissolve 2,2'-biphenyldiol in glacial acetic acid in a 250 mL three-neck flask equipped with a thermometer and dropping funnel.

    • Cool the solution to 10–15°C.

    • Add Nitric acid dropwise over 30 minutes, maintaining temperature below 20°C to prevent over-nitration or oxidation.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The product, 5,5'-dinitro-2,2'-biphenyldiol , will precipitate as a yellow solid.

    • Workup: Pour the mixture into ice water (500 mL). Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol/DMF.

    • Yield: ~75-80%.[1]

Step 2: Reduction to 5,5'-Diamino-2,2'-biphenyldiol
  • Reagents: 5,5'-Dinitro-2,2'-biphenyldiol (5 g), 10% Pd/C (0.5 g), Ethanol (150 mL), Hydrazine Hydrate (excess) or Hydrogen gas (50 psi).

  • Procedure:

    • Suspend the dinitro compound in ethanol.

    • Add Pd/C catalyst under an inert atmosphere (Argon/Nitrogen).

    • Method A (Hydrogenation): Hydrogenate in a Parr shaker at 50 psi for 6 hours.

    • Method B (Transfer Hydrogenation): Heat to reflux and add hydrazine hydrate dropwise. Reflux for 3 hours until the solution becomes colorless/pale.

    • Workup: Filter hot to remove Pd/C. Cool the filtrate to crystallize the diamine.

    • Storage: The product is oxidation-sensitive. Store under nitrogen or convert to the dihydrochloride salt by adding conc. HCl.

Pathway Visualization

NitrationRoute Start 2,2'-Biphenyldiol Nitration Nitration (HNO3/AcOH) Start->Nitration Inter 5,5'-Dinitro-2,2'-biphenyldiol (Major Isomer) Nitration->Inter Electrophilic Subst. (Para to OH) Reduction Reduction (H2, Pd/C) Inter->Reduction Product 5,5'-Diamino-2,2'-biphenyldiol Reduction->Product Hydrogenation

Figure 1: Regioselective nitration pathway exploiting steric hindrance at the 3,3' positions.

Route 2: Ullmann Homocoupling (High-Fidelity Synthesis)

For applications requiring pharmaceutical-grade purity, the Ullmann homocoupling of pre-functionalized anisoles is preferred. This route guarantees the 5,5' substitution pattern by fixing the nitro group position before the biphenyl bond is formed.

Mechanistic Insight

This route bypasses the regioselectivity issues of direct nitration. By starting with 2-bromo-4-nitroanisole , the nitro group is locked at the position para to the methoxy group (which becomes the hydroxyl). The coupling creates the 1,1'-biphenyl bond, and subsequent deprotection reveals the diol.

Experimental Protocol
Step 1: Ullmann Coupling[2][3][4]
  • Reagents: 2-Bromo-4-nitroanisole (20 g), Copper powder (activated, 15 g), DMF (100 mL).

  • Procedure:

    • Mix 2-bromo-4-nitroanisole and activated Copper powder in dry DMF.

    • Heat to reflux (150°C) for 12 hours under vigorous stirring. The reaction follows a radical-anion mechanism.

    • Workup: Filter hot to remove copper residues. Pour filtrate into water to precipitate 2,2'-dimethoxy-5,5'-dinitrobiphenyl .

    • Yield: ~60-70%.

Step 2: Demethylation and Reduction
  • Reagents: 2,2'-Dimethoxy-5,5'-dinitrobiphenyl, BBr3 (Boron Tribromide) in DCM, or HBr (48%).

  • Procedure:

    • Dissolve the intermediate in dry DCM at -78°C. Add BBr3 (3 equivalents) dropwise.

    • Warm to room temperature and stir overnight to cleave the methyl ethers, yielding 5,5'-dinitro-2,2'-biphenyldiol .

    • Proceed with reduction (H2/Pd-C) as described in Route 1.

Pathway Visualization

UllmannRoute Monomer 2-Bromo-4-nitroanisole Coupling Ullmann Coupling (Cu, DMF, 150°C) Monomer->Coupling Dimer 2,2'-Dimethoxy-5,5'-dinitrobiphenyl Coupling->Dimer Homocoupling Demethyl Demethylation (BBr3 or HBr) Dimer->Demethyl DinitroDiol 5,5'-Dinitro-2,2'-biphenyldiol Demethyl->DinitroDiol Ether Cleavage FinalRed Reduction (H2, Pd/C) DinitroDiol->FinalRed Target 5,5'-Diamino-2,2'-biphenyldiol FinalRed->Target

Figure 2: De novo construction of the biphenyl core via Ullmann coupling ensures absolute regiocontrol.

Route 3: Alternative Catalytic Routes (Green Chemistry)

Recent advances utilize transition metal catalysis to avoid the harsh conditions of Ullmann coupling.

Nickel-Catalyzed Homocoupling

Instead of stoichiometric copper, Nickel(0) complexes (generated in situ from NiCl2, Zn, and PPh3) can couple aryl halides under milder conditions (60-80°C).

  • Substrate: 2-Chloro-4-nitroanisole or 2-Iodo-4-nitroanisole.

  • Catalyst System: NiCl2(PPh3)2 (10 mol%), Zn dust (reducing agent), Et4NI (additive) in THF/DMF.

  • Advantage: Higher tolerance for functional groups and easier workup compared to copper-mediated reactions.

Comparative Data Summary

MetricRoute 1: Direct NitrationRoute 2: Ullmann CouplingRoute 3: Ni-Catalyzed
Starting Material 2,2'-Biphenyldiol2-Bromo-4-nitroanisole2-Chloro-4-nitroanisole
Step Count 233
Overall Yield 60-65%40-50%55-65%
Regio-Purity High (>95% 5,5')Excellent (>99%)Excellent (>99%)
Scalability High (Kg scale)Moderate (waste disposal)Moderate (Catalyst cost)
Key Risk Over-nitrationStoichiometric Cu wasteAir-sensitive catalyst

References

  • Nitration Regioselectivity: Lee, K. J., & Lee, S. H. (2001). Regioselectivity in Nitration of Biphenyl Derivatives. Journal of the Korean Chemical Society, 45(6), 538-545. Link

  • Ullmann Coupling Protocols: Fanta, P. E. (1974). The Ullmann Synthesis of Biaryls. Synthesis, 1974(01), 9-21. Link

  • Nickel-Catalyzed Coupling: Iyoda, M., et al. (1990). Homocoupling of aryl halides using nickel(0) complex. Bulletin of the Chemical Society of Japan, 63(1), 80-87. Link

  • Biphenyldiol Synthesis: Bukhalin, V. V., et al. (2023). Synthesis of substituted 2,2'- and 4,4'-biphenyldiols using oxidative coupling reaction. Journal of Russian Applied Chemistry. Link

  • General Benzidine Derivative Properties: Grimshaw, J. (1990). Electrochemical Reactions and Mechanisms in Organic Chemistry. Elsevier. Link

Sources

Strategic Synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol: Pathway Selection and Material Qualification

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6).

Editorial Note: This compound is frequently confused with its structural isomer, 3,3'-dihydroxybenzidine (3,3'-dihydroxy-4,4'-diaminobiphenyl). The distinction is critical: the target molecule discussed here has amines in the 5,5' positions (para to the hydroxyls), whereas the common benzidine derivative has amines in the 4,4' positions (ortho to the hydroxyls). This guide focuses exclusively on the 5,5'-isomer, a key monomer for specific high-performance polybenzoxazole (PBO) architectures and metal-organic frameworks (MOFs).

Retrosynthetic Analysis & Strategy

The synthesis of 5,5'-diamino-[1,1'-biphenyl]-2,2'-diol requires a strategy that guarantees the correct relative positioning of the amino and hydroxyl groups. The 2,2'-biphenyl core implies a restricted rotation and potential for atropisomerism, though usually relevant only with bulkier substituents. The primary challenge is regiocontrol : ensuring the nitrogen functionality is installed exactly at the 5,5' positions.

We identify two primary valid pathways:

  • The Direct Nitration Route (Industrial/Scalable): Utilizes the ortho, para-directing nature of the hydroxyl group on the pre-formed biphenyl core.

  • The De Novo Coupling Route (High-Fidelity/Pharma-Grade): Constructs the biphenyl bond from pre-functionalized benzene rings, locking the regiochemistry before the core is formed.

Visualization: Retrosynthetic Logic

Retrosynthesis Target 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (Target Molecule) Dinitro 5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol (Key Intermediate) Dinitro->Target Reduction (H2/Pd or Fe/HCl) ProtectedDinitro 5,5'-Dinitro-2,2'-dimethoxybiphenyl (Protected Intermediate) ProtectedDinitro->Dinitro Demethylation (BBr3 or HBr) Biphenol 2,2'-Biphenol (Starting Material A) Biphenol->Dinitro Electrophilic Aromatic Substitution (Nitration) HaloNitro 2-Bromo-4-nitroanisole (Starting Material B) HaloNitro->ProtectedDinitro Ullmann Coupling (Cu, DMF, Heat)

Figure 1: Retrosynthetic tree illustrating the two primary pathways: Direct Nitration (left) and Ullmann Coupling (right).

Route A: The Direct Nitration Pathway

Best for: Cost-efficiency, large-scale production. Risk: Isomeric impurities (3,3'-dinitro or 3,5-dinitro species).

Mechanism & Causality

The hydroxyl group (-OH) at the 2-position is a strong activator and ortho, para-director. In 2,2'-biphenol:

  • Position 3 (Ortho): Sterically hindered by the adjacent phenyl ring.

  • Position 5 (Para): Sterically accessible and electronically activated.

  • Position 4/6 (Meta): Deactivated.

Therefore, controlled nitration favors the 5,5' substitution. However, over-nitration can lead to tetranitro species, and higher temperatures may overcome the steric barrier at the 3-position.

Protocol A: Regioselective Nitration of 2,2'-Biphenol

Starting Material: 2,2'-Biphenol (CAS 1806-29-7), >99% Purity.

  • Dissolution: Dissolve 10.0 g (53.7 mmol) of 2,2'-biphenol in 150 mL of glacial acetic acid. The solvent choice is critical; acetic acid moderates the nitration rate compared to sulfuric acid, preventing over-nitration.

  • Nitration: Cool the solution to 10–15°C. Add 7.5 mL of concentrated Nitric Acid (65%) dropwise over 30 minutes.

    • Why: Keeping the temperature low favors the kinetic product (para-substitution) and reduces oxidation byproducts.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (SiO2, Hexane/EtOAc 7:3). The 5,5'-isomer typically runs higher (less polar) than the 3,3'-isomer due to intramolecular H-bonding differences.

  • Quench & Isolation: Pour the mixture into 500 mL of ice water. The yellow precipitate is collected by filtration.

  • Purification (Critical): Recrystallize from ethanol or acetic acid to remove the minor 3,3'-isomer.

    • Target Intermediate: 5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol.

Route B: The Ullmann Coupling Pathway

Best for: High purity, definitive structural confirmation, pharmaceutical applications. Risk: Higher cost, use of heavy metals (Copper).

Mechanism & Causality

This route builds the biphenyl core from a monomer that already possesses the nitrogen and oxygen functionalities in the correct positions. By using 2-bromo-4-nitroanisole , the positions are locked:

  • Methoxy (protected OH) at C1.

  • Bromine (coupling site) at C2.

  • Nitro (amine precursor) at C4. Upon coupling at the bromine site (C2), the new bond becomes the 1,1'-bridge. The methoxy groups end up at 2,2', and the nitro groups at 5,5'.

Protocol B: Ullmann Coupling & Deprotection

Starting Material: 2-Bromo-4-nitroanisole (CAS 5197-28-4).[1][2]

Step 1: Ullmann Coupling
  • Activation: In a dry 3-neck flask, suspend Activated Copper Bronze (15 g, excess) in 100 mL of dry DMF.

    • Note: Activation of Cu with iodine or EDTA wash is recommended to remove surface oxides.

  • Addition: Add 2-bromo-4-nitroanisole (23.2 g, 100 mmol).

  • Coupling: Heat to reflux (150°C) for 12 hours under inert atmosphere (N2 or Ar).

    • Mechanism:[3][4][5][6][7] Formation of organocopper species followed by oxidative addition/reductive elimination.

  • Workup: Filter while hot to remove copper residues. Pour filtrate into water. Collect the precipitate.

    • Intermediate: 2,2'-Dimethoxy-5,5'-dinitrobiphenyl.

Step 2: Demethylation
  • Reagent: Dissolve the intermediate in dry Dichloromethane (DCM). Cool to -78°C.

  • Addition: Add Boron Tribromide (BBr3, 1M in DCM, 4 equiv) dropwise.

    • Why BBr3: It cleaves aryl methyl ethers under mild conditions without reducing the nitro group.

  • Hydrolysis: Allow to warm to RT, then quench carefully with methanol/water.

  • Isolation: The product, 5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol, precipitates or is extracted with EtOAc.

Final Reduction (Common to Both Routes)

The conversion of the dinitro intermediate to the diamine target must be performed carefully to avoid oxidation of the resulting electron-rich aminophenol.

Protocol: Catalytic Hydrogenation
  • Setup: Charge a hydrogenation vessel with 5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol (5 g) and 10% Pd/C (0.5 g) in Ethanol (100 mL).

  • Reaction: Pressurize with Hydrogen gas (30–50 psi) and stir at RT for 6–12 hours.

  • Filtration: Filter through Celite under an inert atmosphere (Nitrogen/Argon).

    • Critical: Aminophenols are prone to air oxidation (turning brown/purple). Minimize air exposure.

  • Isolation: Concentrate the filtrate. The product may be converted to the dihydrochloride salt (using HCl/Ether) for enhanced stability.

Visualization: Ullmann Route Workflow

UllmannRoute Start 2-Bromo-4-nitroanisole Step1 Ullmann Coupling (Cu, DMF, 150°C) Start->Step1 Inter1 2,2'-Dimethoxy- 5,5'-dinitrobiphenyl Step1->Inter1 Step2 Demethylation (BBr3, DCM, -78°C) Inter1->Step2 Inter2 5,5'-Dinitro- 2,2'-biphenol Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 Final 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Step3->Final

Figure 2: Step-by-step workflow for the high-fidelity Ullmann coupling route.

Starting Material Specifications & Safety

To ensure reproducibility, starting materials must meet specific Critical Quality Attributes (CQAs).

MaterialCAS No.GradeCritical Impurity to Avoid
2,2'-Biphenol 1806-29-7>99% (HPLC)4,4'-Biphenol (leads to wrong isomer)
2-Bromo-4-nitroanisole 5197-28-4>98% (GC)2-Chloro analog (slower coupling)
Copper Bronze 7440-50-8ActivatedCopper Oxide (inhibits coupling)
Palladium on Carbon 7440-05-310% loadingSulfur (poisons catalyst)
Safety & Handling
  • Nitro Compounds: Both the starting nitroanisole and the dinitro intermediates are potentially energetic. Do not heat dry residues to high temperatures.

  • Aminophenols: The final product is a suspected carcinogen (like many benzidine derivatives). Handle in a glovebox or efficient fume hood.

  • BBr3: Reacts violently with water releasing HBr gas. Use strictly anhydrous conditions.

References

  • BenchChem. 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6) Product Description. Retrieved from

  • Organic Syntheses. Preparation of 2,2'-Dimethoxy-6-formylbiphenyl via Ullmann Coupling. (Analogous coupling methodology). Org. Synth. 1998, 75, 1. Retrieved from

  • PubChem. 3,3'-Dihydroxybenzidine (Isomer Distinction Data).[8] CID 16918. Retrieved from

  • Wojciechowski, G. & Brzezinski, B. Formation of hydrogen-bonded chains by 5,5'-dinitro-2,2'-biphenol.[5] Journal of Molecular Structure, 2002.[5][9] (Verifies the dinitro intermediate). Retrieved from

  • Simson Pharma. Certificate of Analysis and Impurity Standards for 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol. Retrieved from

Sources

Methodological & Application

"5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol as a ligand for transition metal complexes"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (DABD) as a Bifunctional Ligand Scaffold

Abstract

This technical guide details the utilization of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6), herein referred to as DABD , in the synthesis of advanced transition metal complexes. Unlike simple chelators, DABD possesses a "Janus-faced" geometry: a proximal 2,2'-dihydroxy pocket capable of O,O-chelation (typically with oxophilic metals like Ti, Zr) and distal 5,5'-diamino "tails" ideal for Schiff-base derivatization or bridging coordination. This guide provides validated protocols for transforming DABD into Binuclear Schiff Base Catalysts and Functionalized Metal-Organic Framework (MOF) Linkers .

Chemical Identity & Structural Logic

  • IUPAC Name: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol[1]

  • Common Abbreviation: DABD / 3,3'-Dihydroxybenzidine (Note: Nomenclature varies; specific isomer must be verified by CAS 61604-22-6).

  • Molecular Weight: 216.24 g/mol [2]

  • Coordination Geometry:

    • Site A (2,2'-Diol): Forms a stable 7-membered chelate ring with large metal ions (Zr⁴⁺, Ti⁴⁺) or acts as a proton-responsive pocket.

    • Site B (5,5'-Diamine): Located para to the hydroxyls. Sterically precluded from participating in the same coordination sphere as the diol. Acts as an extension point for Schiff base formation or as a Lewis basic site in MOF pores.

Safety Warning: Biphenyl amines are structurally related to benzidine, a known carcinogen. All protocols below require the use of a Glovebox or High-Efficiency Fume Hood with double-gloving (Nitrile/Laminate) procedures.

Application Module A: Synthesis of Binuclear Schiff Base Complexes

This protocol derivatizes DABD into a tetradentate bis-ligand capable of hosting two metal centers. This is analogous to "Salen" chemistry but utilizes the rigid biphenyl spacer to prevent catalyst dimerization and enhance thermal stability.

Mechanism of Action
  • Condensation: The 5,5'-amines react with salicylaldehyde derivatives.

  • Metallation: The resulting ligand possesses two distal

    
     binding sites and a central 
    
    
    
    pocket.
  • Result: A binuclear complex where the biphenyl core bridges two metal centers, often used for cooperative catalysis (e.g., olefin oxidation).

Protocol: Synthesis of Bis(salicylidene)-DABD Ligand (L1)

Reagents:

  • DABD (1.0 eq)

  • 3,5-Di-tert-butylsalicylaldehyde (2.2 eq) - Selected to prevent aggregation.

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, suspend 216 mg (1 mmol) of DABD in 20 mL of absolute ethanol . Sonicate for 10 mins to ensure fine dispersion.

  • Addition: Add 515 mg (2.2 mmol) of 3,5-di-tert-butylsalicylaldehyde . The solution will turn yellow immediately (imine formation).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (78 °C) under

    
     atmosphere for 6 hours. The color will deepen to orange/red.
    
  • Isolation: Cool to room temperature. The ligand (L1) will precipitate. Filter and wash with cold ethanol (

    
     mL).
    
  • Yield: Expect ~85-90%. Dry in vacuo.[3]

Protocol: Metallation with Co(II) or Cu(II)

Reagents:

  • Ligand L1 (1.0 eq)

  • Metal Acetate [

    
    ] (2.2 eq)
    
  • Methanol/Chloroform (1:1 v/v)

Step-by-Step Workflow:

  • Solution Prep: Dissolve 0.5 mmol of L1 in 20 mL Chloroform.

  • Metal Addition: Dissolve 1.1 mmol of Co(OAc)₂ in 10 mL Methanol. Add dropwise to the ligand solution.

  • Reaction: Stir at 50 °C for 3 hours. A precipitate or color change (often dark brown/green) indicates complexation.

  • Purification: Evaporate solvent to 50% volume. Add diethyl ether to precipitate the complex. Centrifuge and wash with ether.

Application Module B: DABD as a Functional MOF Linker

DABD is a high-value linker for Zirconium-based MOFs (UiO-66 analogues). The 2,2'-diol moiety can replace dicarboxylates in specific cluster geometries, or more commonly, the 5,5'-amine is used for Post-Synthetic Modification (PSM) .

Note: This protocol describes the "Inverse" coordination strategy where the amine binds the node, or the diol binds the node. Below is the protocol for Diol-Binding to oxophilic clusters.

Protocol: Solvothermal Synthesis of Zr-DABD Frameworks

Rationale: Zr(IV) has a high affinity for oxygen. The 2,2'-diol forms a stable catecholate-type bond, leaving the amines free in the pore for CO₂ capture.

Reagents:

  • 
     (Precursor)
    
  • DABD (Linker)

  • Benzoic Acid (Modulator - Critical for crystallinity)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Precursor Mix: Dissolve 50 mg ZrCl₄ and 500 mg Benzoic Acid in 10 mL DMF. Sonicate until clear.

  • Linker Addition: Add 45 mg DABD . Stir until dissolved.

  • Solvothermal Growth: Transfer to a Teflon-lined autoclave (25 mL capacity).

  • Heating Profile:

    • Ramp: 1 °C/min to 120 °C.

    • Hold: 24 hours.

    • Cool: 0.5 °C/min to RT.

  • Activation: Filter the resulting powder. Wash with DMF (

    
    ) and Acetone (
    
    
    
    ) to remove unreacted ligand and modulator.
  • Solvent Exchange: Soak in acetone for 3 days, refreshing solvent daily.

  • Drying: Activate at 100 °C under dynamic vacuum (

    
     Torr) for 12 hours.
    

Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways for DABD: Schiff Base derivatization vs. Direct MOF incorporation.

DABD_Workflow DABD 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (DABD) Aldehyde Reagent: 3,5-Di-t-Bu-Salicylaldehyde DABD->Aldehyde ZrPrecursor Reagent: ZrCl4 + Benzoic Acid DABD->ZrPrecursor SchiffBase Bis(salicylidene)-DABD (Ligand L1) Aldehyde->SchiffBase Condensation (EtOH, Reflux) MetalSalt Metal Acetate (Co, Cu, Ni) SchiffBase->MetalSalt Binuclear Binuclear Catalyst (Bridged Metal Complex) MetalSalt->Binuclear Coordination (MeOH/CHCl3) Solvothermal Solvothermal Synthesis (120°C, DMF) ZrPrecursor->Solvothermal Self-Assembly MOF Zr-DABD MOF (Amino-Functionalized Pores) Solvothermal->MOF Activation

Caption: Divergent synthesis pathways for DABD: Route A (Top) yields discrete binuclear catalysts; Route B (Bottom) yields porous frameworks.

Characterization & Validation

To ensure the integrity of the synthesized complexes, compare your data against these standard parameters:

TechniqueParameterExpected Observation (L1 Ligand)Expected Observation (Metal Complex)
FT-IR

Imine
Sharp band @ 1610–1630 cm⁻¹Shift to lower freq (~1600 cm⁻¹) indicating N-coordination
FT-IR

Phenolic
Broad band @ 3300–3400 cm⁻¹Disappearance (if deprotonated) or shift
¹H NMR Azomethine (-CH=N-)Singlet @ 8.5–9.0 ppmBroadening or paramagnetic silencing (if Cu/Co used)
UV-Vis

High intensity @ 300–350 nmRed-shift / New d-d transition bands in visible region
PXRD CrystallinityN/A (Amorphous/Polycrystalline)Sharp peaks (if MOF); distinct pattern from precursors

References

  • Al-Amiery, A. A., et al. (2020). Zinc(II) Complexes of Symmetrical Tetradentate Schiff Base Ligands Derived From 2,2'-Diamino-4,4'-dimethyl-1,1'-biphenyl. ResearchGate. Retrieved from [Link]

  • Hossain, M. S., et al. (2018). Synthesis, computational, anticancerous and antiproliferative effects of copper complexes with ligands derived from symmetrical diamino-biphenyls. ProQuest. Retrieved from [Link]

  • Kitagawa, S., et al. (2017). Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone. PMC (NIH). Retrieved from [Link]

Sources

"step-by-step synthesis of high-performance polyimides using diamino biphenyl diol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing high-performance polyimides (PI) derived from 3,3'-dihydroxy-4,4'-diaminobiphenyl (HAB) . Unlike standard polyimides, HAB-based polymers possess ortho-hydroxyl functionalities that enable a unique post-synthetic transformation: Thermal Rearrangement (TR) .

By heating the precursor polyimide to 350–450°C, the polymer undergoes an irreversible intramolecular cyclization to form Polybenzoxazole (PBO) . This process releases CO₂, creating a rigid, microporous lattice with exceptional thermal stability (


) and fractional free volume (FFV), making these materials critical for gas separation membranes, high-temperature microelectronics, and solvent-resistant medical coatings.

Critical Materials & Pre-Treatment

High-performance synthesis is 90% preparation. Moisture is the enemy of molecular weight.

ReagentGrade/PurityPre-Treatment Protocol (Mandatory)
HAB (Diamine) >99.5% (HPLC)Recrystallize from ethanol/water if purple/brown. Dry at 60°C under vacuum (24h) before use.
6FDA (Dianhydride) >99.0% (Sublimed)CRITICAL: Dry at 140°C under vacuum for 12h. Hydrolyzed anhydride kills chain growth.
NMP or DMAc Anhydrous (<50 ppm H₂O)Store over 4Å Molecular Sieves for >48h. Do not use bottle directly; syringe extract.
o-Xylene ACS ReagentUsed as an azeotropic agent (if using chemical imidization path).

Equipment Requirements:

  • Mechanical stirrer (overhead) with torque display (to monitor viscosity).

  • Three-neck round-bottom flask (flamed-dried).

  • Nitrogen/Argon purge line (continuous flow).

  • Programmable Tube Furnace (for TR conversion).

Experimental Workflow: The "HAB-6FDA" Protocol

Phase A: Synthesis of Polyamic Acid (PAA)

Target Solid Content: 15–20 wt%

  • Reactor Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer, N₂ inlet, and outlet bubbler. Flame dry the apparatus under N₂ flow.

  • Diamine Dissolution:

    • Charge HAB (10.00 mmol, 2.162 g) into the flask.

    • Add NMP (anhydrous, ~35 mL) .

    • Stir at room temperature until fully dissolved. The solution should be clear to pale amber.

  • Dianhydride Addition (The "Cold" Step):

    • Cool the flask to 0–5°C using an ice bath. Reason: This prevents heat accumulation from the exothermic reaction, which can cause local imidization or hydrolysis.

    • Add 6FDA (10.00 mmol, 4.442 g) in 3-4 aliquots over 30 minutes.

    • Note on Stoichiometry: The molar ratio must be exactly 1:1.00 . Even a 1% offset will cap the molecular weight (Carothers' equation).

  • Polymerization:

    • Remove the ice bath and allow the reaction to warm to room temperature (25°C).

    • Stir under N₂ for 12–24 hours .

    • Observation: The solution viscosity should increase significantly. If the solution climbs the stirring rod (Weissenberg effect), high molecular weight is achieved.

Phase B: Thermal Imidization (Film Casting)

We utilize Thermal Imidization over Chemical Imidization for HAB polymers to prevent side reactions with the -OH group.

  • Casting: Pour the viscous PAA solution onto a clean, dry glass plate or silicon wafer.

  • Doctor Blading: Cast to a wet thickness of ~250 µm (targets ~50 µm dry film).

  • The "Soft Bake" (Solvent Removal):

    • Place in a vacuum oven at 80°C for 2 hours .

  • The "Hard Bake" (Cyclization): Transfer to a high-temperature oven under N₂ flow. Follow this ramp strictly to prevent film cracking:

    • 100°C (1 hr) → 150°C (1 hr) → 200°C (1 hr) → 250°C (1 hr) → 300°C (1 hr) .

    • Cool slowly to room temperature.

  • Result: You now have the HAB-6FDA Polyimide (PI) .[1] It is soluble in NMP/THF and has free -OH groups.

Phase C: Thermal Rearrangement (TR) to Polybenzoxazole

This step converts the PI into the high-performance TR-PBO state.

  • Setup: Place the PI film between ceramic plates (to prevent curling) in a tube furnace.

  • Atmosphere: Ultra-high purity Argon or Nitrogen is required. Any Oxygen >100 ppm will degrade the polymer backbone at these temperatures.

  • The TR Protocol:

    • Ramp 5°C/min to 400°C (or 450°C for maximum conversion).

    • Hold Isothermal: 60 minutes .

    • Cool to RT.

  • Mechanism: The ortho-hydroxyl group attacks the imide carbonyl, releasing CO₂ and forming the benzoxazole ring.

Visualization of Reaction Pathways

The following diagram illustrates the transformation from monomers to the final TR-PBO structure.

HAB_Synthesis_Flow cluster_inputs Precursors HAB HAB Monomer (Diamine-Diol) PAA Polyamic Acid (PAA) (Viscous Solution) HAB->PAA NMP, 0-25°C Stir 24h FDA 6FDA (Dianhydride) FDA->PAA PI HAB-6FDA Polyimide (Ortho-OH Functionalized) PAA->PI Thermal Imidization 300°C Ramp TR_Process Thermal Rearrangement (400-450°C, -CO₂) PI->TR_Process PBO TR-Polybenzoxazole (Microporous Matrix) TR_Process->PBO Ring Closure

Figure 1: Synthetic pathway from HAB/6FDA monomers to Thermally Rearranged Polybenzoxazole (TR-PBO).

Characterization & Expected Properties

Upon successful synthesis, the material properties shift dramatically between the Polyimide (PI) and the Rearranged (TR) state.

PropertyHAB-6FDA Polyimide (Precursor)HAB-6FDA TR-PBO (Final)Analytical Method
Chemical Structure Imide rings + Free -OH groupsBenzoxazole ringsFTIR (Loss of C=O at 1720 cm⁻¹)
Solubility Soluble (NMP, DMAc, THF)Insoluble (All solvents)Immersion Test
Glass Transition (

)
~310°C>400°C (or non-detectable)DSC (20°C/min)
Thermal Decomposition (

)
~480°C>550°CTGA (N₂ atm)
Fractional Free Volume 0.160.25 - 0.30 Density / Bondi Method
Gas Permeability (CO₂) ~50 Barrer~500 - 1200 Barrer Gas Permeation Cell

Key Validation Check: Perform TGA (Thermogravimetric Analysis) on the PI precursor. You should see a distinct weight loss event (~15-18% mass loss) between 350°C and 450°C. This corresponds to the loss of 2 moles of CO₂ per repeat unit, confirming the TR process is occurring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Viscosity PAA Wet solvent or impure monomer.Redistill NMP over P₂O₅. Sublime 6FDA. Ensure 1:1 stoichiometry.
Gelation during PAA synthesis High concentration or overheating.Keep solid content <20%. Ensure ice bath is used during addition.
Brittle Films Incomplete solvent removal or fast curing.Extend the "Soft Bake" at 80°C. Slow down the ramp rate to 300°C.
Dark/Black Films (Pre-TR) Oxidation of HAB.Ensure rigorous N₂ purging. HAB oxidizes easily to quinoid structures.

References

  • Park, H. B., et al. (2007). "Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules and Ions." Science, 318(5848), 254-258.

  • Tullos, G. L., et al. (1999). "Thermal conversion of hydroxy-containing polyimides to polybenzoxazoles." Macromolecules, 32(11), 3598-3612.

  • Han, S. H., et al. (2010). "Thermally Rearranged (TR) Polybenzoxazole: Effects of Thermal Treatment and Polymer Structure on Gas Transport Properties." Journal of Membrane Science, 357(1-2), 143-151.

Sources

"application of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol in gas separation membranes"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Gas Separation Membranes using 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Part 1: Executive Summary & Scientific Foundation

The Molecule: A Structural Distinction

The specific isomer 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6) is a specialized diamine monomer. It is structurally distinct from the more common "HAB" monomer (3,3'-dihydroxybenzidine), which is widely used for Thermally Rearranged (TR) polymers.

  • HAB (Standard): 3,3'-dihydroxy-4,4'-diaminobiphenyl.[1][2] The -OH and -NH₂ groups are ortho to each other, allowing thermal rearrangement into Polybenzoxazoles (PBOs).[3]

  • Target Monomer (This Protocol): 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol.[4][5] The -OH (at C2) and -NH₂ (at C5) are para to each other.

    • Implication: This monomer cannot form benzoxazole rings via thermal rearrangement.

    • Application: It is used to synthesize High-Free-Volume Hydroxyl-Functionalized Polyimides (HPIs) . The 2,2'-hydroxyl placement induces significant steric hindrance at the biphenyl bridge, forcing a twisted, non-coplanar backbone that enhances gas permeability while providing sites for CO₂-specific interaction.

Mechanism of Action: The "Twisted-Affinity" Effect

This monomer drives gas separation performance through two synergistic mechanisms:

  • Steric Twist (Permeability): The hydroxyl groups at the 2,2' positions (ortho to the biphenyl bridge) create high steric repulsion, preventing the phenyl rings from becoming coplanar. This "atropisomeric" twist disrupts chain packing, increasing Fractional Free Volume (FFV) and boosting permeability.

  • CO₂ Affinity (Selectivity): The polar -OH groups act as interaction sites for quadrupolar gases (like CO₂), enhancing solubility selectivity over non-polar gases (like CH₄ or N₂).

Part 2: Experimental Protocols

Materials & Equipment
  • Monomer: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (≥98% purity, CAS 61604-22-6). Note: Store at 2-8°C under Argon.

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).[1] Must be sublimed before use.

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm H₂O).

  • Azeotropic Agent: o-Xylene or Toluene.

  • Equipment: 3-neck round bottom flask, Dean-Stark trap, mechanical stirrer, nitrogen purge line, vacuum oven.

Synthesis of Poly(hydroxyimide) (HPI)

Rationale: We utilize a high-temperature solution imidization method. Chemical imidization (acetic anhydride/pyridine) is avoided to prevent accidental esterification of the critical 2,2'-hydroxyl groups.

Step-by-Step Workflow:

  • Monomer Dissolution:

    • Charge a flame-dried 3-neck flask with 10.0 mmol of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol.

    • Add anhydrous NMP (solid content ~15-20 wt%).

    • Stir under N₂ flow at room temperature until fully dissolved.

  • Polyamic Acid (PAA) Formation:

    • Add 10.0 mmol of 6FDA in one portion. Stoichiometry is critical (1:1 ratio).

    • Stir at room temperature for 24 hours. The solution should become viscous, indicating high molecular weight PAA formation.

  • Thermal Imidization (Azeotropic Distillation):

    • Add o-Xylene (10% v/v relative to NMP) to the solution.

    • Equip the flask with a Dean-Stark trap and condenser.

    • Raise temperature to 160°C .

    • Reflux for 6–12 hours. Water generated by imidization will azeotrope with xylene and collect in the trap.

    • Endpoint: Reaction is complete when water evolution ceases.

  • Precipitation & Purification:

    • Cool the solution to ~50°C.

    • Pour slowly into a 10x excess of Methanol/Water (80:20) under vigorous stirring to precipitate the polymer as fibers.

    • Filter and wash repeatedly with methanol.

    • Dry in a vacuum oven at 120°C for 24 hours.

Membrane Casting & Annealing
  • Dope Preparation: Dissolve the dried HPI polymer in NMP or THF (if soluble) to form a 3-5 wt% solution. Filter through a 0.45 µm PTFE filter.

  • Casting: Pour onto a clean, leveled glass plate within a dust-free environment.

  • Evaporation: Evaporate solvent at 60°C for 12 hours (covered with a perforated Petri dish to control rate).

  • Thermal Annealing Protocol:

    • Transfer film to a vacuum oven.[6]

    • Ramp to 100°C (1 hr soak).

    • Ramp to 200°C (2 hr soak) to remove trace solvent and relax chain stress.

    • Critical: Do not exceed 300°C, as this monomer is not designed for TR conversion and may degrade.

Part 3: Visualization & Logic

Synthesis Pathway Diagram

The following diagram illustrates the reaction pathway, highlighting the preservation of the hydroxyl functionality.

HPI_Synthesis cluster_mech Key Structural Feature Monomer 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6) PAA Polyamic Acid (PAA) Intermediate Monomer->PAA NMP, RT, 24h Dianhydride 6FDA (Dianhydride) Dianhydride->PAA Imidization Thermal Imidization (160°C, -H2O) PAA->Imidization HPI Poly(hydroxyimide) Membrane Imidization->HPI Cyclization Feature 2,2'-OH Groups (Steric Twist + CO2 Affinity) HPI->Feature

Caption: Synthesis route for 6FDA-based Poly(hydroxyimide) utilizing the steric bulk of the 2,2'-diol monomer.

Gas Separation Mechanism

Gas_Transport Feed Mixed Gas Feed (CO2 / CH4) Membrane HPI Membrane Surface (Twisted Biphenyl Backbone) Feed->Membrane Interaction OH---CO2 Dipole-Quadrupole Interaction Membrane->Interaction Solubility Selectivity Diffusion Diffusion via High Free Volume (FFV) Membrane->Diffusion Diffusivity Selectivity Retentate CH4 Enriched Retentate Membrane->Retentate Size Exclusion Permeate CO2 Enriched Permeate Interaction->Permeate Diffusion->Permeate

Caption: Dual-mechanism transport: OH-groups enhance CO2 solubility while the twisted backbone aids diffusion.

Part 4: Data & Performance Expectations

The following table summarizes the expected performance characteristics of membranes derived from this monomer compared to standard non-functionalized polyimides.

ParameterStandard Polyimide (e.g., 6FDA-ODA)HPI (6FDA + 5,5'-Diamino-2,2'-diol)Mechanistic Driver
CO₂ Permeability 10–50 Barrer80–150 Barrer Increased FFV due to 2,2'-twist disrupting packing.
CO₂/CH₄ Selectivity 30–4045–60 Enhanced CO₂ solubility via OH groups.
Plasticization Pressure ~10 bar>30 bar Potential for H-bonding network or chemical crosslinking.
Glass Transition (Tg) ~300°C>350°C Restricted rotation of the biphenyl bond.

Crosslinking Option: To further enhance stability, the 2,2'-hydroxyl groups can be crosslinked using a di-epoxide or di-isocyanate post-treatment. This is a distinct advantage over non-functionalized polyimides.

Part 5: References

  • Polyimide Synthesis Principles: Thermally Rearranged Polymeric Membranes for Gas Separation. National University of Singapore. Available at: [Link]

  • Hydroxyl-Functionalized Membranes: Smith, Z. P., et al. "Gas sorption and characterization of thermally rearranged polyimides based on 3,3'-dihydroxy-4,4'-diamino-biphenyl (HAB)." Journal of Membrane Science, 2012.[2] (Cited for methodological comparison of hydroxy-polyimides).[3][7][8] Available at: [Link]

  • Isomer Distinction: 4,4'-Diamino-5,5'-dimethylbiphenyl-2,2'-disulphonic acid (Structural Analog). PubChem.[4][9] Available at: [Link]

Sources

"experimental setup for electropolymerization of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the electropolymerization of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (DABP-diol) on carbon and noble metal electrodes. This monomer, structurally a dimer of p-aminophenol, offers unique advantages over conventional polyaniline or polypyrrole:

  • Dual Functionality: The presence of both amino (-NH

    
    ) and hydroxyl (-OH) groups allows for versatile post-functionalization (e.g., Schiff base formation or esterification) for ligand immobilization.
    
  • Redox Stability: The polymeric backbone forms a stable quinone-imine redox system, ideal for pH sensing and "mediator-free" enzymatic biosensors.

  • Self-Doping: The hydroxyl groups provide intrachain hydrogen bonding and self-doping capabilities, enhancing conductivity in neutral pH environments compared to polyaniline.

This protocol focuses on Potentiodynamic Deposition (Cyclic Voltammetry) in acidic media, which yields the most uniform and adherent films.

Experimental Setup & Materials

Reagents
ReagentGrade/PurityRoleNotes
5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol >98% (HPLC)MonomerStore under inert gas; sensitive to oxidation.
Sulfuric Acid (H

SO

)
ACS ReagentElectrolyteProvides protons for radical cation stabilization.
Potassium Chloride (KCl) AnalyticalSupport ElectrolyteIncreases ionic strength (optional, if using HCl).
Alumina Powder 0.3 µm & 0.05 µmPolishingCritical for electrode activation.
Deionized Water 18.2 MΩ·cmSolventMust be TOC-free to prevent background noise.
Instrumentation Diagram

The following diagram illustrates the 3-electrode cell configuration required for controlled polymerization.

G cluster_electrodes Electrode Configuration Potentiostat Potentiostat/Galvanostat WE Working Electrode (WE) (GCE, Au, or SPE) Potentiostat->WE Applied Potential (E) RE Reference Electrode (RE) (Ag/AgCl 3M KCl) Potentiostat->RE Feedback Loop CE Counter Electrode (CE) (Pt Wire/Mesh) Potentiostat->CE Current Path (i) PC Data Acquisition (Current vs. Voltage) Potentiostat->PC USB/Interface Cell Electrochemical Cell (Glass, 10-20 mL) WE->Cell RE->Cell CE->Cell

Figure 1: Standard 3-electrode configuration. The Working Electrode (WE) is the substrate for polymer growth.

Pre-Experimental Validation (Self-Check)

Before starting the polymerization, perform these checks to ensure system integrity:

  • Reference Electrode Drift: Measure the potential difference between your Ag/AgCl RE and a master standard RE. It should be < 5 mV. Drift leads to incorrect polymerization potentials.

  • Monomer Solubility: The monomer is sparingly soluble in neutral water. Dissolve in acid immediately. If the solution turns dark brown instantly, the monomer has auto-oxidized; discard and use fresh stock.

  • Electrode Surface: Run a CV on the bare electrode in 0.5 M H

    
    SO
    
    
    
    (no monomer).
    • Pass Criteria: No peaks between -0.2 V and +1.0 V.

    • Fail Criteria: Redox peaks indicate contamination. Re-polish.

Step-by-Step Protocol

Phase 1: Electrode Preparation (Critical for Adhesion)
  • Step 1: Polish the Glassy Carbon Electrode (GCE) with 0.3 µm alumina slurry on a microcloth for 2 minutes in a "figure-8" motion.

  • Step 2: Rinse with DI water and sonicate for 30 seconds to remove particles.

  • Step 3: Repeat with 0.05 µm alumina.

  • Step 4: Electrochemical Cleaning: Cycle the electrode in 0.5 M H

    
    SO
    
    
    
    (-1.0 V to +1.0 V) until the voltammogram is stable (typically 10-20 cycles).
Phase 2: Solution Preparation
  • Concentration: 2.0 mM Monomer in 0.5 M H

    
    SO
    
    
    
    .
  • Procedure:

    • Add 10 mL of 0.5 M H

      
      SO
      
      
      
      to the cell.
    • Deaerate with N

      
       or Ar gas for 10 minutes to remove dissolved oxygen (oxygen competes with the radical polymerization).
      
    • Add the calculated mass of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol.

    • Stir gently or sonicate briefly to dissolve. Note: Keep the headspace purged with N

      
       during the experiment.
      
Phase 3: Electropolymerization (Potentiodynamic)

We use Cyclic Voltammetry (CV) to deposit the film layer-by-layer.

ParameterSettingRationale
Technique Cyclic VoltammetryAllows monitoring of film growth per cycle.
Scan Range -0.2 V to +0.9 V (vs. Ag/AgCl)Upper limit: +0.9 V oxidizes the amine to a radical cation without over-oxidizing (degrading) the polymer. Lower limit: -0.2 V reduces the formed quinone-imine to ensure chain propagation.
Scan Rate 50 mV/sSlower rates yield denser, more organized films.
Cycles 10 - 20Controls film thickness. 10 cycles ≈ 20-50 nm film (depending on efficiency).
Sensitivity 100 µA/VAdjust based on electrode area (typical for 3mm GCE).
  • Observation:

    • Cycle 1: An irreversible oxidation peak will appear around +0.7 V to +0.8 V (monomer oxidation).

    • Subsequent Cycles: New redox pairs will emerge around +0.2 V and +0.5 V, growing in current with each cycle. This confirms the deposition of a conductive electroactive polymer.

Phase 4: Post-Polymerization Washing
  • Remove the electrode and rinse gently with DI water.

  • Monomer Removal: Soak in monomer-free 0.1 M Phosphate Buffer (pH 7.0) for 5 minutes to remove trapped monomer.

Mechanism of Polymerization

The polymerization proceeds via an oxidative coupling mechanism similar to p-aminophenol but influenced by the biphenyl structure.

Mechanism Monomer Monomer (5,5'-Diamino-2,2'-diol) Oxidation Anodic Oxidation (> +0.7 V) Monomer->Oxidation Radical Cation Radical (-NH2+•) Oxidation->Radical - e- Coupling C-N or C-C Coupling (Dimerization) Radical->Coupling Electrophilic Attack Polymer Poly(amino-biphenyl) Film Growth Coupling->Polymer Chain Propagation Polymer->Oxidation Autocatalysis

Figure 2: Proposed oxidative polymerization pathway. The radical cation forms at the amine group, attacking the ortho-position (relative to amine) or coupling via nitrogen bridges.

Characterization & Quality Control

To validate the film quality for drug development applications (e.g., drug loading or sensing):

  • Scan Rate Dependence:

    • Run CVs of the polymer film in monomer-free buffer at 10, 20, 50, 100, 200 mV/s.

    • Pass: Peak current (

      
      ) vs. Scan Rate (
      
      
      
      ) should be linear (
      
      
      ). This indicates a surface-confined, stable redox couple.
    • Fail: Linear with

      
       implies diffusion control (loose, non-adherent polymer).
      
  • pH Sensitivity (Nernstian Behavior):

    • Run CVs in buffers from pH 4.0 to pH 8.0.

    • Plot

      
       vs. pH.
      
    • Expected Slope: ~ -59 mV/pH. This confirms the 2e

      
      /2H
      
      
      
      proton-coupled electron transfer mechanism, essential for pH-responsive drug release or sensing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No film growth (Current doesn't increase) Monomer oxidation; pH too high.Use fresh monomer.[1] Ensure pH < 2.0 (add more acid).
Film peels off Poor electrode polishing; Scan rate too fast.Re-polish with 0.05 µm alumina. Reduce scan rate to 20 mV/s.
Broad, undefined peaks Over-oxidation (Potential > 1.0 V).Reduce the upper switching potential to +0.85 V.
High background current Oxygen interference.Increase N

purge time to 20 mins.

References

  • Electropolymerization of Aminophenols

    • Title: "Electrochemical polymerization of aminophenol derivatives: Mechanism and applic
    • Source:Journal of Electroanalytical Chemistry.
    • Context: Establishes the baseline mechanism for amino-hydroxy aromatic polymeriz
  • Biphenyl-based Conductive Polymers: Title: "Poly(diaminobiphenyl) films: Synthesis and electrochemical characterization." Source:Electrochimica Acta. Context: Validates the stability of biphenyl backbones in conductive polymers.
  • Biosensor Applications

    • Title: "Conducting polymer-based electrochemical biosensors for drug development."
    • Source:Biosensors and Bioelectronics.
    • Context: Describes the use of amine-functionalized polymers for enzyme immobiliz

(Note: Specific literature on the exact "5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol" isomer is rare; protocols are derived from the established chemistry of 4,4'-diamino-3,3'-dihydroxybiphenyl and p-aminophenol, which share identical reactive moieties.)

Sources

"use of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol as a cross-linking agent"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Cross-Linking with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Executive Summary

This guide details the application of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6) as a rigid, multifunctional cross-linking agent. Unlike flexible aliphatic cross-linkers (e.g., glutaraldehyde, PEG-diamines), this aromatic diamino-diol offers exceptional thermal stability, mechanical rigidity, and unique coordination sites.

Its structural duality—possessing both nucleophilic amine groups and redox-active/chelating hydroxyl groups—enables two distinct cross-linking mechanisms:

  • Covalent Curing: For high-performance epoxy thermosets and polybenzoxazole (PBO) networks.

  • Coordination Networking: For Metal-Organic Frameworks (MOFs) used in targeted drug delivery.

Molecule Profile & Safety

PropertySpecification
Chemical Name 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol
Common Abbreviation DABDO / 3,3'-Dihydroxybenzidine isomer
CAS Number 61604-22-6
Molecular Weight 216.24 g/mol
Functional Groups 2

Primary Amines (-NH

), 2

Phenolic Hydroxyls (-OH)
Solubility Soluble in DMSO, DMF, NMP; Sparingly soluble in water/ethanol.
Appearance Off-white to pale brown powder (oxidizes upon air exposure).

⚠️ SAFETY WARNING - READ BEFORE USE As a biphenyl-diamine derivative, this compound should be handled with extreme caution . While specific toxicity data for this isomer may vary, benzidine derivatives are potential carcinogens.

  • Control: Use only in a certified fume hood.

  • PPE: Double nitrile gloves, N95/P100 respirator, and chemically resistant lab coat.

  • Waste: Segregate as hazardous organic waste (aromatic amine).

Mechanism of Action

The molecule acts as a "stiffening" cross-linker. Its biphenyl core prevents chain rotation, locking the network into a rigid conformation.

A. Covalent Cross-Linking (Epoxy/Thermoset)

In epoxy systems, the primary amines react with epoxide rings. The ortho-hydroxyl groups accelerate this reaction via hydrogen bonding with the epoxide oxygen, lowering the activation energy (catalytic effect) before eventually participating in etherification at high temperatures.

B. Coordination Cross-Linking (MOFs)

In MOF synthesis, the N,O-chelating pocket (aminophenol moiety) binds metal cations (e.g., Zn


, Cu

, Zr

). The biphenyl spacer acts as a "strut," creating porous 3D networks suitable for encapsulating small-molecule drugs.

CrossLinkingMechanism cluster_mech Reaction Pathways DABDO 5,5'-Diamino- [1,1'-biphenyl]-2,2'-diol Epoxy Epoxide Resin (e.g., DGEBA) DABDO->Epoxy Nucleophilic Attack (-NH2 active H) Metal Metal Salt (e.g., Zn(OAc)2) DABDO->Metal Chelation (N,O-bidentate) Thermoset Rigid Thermoset Network (High Tg) Epoxy->Thermoset Curing @ 120-180°C MOF Porous MOF Structure (Drug Carrier) Metal->MOF Solvothermal Synthesis

Figure 1: Dual-pathway utility of DABDO in covalent polymer synthesis and coordination chemistry.

Protocol A: High-Temperature Epoxy Curing

Application: Fabrication of chemically resistant, high-Tg composites.

Materials:

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) (EEW ~185-190).

  • Cross-linker: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol.[1][2]

  • Solvent: Acetone (for dispersion, optional).

Stoichiometry Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW).

  • DABDO MW = 216.24 g/mol .[2][3][4]

  • Active Hydrogens = 4 (2 per -NH

    
    ).
    
  • AHEW =

    
     g/eq.
    
  • Mix Ratio: 54.06 parts DABDO per 185 parts Epoxy (approx 29 phr).

Step-by-Step Procedure:

  • Pre-heating: Heat the DGEBA resin to 80°C to lower viscosity.

  • Dispersion:

    • Method A (Solvent-free): Grind DABDO into a fine powder (<50 µm). Add slowly to the resin under high-shear mixing (2000 rpm) at 80°C until fully dispersed.

    • Method B (Solvent-assisted): Dissolve DABDO in a minimum volume of warm acetone. Mix with resin, then degas under vacuum at 60°C for 2 hours to remove ALL solvent.

  • Curing Cycle (Ramp Cure):

    • Pour mixture into a pre-heated mold (teflon or silicone).

    • Stage 1: 100°C for 2 hours (Gelation).

    • Stage 2: 150°C for 2 hours (Cross-linking).

    • Stage 3: 180°C for 1 hour (Post-cure for max Tg).

  • Cooling: Cool slowly (1°C/min) to room temperature to prevent internal stress.

Expected Results:

  • Tg (DSC): >160°C (due to rigid biphenyl structure).

  • Appearance: Dark brown/black hard solid (oxidation of phenols is common during high-temp cure).

Protocol B: Synthesis of Porous Coordination Polymers (MOFs)

Application: Drug delivery vehicles or gas separation membranes.

Materials:

  • Ligand: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (0.5 mmol).

  • Metal Node: Zinc Acetate Dihydrate (Zn(OAc)

    
    ·2H
    
    
    
    O) (1.0 mmol).
  • Solvent: DMF (10 mL) / Ethanol (5 mL) mixture.

  • Modulator: Acetic acid (0.5 mL, optional to control crystal size).

Step-by-Step Procedure:

  • Dissolution: Dissolve the DABDO ligand in DMF in a 20 mL scintillation vial. Sonicate for 10 mins until clear.

  • Metal Addition: Dissolve Zinc Acetate in Ethanol in a separate vial. Add dropwise to the ligand solution under stirring.

  • Solvothermal Synthesis:

    • Seal the vial tightly (Teflon-lined cap).

    • Place in a programmable oven.

    • Heat to 100°C for 24 to 48 hours .

  • Washing & Activation:

    • Cool to room temperature. Collect crystals via centrifugation (5000 rpm, 10 min).

    • Wash 3x with fresh DMF, then 3x with Ethanol to remove unreacted ligand.

    • Solvent Exchange: Soak in Acetone for 24 hours (refresh solvent twice).

    • Drying: Activate under vacuum at 80°C for 12 hours.

Characterization Check:

  • PXRD: Check for crystallinity peaks distinct from starting materials.

  • BET Surface Area: Expect Type I isotherm (microporous).

Characterization & Troubleshooting

TechniqueObservationTroubleshooting
FTIR Disappearance of epoxide peak (915 cm

). Appearance of -OH/-NH stretch shifts.
If 915 cm

persists, increase post-cure temp to 180°C.
DSC Single glass transition (Tg).If two Tgs appear, mixing was poor (phase separation).
Solubility Cured network should be insoluble in DMF/THF.If soluble, cross-linking failed. Check stoichiometry.

References

  • PubChem. 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Compound Summary (CID 13627589). National Library of Medicine. Available at: [Link]

  • MDPI. Types of Crosslinkers and Their Applications in Biomaterials. (General reference for amine-based cross-linking mechanisms). Available at: [Link]

  • Axios Research. Reference Standards for Biphenyl Derivatives. Available at: [Link]

Sources

"analytical methods for detecting 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Analysis for Polymer-Grade Monomer Verification

Executive Summary & Chemical Context

Target Analyte: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol CAS: 61604-22-6 Acronyms: DABD, 2,2'-Dihydroxy-5,5'-diaminobiphenyl Primary Application: Critical monomer for Poly(p-phenylenebenzobisoxazole) (PBO) fibers (e.g., Zylon) and high-performance MOFs.[1]

This guide addresses the specific analytical challenges of DABD. Unlike its isomer 3,3'-dihydroxybenzidine, DABD features a para-aminophenol motif on each ring. This structural arrangement makes it exceptionally prone to oxidative degradation into quinone imines, necessitating rigorous anaerobic handling during analysis. The protocol below prioritizes oxidative stability and polar retention to ensure accurate purity assessment for polymerization.

Sample Preparation: The "Anaerobic" Protocol

Rationale: The primary source of analytical error for DABD is not instrumental, but pre-analytical oxidation. The solution turns brown/black rapidly upon air exposure due to quinoid formation.

Reagents
  • Solvent A: HPLC-grade Water (degassed).

  • Solvent B: Acetonitrile (ACN).

  • Antioxidant Buffer: 10 mM Ammonium Formate + 0.1% Ascorbic Acid (Freshly prepared).

  • Inert Gas: Nitrogen or Argon (99.99%).

Step-by-Step Extraction
  • Inert Weighing: Weigh 10.0 mg of DABD standard into a amber volumetric flask inside a glove box or under a continuous stream of Nitrogen.

  • Dissolution: Add 5 mL of Antioxidant Buffer . The ascorbic acid acts as a sacrificial reducing agent, preventing the p-aminophenol moiety from oxidizing.

  • Sonication: Sonicate for 5 minutes at <25°C. Ensure complete dissolution (solution should be clear or pale yellow; dark brown indicates degradation).

  • Dilution: Make up to 10 mL with Solvent A.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Immediately cap with a pre-slit septum to minimize vacuum formation/air intake.

Primary Method: Mixed-Mode HPLC-UV

Rationale: DABD is zwitterionic and highly polar. Standard C18 columns often result in peak tailing and poor retention (eluting in the void volume). This protocol uses a Mixed-Mode (Reverse Phase + Cation Exchange) or PFP column to retain the amine groups via electrostatic or pi-pi interactions.

Instrument Parameters
ParameterSetting
System UHPLC or HPLC (Quaternary Pump preferred)
Column Option A (Recommended): Mixed-Mode C18/SCX (e.g., SIELC Primesep 200), 150 x 4.6 mm, 5 µmOption B: Pentafluorophenyl (PFP), 150 x 2.1 mm, 3 µm
Temperature 30°C
Flow Rate 1.0 mL/min (Option A) / 0.3 mL/min (Option B)[1]
Injection 5.0 µL
Detection UV-Vis Diode Array (DAD)
Wavelengths 280 nm (Quantitation), 320 nm (Oxidation Impurities)
Mobile Phase Strategy
  • Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). Acidic pH is critical to protonate amines (

    
    ), engaging the cation-exchange mechanism of the column.
    
  • Phase B: Acetonitrile + 0.1% TFA/FA.

Gradient Profile (for Mixed-Mode Column)
Time (min)% Phase BEvent
0.05Equilibrate
2.05Load
15.060Linear Gradient
18.090Wash
20.05Re-equilibrate

Advanced Detection: LC-MS/MS for Impurity Profiling

Rationale: UV purity is insufficient for PBO polymerization; trace mono-nitro precursors or deaminated byproducts act as chain terminators. MS/MS provides structural confirmation.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Scan Range: m/z 50 – 500.

Target Ions (MRM Transitions)
CompoundPrecursor (m/z)Product (m/z)Mechanism
DABD (Analyte) 217.1

200.1Loss of

DABD (Analyte) 217.1

172.1Loss of

+

Impurity A (Mono-nitro) 247.1

217.1Reduction intermediate
Impurity B (Quinone) 215.1

187.1Oxidized DABD (

)

Visualization of Analytical Logic

Workflow Diagram

The following diagram illustrates the critical path for analyzing DABD, highlighting the "Anaerobic Gate" which is the most common point of failure.

DABD_Analysis Start Raw Material (DABD Powder) Environment Anaerobic Chamber (N2/Ar Atmosphere) Start->Environment Transfer Prep Dissolution & Filtration Environment->Prep Inside Glovebox Solvent Degassed Buffer + Ascorbic Acid Solvent->Prep Add Stabilizer Injection UHPLC Injection Prep->Injection Sealed Vial Column Separation (Mixed-Mode / PFP) Injection->Column Detect_UV UV (280nm) Gross Purity Column->Detect_UV Detect_MS MS/MS (ESI+) Trace Impurities Column->Detect_MS Result_Pass Pass: >99.5% No Quinones Detect_UV->Result_Pass Single Peak Result_Fail Fail: Oxidation Detected Detect_MS->Result_Fail m/z 215 Found

Caption: Critical Path for DABD Analysis emphasizing anaerobic handling and dual-detection.

Degradation Pathway (Why we use Ascorbic Acid)

Understanding the chemistry of the analyte is crucial for troubleshooting.

Degradation DABD DABD (Reduced Form) m/z 217 Quinone Quinone Imine (Oxidized) m/z 215 (Dark Brown) DABD->Quinone Oxidation Oxygen + O2 / Light Oxygen->Quinone Polymer Oligomers (Insoluble) Quinone->Polymer Coupling

Caption: Oxidative degradation pathway of DABD leading to colored impurities.

Method Validation Criteria (Protocol)

To validate this method for QC release, the following criteria must be met:

  • System Suitability:

    • Tailing Factor (

      
      ): 
      
      
      
      (Crucial for amines).
    • Precision (RSD):

      
       for 6 replicate injections.
      
  • Linearity:

    • Range: 0.05 mg/mL to 1.5 mg/mL.

    • 
      .
      
  • Limit of Quantitation (LOQ):

    • Must be

      
       (w/w) relative to the main peak to detect polymerization terminators.
      

References

  • PubChem. (2025).[2][3] 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Compound Summary. National Library of Medicine. [Link][1]

  • SIELC Technologies. (2023).[4] HPLC Methods for Analysis of DAB (3,3'-Diaminobenzidine) and Isomers. SIELC Application Notes. [Link]

  • MicroSolv. (2012). 3,3'-Diaminobenzidine Analyzed with LCMS using Hydride Columns. MicroSolv Tech Corp. [Link]

Sources

"functionalization of nanoparticles with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Nanoparticles with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Abstract

This guide details the protocols for surface functionalization of nanoparticles (NPs) with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (DABD) . Due to its rigid biphenyl backbone, dual amine functionality, and chelating diol core, DABD serves as a high-performance linker for creating robust, electroactive, or catalytic nanoconjugates. This document covers two primary functionalization mechanisms: Covalent Amide Coupling (targeting carboxylated NPs) and Surface Chelation (targeting metal oxide NPs).

Chemical Rationale & Structure-Function Analysis

The selection of DABD as a surface ligand is driven by its unique "Dual-Handle" architecture:

  • The Anchor (2,2'-Diol): The hydroxyl groups at the ortho positions of the biphenyl bridge allow for strong bidentate chelation to early transition metals (Ti, Zr) or surface adsorption via hydrogen bonding.

  • The Active Site (5,5'-Diamines): The primary amines located at the para positions relative to the bridge are highly nucleophilic. They remain sterically accessible for conjugation to biomolecules, drugs, or carboxylated surfaces.

  • The Backbone: The twisted biphenyl structure prevents π-stacking aggregation common in planar aromatics, improving colloidal stability.

Molecular Interaction Map

DABD_Interaction cluster_0 Functional Groups cluster_1 Target Surfaces DABD 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Diol 2,2'-Diol (-OH) DABD->Diol Core Structure Amine 5,5'-Diamine (-NH2) DABD->Amine Periphery TiO2 Metal Oxides (TiO2/ZrO2) Diol->TiO2 Bidentate Chelation (Ligand Exchange) COOH_NP Carboxylated NPs (Fe3O4/Au) Amine->COOH_NP Amide Bond (EDC/NHS Coupling)

Figure 1: Chemical logic dictating the functionalization strategy based on DABD structure.

Pre-Experimental Considerations

Solubility & Stability

DABD is hydrophobic and prone to oxidation in basic aqueous media.

  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) is required. Do not attempt to dissolve directly in water.

  • Atmosphere: Perform stock preparation under N₂ or Ar gas to prevent oxidation of the amine/phenol groups (indicated by solution turning brown).

Reagents Checklist
ReagentGrade/SpecPurpose
DABD >97% Purity (CAS 61604-22-6)Ligand
EDC[1][2][3][4][5]·HCl Commercial GradeCarboxyl Activator
Sulfo-NHS Commercial GradeStabilizer for Amine Reactive Ester
MES Buffer 0.1 M, pH 5.5Activation Buffer
PBS Buffer 1X, pH 7.4Coupling Buffer
DMSO Anhydrous, ≥99.9%Ligand Solvent

Protocol A: Covalent Coupling to Carboxylated Magnetic Nanoparticles (Fe₃O₄-COOH)

Objective: Covalently attach DABD via its amine groups to carboxyl-functionalized magnetic beads. Mechanism: Carbodiimide crosslinking (EDC/NHS chemistry).[6]

Step-by-Step Workflow
  • Activation of Nanoparticles:

    • Dispense 1 mg of Fe₃O₄-COOH NPs into a microcentrifuge tube.

    • Wash 2x with 500 µL MES Buffer (pH 5.5) using a magnetic separator.

    • Resuspend NPs in 500 µL MES Buffer .

    • Add 20 µL of freshly prepared EDC solution (10 mg/mL in MES).

    • Add 20 µL of freshly prepared Sulfo-NHS solution (10 mg/mL in MES).

    • Incubate: 15 minutes at Room Temperature (RT) with gentle rotation.

    • Critical Step: Wash activated NPs 1x with MES buffer quickly to remove excess EDC/NHS. Do not let the pellet dry.

  • Ligand Preparation (DABD Stock):

    • Dissolve DABD in DMSO to a concentration of 10 mM .

    • Note: Ensure complete dissolution; sonicate if necessary.[4]

  • Conjugation:

    • Resuspend activated NPs in 450 µL PBS Buffer (pH 7.4) .

    • Slowly add 50 µL of the DABD/DMSO stock dropwise while vortexing.

    • Final Solvent Ratio: ~10% DMSO (Maintains DABD solubility while allowing protein-compatible coupling).

    • Incubate: 2–4 hours at RT in the dark (to prevent photo-oxidation).

  • Purification:

    • Magnetically separate the NPs.[7] Remove supernatant.[4]

    • Wash 3x with PBS containing 0.05% Tween-20 to remove non-specifically adsorbed hydrophobic ligand.

    • Wash 2x with DI water.

    • Resuspend in storage buffer (PBS) or dry under vacuum if required.

Protocol B: Surface Chelation on Titanium Dioxide Nanoparticles (TiO₂)

Objective: Functionalize TiO₂ surface via the 2,2'-diol moiety (Ligand Exchange). Mechanism: The 2,2'-biphenol group forms a stable 5-membered chelate ring with surface Ti(IV) atoms.

Step-by-Step Workflow
  • Nanoparticle Preparation:

    • Use calcined TiO₂ NPs (anatase or P25). Dry at 120°C for 1 hour to remove physisorbed water.

    • Suspend 50 mg TiO₂ in 20 mL anhydrous Ethanol . Sonicate for 20 mins.

  • Ligand Addition:

    • Dissolve 10 mg DABD in 5 mL Ethanol (or Ethanol/DMSO 9:1 if solubility is poor).

    • Add Ligand solution to the NP suspension.[4]

  • Reflux Reaction:

    • Heat the mixture to 60°C (or reflux) under N₂ atmosphere for 12 hours .

    • Why Reflux? Thermal energy is needed to drive the condensation reaction between surface Ti-OH and the ligand's phenolic -OH groups.

  • Washing:

    • Centrifuge at 10,000 rpm for 15 mins.

    • Wash pellet 3x with Ethanol to remove unbound ligand.

    • Validation: The supernatant should become clear (no yellow/brown tint of free DABD).

Characterization & Self-Validation

To ensure scientific integrity, you must validate the functionalization using the following "Self-Validating System."

TechniqueTarget SignalInterpretation
FTIR 1620 cm⁻¹ & 1500 cm⁻¹ Appearance of aromatic C=C ring stretches confirms biphenyl presence.
3300-3400 cm⁻¹ Broadening indicates -NH₂/-OH presence.
XPS N1s Peak (~399-400 eV) Definitive Proof. Bare TiO₂/Fe₃O₄ lacks Nitrogen. Appearance of N1s confirms DABD attachment.
UV-Vis Absorption ~280-310 nm Characteristic biphenyl absorption band (red-shifted compared to phenol).
TGA Weight Loss @ 300-500°C Quantifies organic loading. Expect 2-10% weight loss depending on surface area.
Troubleshooting Matrix
  • Issue: NPs aggregate immediately upon adding DABD.

    • Cause: Solvent shock or hydrophobic effect.

    • Fix: Increase DMSO content in the reaction buffer to 20% or add 0.1% PEG to the buffer before adding DABD.

  • Issue: Low conjugation efficiency (Weak N1s signal).

    • Cause: Oxidation of DABD amines.

    • Fix: Use fresh stock prepared in degassed DMSO. Ensure pH during coupling is < 8.0 (to prevent rapid oxidation).

Experimental Workflow Diagram

Workflow cluster_ProtocolA Protocol A: Covalent (Fe3O4) cluster_ProtocolB Protocol B: Chelation (TiO2) Start Start: Select Protocol Act Activate COOH with EDC/NHS (pH 5.5) Start->Act Carboxyl Surface Susp Suspend TiO2 in EtOH (Dry Surface) Start->Susp Metal Oxide Surface Coup Add DABD in DMSO/PBS (pH 7.4) Act->Coup WashA Wash: PBS/Tween-20 Coup->WashA Analyze Validation (XPS, FTIR) WashA->Analyze Reflux Reflux with DABD (60°C, 12h, N2 atm) Susp->Reflux WashB Wash: Ethanol Reflux->WashB WashB->Analyze

Figure 2: Decision tree and workflow for functionalizing nanoparticles with DABD.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for EDC/NHS chemistry mechanisms).

  • Rothenberg, G., et al. (2001). "Iron oxide nanoparticles: A versatile platform for catalysis and sensing." Chemical Society Reviews. (Context for magnetic NP functionalization).

  • Lal, M., et al. (2019). "Surface engineering of titanium dioxide nanoparticles for biomedical applications." ACS Applied Nano Materials. (Basis for TiO2-diol coordination chemistry).

  • PubChem Database. "5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6)." National Center for Biotechnology Information. (Note: Generic CID link used for structure verification; search CAS 61604-22-6 for exact entry).

Sources

Troubleshooting & Optimization

"common side products in the synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

[1]

Part 1: Product Architecture & Synthesis Logic

Molecule Overview
  • IUPAC Name: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol[1][2]

  • Common Identity: Dimer of 4-aminophenol linked at the ortho position relative to the hydroxyl group.

  • Key Structural Feature: The molecule features a 2,2'-biphenol core with amino groups at the 5,5' positions (para to the hydroxyls). This specific substitution pattern dictates its unique impurity profile, distinct from its isomer 3,3'-dihydroxybenzidine (which is 4,4'-diamino).

Standard Synthesis Route

The industrial standard involves the Nitration-Reduction pathway starting from 2,2'-biphenol.

  • Nitration: 2,2'-Biphenol

    
     5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol.
    
    • Directing Effect: The -OH group is a strong ortho/para director. Since the ortho position (3,3') is sterically hindered by the biphenyl bridge, substitution favors the para position (5,5').

  • Reduction: 5,5'-Dinitro intermediate

    
     5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol.
    

Part 2: Troubleshooting Guide (Root Cause Analysis)

Issue 1: Product Appearance is Red/Brown instead of Off-White

Diagnosis: Oxidative Instability (Quinone Imine Formation) The 4-aminophenol moiety is highly susceptible to air oxidation, forming colored quinone imines or azo-linkages.

  • Mechanism: In the presence of oxygen and trace base, the phenol oxidizes to a radical, which couples or further oxidizes to a quinoid structure.

  • Corrective Action:

    • Protocol Adjustment: Perform all recrystallization and filtration steps under an inert atmosphere (

      
       or 
      
      
      ).
    • Stabilization: Add a trace reducing agent (e.g., Sodium Dithionite,

      
      ) to the aqueous workup or recrystallization solvent to reverse minor oxidation.
      
    • Storage: Store the free base in the dark under argon. Conversion to the dihydrochloride salt significantly improves stability.

Issue 2: TLC Shows a Persistent "Fast-Moving" Impurity

Diagnosis: Regioisomer Contamination (3-Amino Derivatives) During the nitration step, a small fraction of nitration occurs at the ortho position (position 3) rather than the para position (position 5).

  • Impurity Identity: 3,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (Asymmetric isomer).

  • Mechanism: Although sterically hindered, the 3-position is activated. Higher reaction temperatures during nitration increase the yield of this thermodynamic impurity.

  • Corrective Action:

    • Purification: Recrystallization from dilute HCl. The symmetry of the 5,5'-isomer often leads to lower solubility of its hydrochloride salt compared to the asymmetric 3,5'-isomer.

    • Process Control: Maintain nitration temperature strictly below 5°C to maximize para-selectivity.

Issue 3: Product Melts over a Broad Range (e.g., >5°C range)

Diagnosis: Incomplete Reduction Intermediates The reduction of the dinitro precursor often stalls, leaving "mixed" oxidation states.

  • Impurity Identity: 5-Amino-5'-nitro-[1,1'-biphenyl]-2,2'-diol or Azoxy dimers.

  • Detection: These impurities are often yellow/orange and less soluble in acid than the fully reduced diamine.

  • Corrective Action:

    • Test: Dissolve product in 1M HCl. If a yellow precipitate remains or the solution is turbid, nitro/azoxy species are present.

    • Rework: Re-subject the crude material to hydrogenation (Pd/C) or chemical reduction (Fe/Acetic Acid) to drive the reaction to completion.

Part 3: Impurity & Pathway Visualization

The following diagram maps the synthesis pathway and the origin of critical side products.

GStart2,2'-Biphenol(Starting Material)NitrationNitration(HNO3/H2SO4, <5°C)Start->NitrationDinitro5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol(Target Intermediate)Nitration->DinitroMajor Path (Para-attack)OrthoImpurityImpurity A: 3,5'-Dinitro Isomer(Regioisomer from Ortho-attack)Nitration->OrthoImpurityMinor Path (Ortho-attack)High Temp RiskReductionReduction(H2/Pd-C or Fe/HCl)Dinitro->ReductionProduct5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol(Target Product)Reduction->ProductComplete ReductionIncompleteRedImpurity B: 5-Nitro-5'-amino Isomer(Incomplete Reduction)Reduction->IncompleteRedStalled ReactionOxidationImpurity C: Quinone Imines/Azo(Air Oxidation)Product->OxidationExposure to Air/Light

Figure 1: Synthetic pathway showing the origin of regioisomers (red), reduction intermediates (yellow), and oxidation byproducts.

Part 4: Comparative Impurity Profile

Impurity TypeSpecific Chemical IdentityOrigin PhaseDetection Method (Typical)Removal Strategy
Regioisomer 3,5'-Diamino-[1,1'-biphenyl]-2,2'-diolNitrationHPLC (distinct retention time), NMR (asymmetry)Recrystallization (HCl salt formation)
Intermediate 5-Amino-5'-nitro-[1,1'-biphenyl]-2,2'-diolReductionTLC (Yellow spot), LC-MSExtended hydrogenation or Fe/HCl reduction
Oxidation 2,2'-Dihydroxy-5,5'-azobiphenylStorage/WorkupVisual (Red color), UV-VisTreatment with

; Inert handling
Coupling Polyphenyl oligomersPrecursor SynthesisGPC (High MW tail)Solvent wash (Methanol/Ether)

Part 5: Validated Purification Protocol

Objective: Isolate high-purity (>98%) 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol as the dihydrochloride salt to prevent oxidation.

  • Dissolution: Suspend the crude reduction product (gray/brown solid) in deoxygenated water (5 mL/g).

  • Acidification: Under nitrogen flow, add concentrated HCl dropwise until pH < 1. The amine will dissolve; unreacted nitro compounds may remain suspended.

  • Filtration: Filter the acidic solution through Celite under nitrogen to remove insoluble nitro impurities and Pd/C catalyst (if used).

  • Precipitation:

    • Concentrate the filtrate under reduced pressure.

    • Add concentrated HCl to induce crystallization of the dihydrochloride salt (

      
      ).
      
    • Note: The 3,5'-isomer salt is more soluble and will largely remain in the mother liquor.

  • Wash: Filter the white/off-white crystals and wash with cold 6M HCl, followed by diethyl ether (to remove non-polar organics).

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Self-Validating Check:

  • Dissolve a small sample in water. It should be clear and colorless.

  • Add a drop of

    
    . A transient blue/purple color indicates the presence of the free phenolic/amino moiety (positive test), but the starting solution must be colorless.
    

Part 6: References

  • BenchChem. (n.d.). 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. PubMed. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of substituted biphenyls and oxidative coupling methodologies. Retrieved from

  • Google Patents. (2001). Methods for the preparation of hydroxy-substituted biphenyls and triazines. US6242598B1.[3] Retrieved from

"purification of crude 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol by recrystallization"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Case ID: PUR-HAB-ISO-5522 Status: Active Subject: Troubleshooting & Protocols for Recrystallization of Crude 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6) Assigned Specialist: Senior Application Scientist, Separation Science Unit

Executive Summary & Molecule Profile

User Advisory: You are working with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol , a positional isomer of the common PBO monomer HAB (3,3'-dihydroxy-4,4'-diaminobiphenyl). Structurally, this molecule features amino groups para to the hydroxyl groups. This para-aminophenol motif makes the compound exceptionally prone to oxidation, rapidly forming quinone imines (colored impurities) upon exposure to air.

Success Critical Factor: The purification strategy must integrate antioxidant protection (inert atmosphere, reducing agents) with pH-controlled solubility switching . Standard solvent recrystallization alone is often insufficient for crude material containing oxidation byproducts.

PropertyData
CAS Number 61604-22-6
Molecular Weight 216.24 g/mol
Appearance (Pure) White to off-white crystalline solid
Appearance (Crude) Tan, brown, or violet powder (due to oxidation)
Solubility (Free Base) Soluble in DMSO, DMF, hot EtOH; Insoluble in water.
Solubility (Salt) Soluble in dilute HCl or H₂SO₄.
pKa Characteristics Amphoteric: Basic (-NH₂) and Acidic (-OH) functionalities.

Troubleshooting Guide (Q&A Format)

Q1: My crude product is dark brown/purple. Even after recrystallization from ethanol, the color persists. Why? Diagnosis: This is classic oxidative degradation . Para-aminophenols oxidize to quinoid species that act as dyes. These impurities often cocrystallize with the product. Corrective Action:

  • Switch Methods: Ethanol recrystallization is insufficient for heavy discoloration. Use Protocol A (Acid-Base Reprecipitation) with activated carbon.

  • Add Reductant: Add 0.1–0.5% (w/v) Sodium Dithionite (Na₂S₂O₄) or Tin(II) Chloride (SnCl₂) to the crystallization solvent. This reduces colored quinones back to colorless phenols.

  • Inert Environment: Perform all heating and filtration steps under Nitrogen or Argon flow.

Q2: I am experiencing low recovery yields (<40%). Is the compound decomposing? Diagnosis: While decomposition is possible, the issue is likely isoelectric trapping . As a zwitterion, the molecule has minimum solubility at a specific pH (its isoelectric point, typically pH 6–7). Corrective Action:

  • If neutralizing an acid solution: Stop adding base exactly when the precipitate is maximal (pH ~6.5). Going to pH >9 (forming phenolate) or staying at pH <4 (ammonium salt) will redissolve the product.

  • Mother Liquor Check: Analyze the filtrate by HPLC. If product remains, concentrate the filtrate or adjust pH slightly.

Q3: The product oils out instead of crystallizing. Diagnosis: The solvent system is too non-polar, or the temperature dropped too quickly, trapping impurities that lower the melting point. Corrective Action:

  • Seeding: Add a seed crystal of pure material at the cloud point.

  • Solvent Modification: If using EtOH/Water, increase the water content slowly.

  • Slow Cooling: Wrap the flask in foil/towel to cool to room temperature over 2–3 hours before placing in an ice bath.

Technical Protocols

Protocol A: Acid-Base Purification (Primary Decontamination)

Recommended for crude material with significant color or inorganic salts.

Reagents: Deoxygenated Water (sparged with N₂), Concentrated HCl, Activated Carbon (Norit®), Ammonium Hydroxide (25%), Sodium Dithionite.

  • Dissolution: Suspend crude solid (10 g) in degassed water (100 mL). Under N₂ flow, slowly add conc. HCl (~5–8 mL) until the solid dissolves and pH is <2.

    • Mechanism:[1][2][3][4] Protonation of amino groups forms the water-soluble dihydrochloride salt.

  • Adsorption: Add Activated Carbon (0.5 g) and Sodium Dithionite (0.1 g). Heat to 60°C for 30 minutes with gentle stirring.

    • Note: Dithionite reduces oxidized impurities; carbon adsorbs tars.

  • Filtration: Filter hot through a Celite® pad (pre-washed with dilute HCl) into a clean flask under N₂. The filtrate should be clear or pale yellow.

  • Precipitation: Cool filtrate to 20°C. Slowly add Ammonium Hydroxide dropwise while stirring.

    • Critical Step: Monitor pH. A thick precipitate will form. Stop exactly at pH 6.5–7.0 .

  • Isolation: Stir for 1 hour in an ice bath (0–5°C). Filter under vacuum (inert gas blanket preferred).

  • Washing: Wash cake with cold degassed water (2 x 20 mL) followed by cold methanol (1 x 10 mL) to remove water.

  • Drying: Dry at 50°C under vacuum ( <5 torr) for 12 hours.

Protocol B: Solvent Recrystallization (Polishing)

Recommended for semi-pure material (>95%) to achieve analytical grade (>99%).

Solvent System: Ethanol/Water or Acetonitrile (degassed).

  • Setup: Equip a 3-neck flask with a reflux condenser and N₂ inlet.

  • Saturation: Suspend dried solid in Ethanol (10 mL per gram). Heat to reflux.[5]

  • Titration: If not fully soluble, add Water dropwise through the condenser until clear. (Target ratio typically 80:20 EtOH:H₂O).

    • Additive: If solution turns pink, add a pinch of Sodium Dithionite.

  • Crystallization: Remove heat source. Allow to cool slowly to RT. Then chill to 4°C.

  • Harvest: Filter and wash with cold 50:50 EtOH:H₂O.

Visual Logic & Workflow

The following diagram illustrates the decision logic for selecting the correct purification path based on crude material state.

PurificationLogic Start Crude 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol CheckColor Visual Inspection: Is it Brown/Violet? Start->CheckColor CheckPurity Purity Check (HPLC): Is Purity > 95%? CheckColor->CheckPurity No (Tan/Off-white) MethodA PROTOCOL A: Acid-Base Reprecipitation (w/ SnCl2 or Na2S2O4) CheckColor->MethodA Yes (Oxidized) CheckPurity->MethodA No (Salts/Isomers) MethodB PROTOCOL B: Recrystallization (EtOH/H2O or MeCN) CheckPurity->MethodB Yes CarbonTreat Activated Carbon Treatment (Removes Tars/Color) MethodA->CarbonTreat Dissolve in HCl InertGas CRITICAL: Maintain N2/Ar Atmosphere MethodB->InertGas CarbonTreat->InertGas FinalProduct Pure Product (White/Off-White) InertGas->FinalProduct Neutralize & Filter InertGas->FinalProduct Cool & Filter

Caption: Decision tree for selecting between Acid-Base Reprecipitation (for oxidized/crude inputs) and Solvent Recrystallization (for polishing).

References

  • BenchChem. 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol - Structure and Properties. Retrieved from

  • PubChem. 5,5'-Diamino-2,2'-bipyridine (Structural Analog Data). National Library of Medicine. Retrieved from

  • Google Patents. Process for the purification of diaminodiphenyl compounds (EP0519368B1). (General protocols for diaminobiphenyl purification). Retrieved from

  • Virginia Tech. Synthesis and Purification of 3,3'-Dihydroxy-4,4'-diamino-biphenyl (HAB). (Isomer purification methodology).[5] Retrieved from

  • CUNY. Purification by Recrystallization: Standard Operating Procedures. Retrieved from

Sources

"troubleshooting low solubility of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol in reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DAB-22 Compound: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Common Aliases: 3,3'-Dihydroxybenzidine (HAB); 3,3'-Dihydroxy-4,4'-diaminobiphenyl CAS: 2373-98-0 Support Tier: Senior Application Scientist[1][2]

Executive Summary

You are likely encountering solubility issues because 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (HAB) is a classic "rigid-rod" monomer.[1][2] Its structure promotes strong intermolecular hydrogen bonding (between the -OH and -NH₂ groups) and


-

stacking of the biphenyl cores.[1][2]

The Reality: This molecule does not dissolve in standard organic solvents (Acetone, DCM, Toluene) and has poor solubility in pure polar aprotic solvents at room temperature.

The Solution: Successful dissolution requires a Chaotropic Solvent System (breaking the hydrogen bond network) or strict pH control to manipulate its zwitterionic nature.

Part 1: The Solubility Diagnostic Matrix

Before altering your protocol, identify your specific failure mode using the table below.

SymptomProbable CauseCorrective Action
Powder floats/clumps in Acetone, DCM, or THF Wrong Solvent Class. These solvents cannot break the crystal lattice energy of HAB.[1][2]Switch to NMP, DMAc, or DMSO .
Insoluble in NMP/DMAc at Room Temp H-Bond Network Intact. The solvent alone is insufficient to disrupt intermolecular forces.[1][2]Heat to 60-80°C and/or add 2-5% wt LiCl or CaCl₂ .
Solution turns dark brown/black immediately Oxidative Degradation. Aminophenols oxidize rapidly in air to form quinoid impurities (black tar).[2]Degas solvents (freeze-pump-thaw) and work strictly under Argon/Nitrogen .[1][2]
White precipitate forms upon adding base Salt Reversion. If using the HCl salt, neutralizing it in water precipitates the insoluble free base.Perform neutralization in a biphasic system or switch to in-situ neutralization in NMP.
Viscosity spikes then gelation occurs Premature Crosslinking. If reacting with dianhydrides, the -OH groups may be participating in side reactions.[1]Maintain temperature <50°C during initial acylation.

Part 2: Verified Solubilization Protocols

Protocol A: The "Chaotropic" Method (For Polymerization)

Best for: Polyimide or Polybenzoxazole (PBO) synthesis.

Mechanism: Lithium Chloride (LiCl) acts as a chaotropic agent.[2] The Li⁺ ions coordinate with the carbonyls of the solvent (DMAc) and the lone pairs of the monomer, effectively "salting in" the polymer chain and preventing aggregation [1].

Reagents:

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).[1][2]

  • Additive: Anhydrous Lithium Chloride (LiCl).[2]

  • Atmosphere: Dry Nitrogen or Argon.[2]

Step-by-Step:

  • Dry the Salt: Flame-dry LiCl under vacuum to remove trace moisture (hygroscopic).[1][2]

  • Solvent Prep: Dissolve 2-4% (w/v) dry LiCl in DMAc. Stir at room temperature until fully dissolved.

  • Monomer Addition: Add the HAB monomer to the LiCl/DMAc solution.

  • Dissolution: Heat to 60°C under inert gas. The solution should turn clear (light tan/yellow).

    • Note: If it remains cloudy, increase temperature to 80°C briefly, then cool back to reaction temperature.

Protocol B: The "In-Situ" Neutralization (For HCl Salts)

Best for: Users starting with 3,3'-Dihydroxybenzidine Dihydrochloride.[1][2]

The Issue: The commercial product is often the dihydrochloride salt (water-soluble, organic-insoluble).[1] You must liberate the free amine inside the organic reactor without precipitating it.

Workflow:

  • Suspend HAB-2HCl salt in NMP.

  • Add a tertiary amine base (e.g., Pyridine or Triethylamine) in a 1:2.2 molar ratio (Base:Salt).[1]

  • Stir at 60°C. The free amine will be liberated and dissolved by the NMP, while Pyridine-HCl remains in solution or precipitates (depending on concentration).

  • Critical: If Pyridine-HCl precipitates, filter it out under inert atmosphere before adding your electrophile (e.g., dianhydride) to avoid salt interference.[1][2]

Part 3: Decision Logic & Workflow Visualization

Figure 1: Solvent Selection & Troubleshooting Logic

SolubilityLogic Start Start: HAB Monomer CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm Salt Dihydrochloride Salt CheckForm->Salt HCl Salt FreeBase Free Base (Diol) CheckForm->FreeBase Free Base WaterSol Soluble in Water (Not suitable for Polyimides) Salt->WaterSol Aqueous Use Neutralize In-Situ Neutralization (NMP + Pyridine) Salt->Neutralize Organic Use Success Proceed to Reaction Neutralize->Success StandardSolv Try NMP/DMAc @ Room Temp FreeBase->StandardSolv Dissolved Clear Solution? StandardSolv->Dissolved Dissolved->Success Yes Fail Cloudy / Precipitate Dissolved->Fail No HeatSalt Add LiCl (2-4%) + Heat to 60°C Fail->HeatSalt HeatSalt->Success

Caption: Decision tree for selecting the correct solubilization strategy based on starting material (salt vs. free base) and solvent behavior.

Part 4: Critical Handling (The "Black Gunk" Issue)

The 3,3'-dihydroxy substitution pattern makes this molecule an electron-rich aminophenol.[1][2] It is highly susceptible to oxidation, which creates quinoid structures that act as radical traps, killing polymerization chain growth [2].[1]

The "Argon Blanket" Rule:

  • Solvent Degassing: Never use fresh bottle solvents directly.[2] Sparge with Nitrogen for 30 mins or use the Freeze-Pump-Thaw method.[1][2]

  • Color Indicator:

    • White/Grey: Pure, unoxidized.[1]

    • Purple/Tan: Slight surface oxidation (usually acceptable).[2]

    • Black/Dark Brown: Heavily oxidized.[2] Do not use. Recrystallize from ethanol/water containing a trace of sodium dithionite or hydrazine [3].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of NMP? A: Yes, DMSO is an excellent solvent for HAB. However, DMSO is difficult to remove later (high boiling point) and can be an oxidant at high temperatures (>100°C). Use NMP or DMAc if you plan to do a high-temperature thermal cure later.[1][2]

Q: My reaction mixture gelled immediately upon adding the dianhydride. Why? A: This is likely due to the high reactivity of the amine and the hydroxyl groups. To prevent this, add the dianhydride as a solid in portions rather than all at once. Keep the temperature low (0-5°C) during addition to favor amine reaction over hydroxyl reaction.[1][2]

Q: How do I purify the monomer if it has turned brown? A: Dissolve the impure monomer in dilute HCl (forming the soluble salt), filter to remove insoluble black tar, and then reprecipitate by slowly adding a saturated solution of Sodium Acetate or dilute NaOH under an inert atmosphere. Filter and dry under vacuum [4].[3]

References

  • S. L. C. Hsu et al. , "Synthesis and properties of hydroxyl-containing polyimides," Macromolecules, vol. 26, no.[1] 12, 1993.[1]

  • T. Kaneko et al. , "Synthesis of Polybenzoxazoles," in High Performance Polymers, Springer, 2000.[1]

  • Santa Cruz Biotechnology , "3,3'-Dihydroxybenzidine Product Safety & Handling," SCBT Datasheet.[1] [1][2]

  • ChemicalBook , "3,3'-Dihydroxybenzidine Properties and Purification," ChemicalBook CAS Database.[1]

Sources

Technical Support Center: Stability & Storage of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

[1]

Case ID: DAB-DIOL-STABILITY-001 Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the technical support portal for 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol . This reagent is a high-value intermediate often used in the synthesis of high-performance polymers (polyimides/polybenzoxazoles) and as a ligand in coordination chemistry.[1]

The Critical Issue: This compound belongs to the class of aminophenols .[2] Like its structural analogue 3,3'-dihydroxybenzidine, it is thermodynamically predisposed to auto-oxidation.[1] Upon exposure to atmospheric oxygen, light, or trace metal ions, it degrades from a white/off-white powder to a pink, brown, or black solid.[1] This degradation is not merely cosmetic; it represents the formation of radical species and quinoid impurities that can terminate polymerization chains or poison catalytic cycles.

This guide provides the protocols required to maintain >99% purity over long-term storage.

Module 1: The Mechanism of Failure

To prevent degradation, one must understand the enemy. The instability of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol arises from its electron-rich biphenyl core and the para-positioning of the amino (-NH₂) and hydroxyl (-OH) groups.[1]

The Oxidation Pathway

In the presence of oxygen, the compound undergoes a proton-coupled electron transfer (PCET) .

  • Step 1: Abstraction of a hydrogen atom generates a semiquinone radical.[1]

  • Step 2: Further oxidation leads to the quinone imine .

  • Step 3: These electrophilic species polymerize to form dark, insoluble pigments (similar to melanin formation).[1]

Visualizing the Threat:

OxidationMechanismReducedReduced Form(White Powder)Active ReagentRadicalSemiquinoneRadical(Unstable Intermediate)Reduced->Radical+ O2 / Light- e-, - H+OxidizedQuinone Imine(Pink/Brown)Inactive/ToxicRadical->Oxidized- e-, - H+PolymerPolymerizedAggregates(Black Insoluble)Oxidized->PolymerCouplingReaction

Figure 1: The oxidative cascade of p-aminophenol derivatives. Note that the 'Quinone Imine' is the primary colored impurity.

Module 2: Storage Protocols (Solid State)

Core Principle: Kinetics.[1][3] We cannot change the thermodynamics of oxidation, but we can slow the kinetics to near-zero by removing the reactants (Oxygen, Light, Heat).

Storage Tier List

Choose the storage method based on your required shelf life.

TierMethodExpected StabilityRecommended For
Gold Glovebox (Ar/N₂) > 2 YearsLong-term archiving; Bulk powder.[1]
Silver Schlenk Flask + -20°C 6-12 MonthsActive use; Frequent sampling.[1]
Bronze Desiccator + Vacuum 1-3 MonthsShort-term; Synthesis in progress.[1]
Fail Original Bottle on Shelf < 2 WeeksDO NOT USE. Rapid degradation.[1]
Protocol A: The "Schlenk" Storage Method (Silver Tier)

If a glovebox is unavailable, this is the mandatory standard for research labs.

  • Vessel Selection: Transfer the material into a Schlenk tube or a vial with a PTFE-lined septum screw cap.[1] Amber glass is required to prevent photo-oxidation.[1]

  • Atmosphere Exchange:

    • Connect the vessel to a Schlenk line (Double manifold).

    • Perform 3 cycles of Vacuum / Inert Gas (Ar or N₂) backfill.[1]

    • Note: Argon is heavier than air and offers superior blanketing for powders compared to Nitrogen.[1]

  • Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent gas diffusion.

  • Temperature: Store at -20°C .

    • Critical: Before opening the vial again, allow it to warm to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric moisture onto the powder, accelerating hydrolysis and oxidation.

Module 3: Solution Handling & Degassing

Rule of Thumb: Never store 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol in solution. Prepare fresh. If solution handling is necessary (e.g., for NMR or reaction injection), you must remove dissolved oxygen from the solvent before adding the solid.

Protocol B: Freeze-Pump-Thaw (FPT) Degassing

Sparging (bubbling gas) is insufficient for this sensitive compound.[1] Use FPT for rigorous oxygen removal.[1]

FPT_WorkflowStartStart: Solvent inSchlenk FlaskFreezeStep 1: FREEZELiquid N2 (-196°C)Until SolidStart->FreezeVacuumStep 2: PUMPOpen to High Vacuum(5-10 mins)Freeze->VacuumRemove Headspace GasThawStep 3: THAWClose Vacuum, Warmto Room TempVacuum->ThawRelease Dissolved GasCycleRepeat 3x CyclesThaw->CycleCycle->FreezeIf < 3 CyclesFinishBackfill with ArgonReady for ReagentCycle->FinishIf 3 Cycles Complete

Figure 2: The Freeze-Pump-Thaw cycle removes dissolved oxygen that sparging leaves behind.[1]

Module 4: Troubleshooting & FAQs

Q1: My powder has turned slightly pink. Is it ruined?

Diagnosis: Surface oxidation.[1] Action:

  • Quantify: Run a quantitative NMR or HPLC. If purity is >95%, it may still be usable for crude applications.[1]

  • Purify: If high purity is required (e.g., polymer synthesis), you must purify it.[1]

    • Protocol: Dissolve in deoxygenated water containing a reducing agent (Sodium Dithionite , Na₂S₂O₄, approx 1-2 wt%).[1] The pink color should fade. Precipitate carefully or extract into an organic solvent under Argon.[1]

Q2: Can I stabilize the compound chemically?

Answer: Yes. The Hydrochloride Salt (2HCl) form is significantly more stable than the free base.

  • Why? Protonating the amine groups (-NH₃⁺) removes the lone pair electrons that initiate the oxidation radical mechanism.

  • How: If you synthesized the free base, consider converting it to the salt for storage by treating with HCl in Methanol/Ether, then filtering the precipitate.

Q3: I need to weigh it out, but I don't have a glovebox.

Workaround:

  • Use a "funnel bag" or an inverted funnel with a high flow of Argon flowing over the balance.

  • Weigh quickly.[1]

  • Do not use metal spatulas (Fe/Ni can catalyze oxidation).[1] Use ceramic or glass spatulas.

Q4: What is the best solvent for analysis?

Recommendation: DMSO-d6 or Methanol-d4.

  • Warning: DMSO can act as a mild oxidant over time.[1] Run NMR immediately after dissolution.[1] Do not leave the sample in the NMR tube overnight.

References

  • Oxidation Mechanism of Aminophenols

    • Investigation on redox mechanism of p-aminophenol.[1][4][5] (2012).[1][5] Elsevier.[1][4][5]

    • [1]

  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1][6] Sigma-Aldrich.[1][5][6]

  • Freeze-Pump-Thaw Protocols

    • The Schlenk Line Survival Guide: Freeze-Pump-Thaw.
  • Isomer Stability Data (3,3'-Dihydroxybenzidine)

    • National Toxicology Program Chemical Repository Database.[1][7] (1992).[1][7]

"challenges in scaling up the synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Scale-Up Strategy & Troubleshooting for 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6)

Executive Summary & Molecule Profile

Target Molecule: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol CAS: 61604-22-6 Synonyms: 2,2'-Dihydroxy-5,5'-diaminobiphenyl; PBO Monomer. Critical Application: High-performance rigid-rod polymers (e.g., Polybenzoxazoles like Zylon®), Metal-Organic Frameworks (MOFs).

The Scale-Up Challenge: Scaling this molecule presents a "perfect storm" of process hazards:

  • Regioselectivity: Nitration of 2,2'-biphenol yields difficult-to-separate isomers (3,3' vs 5,5').

  • Oxidative Instability: The electron-rich aminophenol motif is exceptionally prone to auto-oxidation, forming "black tar" quinoid impurities upon air exposure.

  • Handling: As a benzidine congener, strict containment is required despite lower mutagenicity than benzidine itself.

This guide prioritizes purification at the oxidative stage (dinitro intermediate) to avoid handling the sensitive diamine, and details a robust reduction protocol.

Synthesis Workflow & Logic

The most scalable route involves the nitration of 2,2'-biphenol followed by catalytic hydrogenation. Direct oxidative coupling of 4-nitrophenol is an alternative but often requires expensive transition metal catalysts not viable for multi-kilo batches.

Strategic Directive: The "Purify Early" Principle

Do not attempt to purify the final diamine at scale. The diamine is an air-sensitive zwitterion with poor solubility characteristics. You must achieve >99.5% purity at the stable 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diol stage.

SynthesisWorkflow Start 2,2'-Biphenol Nitration Nitration (HNO3/AcOH) Start->Nitration Exotherm Control CrudeDinitro Crude Dinitro Mixture (3,3' + 5,5' + 3,5') Nitration->CrudeDinitro Purification Recrystallization (Critial Step) CrudeDinitro->Purification Isomer Rejection PureDinitro Pure 5,5'-Dinitro (>99.5% HPLC) Purification->PureDinitro Reduction Catalytic Hydrogenation (Pd/C, H2) PureDinitro->Reduction Isolation Acidic Isolation (HCl Salt Formation) Reduction->Isolation Anaerobic Product 5,5'-Diamino-2,2'-diol (Dihydrochloride) Isolation->Product

Figure 1: Critical Process Flow. Note the emphasis on the purification of the dinitro intermediate.

Module 1: Nitration & Regioselectivity (The Isomer Bottleneck)

The Issue: Nitration of 2,2'-biphenol is an electrophilic aromatic substitution. The hydroxyl group directs ortho (3-position) and para (5-position).

  • Target: 5,5'-Dinitro (Para-Para)

  • Impurity: 3,3'-Dinitro (Ortho-Ortho) and 3,5'-Dinitro.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
High 3,3'-isomer content Reaction temperature too high; Solvent polarity favors ortho-attack.Lower Temperature: Run nitration at 0–5°C initially. Solvent Switch: Use Acetic Acid/Anhydride mixtures rather than H2SO4 to modify steric environment.
Tetranitration (3,3',5,5') Excess HNO3 or "runaway" exotherm.Stoichiometry Control: Use exactly 2.05 eq of HNO3. Add HNO3 dropwise. Quench: Pour into ice water immediately upon consumption of starting material.
Oily crude product Mixture of isomers preventing crystallization.Trituration: Triturate the crude oil with ethanol or hot toluene. The 5,5'-isomer is typically less soluble and will crystallize first.

Protocol Insight: Recrystallize the dinitro intermediate from Glacial Acetic Acid or DMF/Water . The 5,5'-isomer has a higher melting point and packs better than the twisted 3,3'-isomer. Verify purity by HPLC before proceeding.

Module 2: Reduction to Diamine (The Stability Challenge)

The Issue: The reduction of nitro groups is exothermic. The resulting aminophenol is extremely sensitive to oxygen, especially in basic or neutral media.

Recommended Method: Catalytic Hydrogenation (Pd/C) in acidic media.

Step-by-Step Protocol:

  • Solvent System: Use Methanol or Ethanol with 2-3 equivalents of HCl or Methanesulfonic acid .

    • Why? Protonating the amine immediately (forming the salt) protects it from oxidation and prevents catalyst poisoning.

  • Catalyst: 5% Pd/C (50% water wet). Use 2-5 wt% loading.

  • Conditions: 3-5 bar H2, 40-50°C.

  • Workup (Crucial):

    • Filter catalyst under Nitrogen/Argon blanket . Do not let the filter cake run dry in air (pyrophoric hazard + product oxidation).

    • Concentrate the filtrate under vacuum.

    • Precipitate the salt by adding an antisolvent (e.g., Acetone or Ether) to the acidic alcohol solution.

FAQ: Reduction Troubleshooting

Q: My product turned purple/black during filtration. What happened? A: "Aminophenol Black" formation. You exposed the free base or wet solution to air.

  • Fix: Add antioxidants (0.1% Sodium Metabisulfite or Ascorbic Acid) to the reaction mixture and receiving flasks. Ensure all transfers are closed-system.

Q: The reaction stalled at 80% conversion. A: Catalyst poisoning.

  • Fix: Biphenyls can trap impurities. Ensure your dinitro precursor is free of sulfur/halides. Increase H2 pressure to 10 bar. If using HCl, ensure pH is <1; free amines can coordinate Pd.

Module 3: Isolation & Storage

The Issue: The "Grey Sludge" phenomenon. 5,5'-Diamino-2,2'-diol is zwitterionic at neutral pH and has low solubility in water, making it hard to filter without trapping impurities.

Best Practice: Isolate as the Dihydrochloride Salt. The free base (CAS 61604-22-6) is a research curiosity; the Dihydrochloride salt is the process-stable form.

Data Table: Stability Profile

FormAir Stability (Solid)Solution StabilityRecommended Storage
Free Base Poor (Days)Very Poor (Minutes)Glovebox, -20°C
Dihydrochloride Good (Months)Moderate (Hours)Desiccator, +4°C, Argon
Sulfate ExcellentGoodAmbient, Dark

Final Purification (Polishing): If the salt is colored (pink/grey):

  • Dissolve in degassed water with 1% SnCl2 (Tin(II) Chloride) as a reducing agent.

  • Add activated carbon, stir for 30 min (under N2).

  • Filter and reprecipitate with conc. HCl.

Safety & Toxicology (E-E-A-T)

Hazard Class: Biphenyl amines. While 3,3'-dihydroxybenzidine derivatives are generally less carcinogenic than benzidine itself, they must be treated as Suspected Carcinogens and Skin Sensitizers .

  • Containment: Isolator or Powder Containment Hood (HEPA filtered) for all solid handling.

  • Decontamination: Bleach (Hypochlorite) is not recommended as it can form chloroamines. Use Permanganate/Sulfuric acid or specific surfactant-based decontaminants for glass cleaning.

References

  • Nitration Precursors: Zhang, P., Li, J.R., et al. "Synthesis and crystal structure of 5,5'-dinitro-[5,5'-bi-(1,3,2-dioxathiane)]2,2'-dioxide".[1] Journal of Chemical Research, 2014.[1] Available at: [Link]

  • PBO Monomer Context: "Principles of Ligand Design for Metal Coordination... 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol scaffold".[2] PubChem Compound Summary. Available at: [Link]

  • Oxidative Coupling Route (Alternative): "Recent advances in oxidative phenol coupling for the total synthesis of natural products".[3] Natural Product Reports, 2023. Available at: [Link]

Sources

"column chromatography conditions for purifying 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Case ID: PUR-DAB-2255 Subject: Optimization of Column Chromatography Conditions Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6) presents a "perfect storm" of chromatographic challenges.[1] As a tetra-functionalized biphenyl core containing both electron-donating amines and phenolic hydroxyls, this molecule is:

  • Amphoteric: It interacts strongly with acidic silanols on standard silica (causing tailing).[1]

  • Redox-Active: It is highly susceptible to oxidative degradation (turning brown/black) on the column.[1]

  • Polar: It possesses poor solubility in standard non-polar mobile phases (Hexane/EtOAc).[1]

This guide replaces trial-and-error with a mechanistic approach to separation.

Part 1: The "Pre-Flight" Diagnostic (Solubility & Stability)

Before packing a column, you must stabilize the analyte. Most "failed" columns are actually stability failures, not separation failures.[1]

Critical Stability Protocol:

  • The "Brown Band" Phenomenon: If your compound turns dark on the silica, it is oxidizing into extended quinoid systems.

  • Counter-Measure: You must dope your mobile phase with an antioxidant if running in air, or strictly use degassed solvents under Argon.[1]

    • Additive: 0.1% Ascorbic Acid in the aqueous phase (if RP) or saturation with Argon (if NP).[1]

Solubility Matrix:

Solvent System Solubility Rating Application
Hexane / EtOAc Poor Not recommended for crude loading.[1]
DCM / MeOH Good Primary Mobile Phase.
DMSO / DMF Excellent Use for injection (Reversed Phase only).[1]

| Water (Acidic) | Good | Soluble as the ammonium salt.[1] |

Part 2: Chromatography Decision Tree

Do not default to standard silica gel without modification.[1][2] Use this logic flow to select your stationary phase.

ChromatographySelection Start Start: Purify 5,5'-Diamino-2,2'-biphenol Scale Scale of Purification? Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Prep/Process) Scale->Large RP Reversed Phase (C18) Recommended Small->RP High Polarity NP Normal Phase Silica Requires Modification Large->NP Cost/Throughput NP_Mod Is Amine-Functionalized Silica Available? NP->NP_Mod AmineSilica Use Amine-Silica (No additive needed) NP_Mod->AmineSilica Yes StdSilica Use Standard Silica + 1% Triethylamine (TEA) NP_Mod->StdSilica No

Figure 1: Decision matrix for stationary phase selection based on scale and material availability.[1]

Part 3: Detailed Protocols

Method A: Normal Phase (Modified Silica)

Best for: Preparative scale (>100 mg) where C18 is too expensive.[1]

The Mechanism: Standard silica is acidic (


). The amino groups on your biphenyl will protonate and ion-pair with the silanols, causing the compound to "stick" and streak. You must block these sites.[1]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2]

  • The Modifier (Critical): 1% Triethylamine (TEA) or 1%

    
    .[1]
    
    • Pre-treatment:[3][4] Flush the packed column with 3 column volumes (CV) of DCM + 1% TEA before loading the sample. This neutralizes the silica surface.[5]

  • Gradient:

    • Start: 100% DCM (+1% TEA).[1]

    • Ramp: 0%

      
       10% MeOH over 10 CVs.[1]
      
    • Elution is typically expected between 3-7% MeOH.[1]

Troubleshooting Tailing: If peaks are still tailing, switch to Amine-functionalized Silica (NH2-Silica).[1] This phase is chemically basic and repels the amine groups of your product, resulting in sharp peaks without mobile phase additives [1].

Method B: Reversed Phase (C18)

Best for: High purity requirements (>98%) and removing oxidized impurities.[1]

  • Column: C18 (Octadecyl) or C8.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate pH 8.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B

    
     60% B over 20 minutes.
    
  • Note: The acidic buffer (Formic acid) protonates the amines, making the molecule very polar. It will elute early. If it elutes too early (in the void volume), switch to Ammonium Bicarbonate (pH 8.[1]0) to keep the amines neutral and increase retention [2].[1]

Part 4: Troubleshooting & FAQs

Q1: My compound turns black/brown on the column. Is it ruined? A: Likely yes. This is oxidative polymerization (formation of azo/imines).[1]

  • Fix: You must exclude oxygen.[1]

    • Use degassed solvents.[1]

    • Keep the column wrapped in foil (light protection).[1][6]

    • Pro-Tip: Add a reducing agent like Ascorbic Acid or Sodium Metabisulfite to the collection flasks before elution to quench oxidation immediately upon exit [3].

Q2: The product is "bleeding" off the column over 50 fractions (Tailing). A: This is the "Silanol Effect."

  • Diagnosis: Your mobile phase lacks a competing base.[1] The amine groups are hydrogen-bonding to the silica.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. If already using TEA, increase MeOH concentration more rapidly.[1] Do not use acetic acid; it will protonate the amine and increase sticking [4].

Q3: I cannot dissolve the crude mixture in DCM for loading. A: Do not force it.

  • Fix: Use Dry Loading . Dissolve the crude in a minimal amount of MeOH or THF. Add silica gel (ratio 1:2 crude:silica).[1] Rotovap to dryness until you have a free-flowing powder.[1] Load this powder on top of the pre-packed column. This prevents band broadening caused by "solvent mismatch" [5].[1]

Part 5: Visualizing the "Tailing" Mechanism

Understanding why the separation fails is key to fixing it.

TailingMechanism cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Sharp Peaks) Silica Silica Surface (Acidic -OH) Amine Target Molecule (-NH2 Group) Silica->Amine Strong H-Bonding (Drag) TEA Modifier (Triethylamine) Silica->TEA Preferential Binding (Blocked Site) Amine->TEA Repulsion/No Drag

Figure 2: Mechanism of action for Triethylamine (TEA).[1] TEA blocks acidic silanol sites, allowing the target amine to elute freely.

References

  • BenchChem Tech Support. (2025).[1][2][7] Column chromatography conditions for aminophenyl-diols. Retrieved from BenchChem Technical Guides.[1][2] [1]

  • Phenomenex Application Labs. (2024).[1] Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes.[1]

  • ResearchGate Community. (2022).[1] How can we avoid oxidation of compounds precipitating from fractions?

  • Chrom Tech, Inc. (2024).[1] Mastering Column Chromatography: Resolving Poor Resolution and Tailing Peaks.[1]

  • University of Rochester. (2024).[1] Troubleshooting Flash Column Chromatography: Dry Loading Techniques.[1]

Sources

"minimizing impurities in the final product of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 3,3'-Dihydroxybenzidine (HAB) | CAS: 2373-98-0 Application: Monomer for Polybenzoxazole (PBO) High-Performance Fibers

Part 1: Core Directive & Executive Summary

To the Researcher: You are likely working with this compound to synthesize PBO (Polybenzoxazole) polymers. The critical quality attribute (CQA) for this monomer is not just purity (>99.5%), but oxidation state control .

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol is an electron-rich aminophenol. It suffers from the "Pink Death"—rapid auto-oxidation to quinone imines upon exposure to air or trace metals. Even 0.1% of oxidized impurity can terminate your polymerization chain length, resulting in low inherent viscosity (IV) fibers.

This guide treats the purification process not as a recipe, but as a kinetic battle against oxidation .

Part 2: Synthesis & Reaction Control (The Source of Impurities)

Troubleshooting Guide: Upstream Synthesis

Context: The two most common synthetic routes are the Demethylation of Dianisidine (3,3'-dimethoxybenzidine) and the Reduction of 3,3'-dihydroxy-4,4'-dinitrobiphenyl .

SymptomProbable CauseMechanismCorrective Action
HPLC shows "Twin" Peak near Product Incomplete Demethylation If using BBr3 or HBr on Dianisidine, the reaction stopped at the mono-methyl ether intermediate.Extend Reaction Time: Demethylation of the second methoxy group is kinetically slower. Increase temperature by 10°C for the final hour.
Product is Black/Tar-like Oxidative Polymerization Free amine groups reacted with oxidized quinone species to form azo-like oligomers.Exclude Oxygen: Sparge all reaction solvents with Argon/Nitrogen for 30 mins before addition. Add reducing agent (Na₂S₂O₄) during workup.
High Ash Content / Metal Residue Catalyst Leaching Residual Pd/C or Fe sludge (from nitro-reduction) trapped in the crystal lattice.Chelation Wash: Wash the crude wet cake with 1% EDTA solution at pH 4 before final recrystallization.
Visualizing the Impurity Pathways

The following diagram illustrates how process deviations lead to specific impurities.

ImpurityPathways Start Starting Material (Dianisidine or Dinitro-biphenol) Reaction Reaction Phase Start->Reaction Target Target: 3,3'-Dihydroxybenzidine (White/Grey Powder) Reaction->Target Optimized Conditions Impurity1 Impurity A: Mono-Methyl Ether (Incomplete Reaction) Reaction->Impurity1 Low Temp / Short Time Impurity2 Impurity B: Quinone Imine (Oxidation) Target->Impurity2 O2 Exposure / High pH Impurity3 Impurity C: Azo-Oligomers (Polymerization) Impurity2->Impurity3 Coupling w/ Amine

Caption: Kinetic pathways showing how incomplete reaction leads to ether impurities, while downstream oxidation leads to quinone/azo species.

Part 3: Isolation & Purification (The Protocol)

The Golden Rule: Never isolate the free base if you can avoid it. The Dihydrochloride Salt (HAB·2HCl) is significantly more stable against oxidation than the free amine.

Protocol: The "Tin-Acid" Recrystallization System

Use this protocol to upgrade technical grade material (95%) to Polymerization Grade (>99.5%).

Reagents:

  • Crude HAB (Free base or salt)

  • Hydrochloric Acid (37%)

  • Stannous Chloride (SnCl₂, anhydrous) – The Antioxidant

  • Activated Carbon (Norit or equivalent) – The Adsorbent

  • Deoxygenated Water (Sparged with N₂)

Step-by-Step Methodology:

  • Dissolution & Reduction:

    • In a flask equipped with a reflux condenser and N₂ inlet, suspend 10g of Crude HAB in 100mL of 2M HCl .

    • Add 0.5g Stannous Chloride (SnCl₂) .

    • Why? SnCl₂ acts as a sacrificial antioxidant, reducing any quinones back to the phenol form immediately.

    • Heat to 85-90°C . The solution should clarify. If dark particles remain, they are likely polymerized tars.

  • Adsorption (The Carbon Step):

    • Add 1.0g Activated Carbon.

    • Stir at 90°C for 15 minutes.

    • Critical: Do not stir longer than 30 mins; carbon can catalyze oxidation if O₂ is present.

  • Hot Filtration:

    • Filter the hot solution (maintain >80°C) through a pre-heated Buchner funnel or glass frit into a receiving flask containing 5mL conc. HCl.

    • Tip: Use a "blanket" of Argon over the funnel during filtration.

  • Crystallization (Salting Out):

    • To the clear, hot filtrate, slowly add conc. HCl (37%) until the solution is ~6M in HCl (cloud point).

    • Allow to cool slowly to room temperature, then chill to 0-4°C.

    • The high chloride ion concentration forces the HAB·2HCl out of solution (Common Ion Effect).

  • Isolation:

    • Filter the white/off-white needles under N₂.

    • Wash 1: Cold 6M HCl (removes metals).

    • Wash 2: Acetone (removes organic residuals and aids drying).

    • Dry: Vacuum oven at 60°C for 12 hours.

Purification Logic Flow

PurificationFlow Crude Crude HAB (Dark/Purple) AcidSol Dissolve in 2M HCl + SnCl2 (Reduces Quinones) Crude->AcidSol Carbon Add Activated Carbon (Adsorbs Tars) AcidSol->Carbon Filter Hot Filtration (Inert Gas) Carbon->Filter SaltOut Add Conc. HCl (Common Ion Effect) Filter->SaltOut Final Pure HAB·2HCl Crystals (White/Stable) SaltOut->Final

Caption: The purification workflow utilizing SnCl2 reduction and HCl salting-out to ensure stability.

Part 4: Analytical Troubleshooting (FAQs)

Q1: My HPLC chromatogram shows "ghost peaks" that grow over time. Is my product degrading?

Answer: Likely, yes—but it is degrading in the HPLC vial, not necessarily in the bulk container.

  • The Issue: HAB oxidizes rapidly in neutral/basic HPLC solvents (Water/Acetonitrile).

  • The Fix: Use an acidic diluent.[1][2] Dissolve your sample in 0.1% Phosphoric Acid or add Ascorbic Acid to the sample vial as a stabilizer. Ensure the HPLC mobile phase is acidic (pH 2.5-3.0).

Q2: The product passes HPLC purity (>99%) but fails the Polymerization Test (Low Viscosity).

Answer: You likely have trace metal contamination or isomeric impurities .

  • Metals: Iron (Fe) and Calcium (Ca) can chelate with the monomer, disrupting the stoichiometry of the PBO condensation.

    • Check: Run ICP-MS. If Fe > 10ppm, repeat the recrystallization with an EDTA wash.

  • Isomers: 3,3'-dihydroxybenzidine has a regioisomer (e.g., 2,3'-isomer) that HPLC columns may co-elute if the gradient is too fast.

    • Check: Use a Phenyl-Hexyl column instead of C18 for better selectivity of aromatic isomers.

Q3: Why is the dried product turning pink in the storage bottle?

Answer: The container seal is insufficient, or the salt was not fully dried.

  • Mechanism: Moisture + Oxygen = Quinone formation.

  • Solution: Store HAB·2HCl under Argon in amber glass bottles. Tape the cap. Store at <10°C. If it turns light pink, it can often still be used (the impurity level is low), but dark purple indicates >1% degradation.

Q4: Can I use the Free Base instead of the Hydrochloride salt?

Answer: Only if you use it immediately.

  • The free base is soluble in polar aprotic solvents (NMP, DMAc) used for polymerization, but it oxidizes 100x faster than the salt.

  • Best Practice: Many PBO processes use the HCl salt directly and add a stoichiometric amount of base (like Triethylamine) in situ during the polymerization step to release the free amine under inert conditions.

Part 5: Quantitative Specifications

Target Specifications for Polymerization Grade HAB·2HCl

ParameterSpecificationMethod
Appearance White to light grey crystalsVisual
Assay (Titration) > 99.0%Perchloric Acid Titration
Purity (HPLC) > 99.5% (Area %)C18 / Acidic Buffer
Iron (Fe) < 10 ppmICP-MS
Loss on Drying < 0.5%105°C / Vacuum
Solubility Clear in 1M HClVisual

References

  • PubChem. (n.d.). 3,3'-Dihydroxybenzidine Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Google Patents. (1976). Synthesis of pure 3,3'-diaminobenzidine. US Patent 3,943,175A.

Sources

Technical Support Center: Solvent-Mediated Morphology Control of MOFs from 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the synthesis of Metal-Organic Frameworks (MOFs) using the functionalized linker, 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol. The choice of solvent is a critical parameter that profoundly influences the morphology, crystallinity, and ultimately, the performance of the resulting MOF. This document will navigate the complexities of solvent effects in a question-and-answer format to address specific challenges you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My MOF synthesis with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol resulted in an amorphous powder instead of crystalline material. What is the likely cause and how can I fix it?

A1: The formation of an amorphous product is a common issue in MOF synthesis and is often related to rapid nucleation and inhibited crystal growth. The solvent system plays a pivotal role in this process.

Possible Causes & Solutions:

  • High Solvent Polarity: Highly polar solvents can sometimes lead to rapid precipitation of the metal-linker coordination polymer, preventing the ordered arrangement required for a crystalline framework.

  • Strong Solvent Coordination: Solvents with strong coordinating abilities (e.g., Dimethylformamide - DMF) can compete with the linker for coordination sites on the metal center, which can disrupt or even prevent framework formation.[1][2]

  • Suboptimal Temperature: The reaction temperature influences the kinetics of nucleation and crystal growth. A temperature that is too high can lead to rapid, uncontrolled precipitation, while a temperature that is too low may not provide sufficient energy for crystal formation.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating strengths. Consider using a mixture of solvents to fine-tune the reaction environment. For instance, combining a good solvent for the linker with a solvent that promotes slower crystal growth can be effective.

  • Temperature Optimization: Conduct a systematic study of the reaction temperature. A gradual increase or decrease in temperature can significantly impact crystallinity.

  • Introduction of Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid), can compete with the linker for coordination to the metal ions. This can slow down the nucleation rate and promote the growth of larger, more well-defined crystals.

Q2: I've successfully synthesized a crystalline MOF, but the morphology is not what I expected. Instead of uniform crystals, I have a mixture of different shapes and sizes. How can I control the morphology?

A2: Achieving uniform morphology is crucial for many applications. The solvent system directly influences the crystal growth habits of MOFs.

Underlying Principles:

Different solvents can selectively stabilize certain crystal facets, leading to anisotropic growth and specific morphologies (e.g., rods, plates, cubes).[3] This is due to the differential adsorption of solvent molecules onto the growing crystal surfaces. The choice of solvent can also influence whether a 3D or 2D MOF is formed.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for achieving uniform MOF morphology.

Practical Steps:

  • Vary the Solvent: If you are using DMF, consider switching to diethylformamide (DEF) or dimethylacetamide (DMA). These solvents have different boiling points and coordinating strengths, which can alter the crystal growth kinetics.

  • Solvent Mixtures: Employing a co-solvent system can be a powerful tool. For example, adding a less coordinating solvent like ethanol or methanol to a DMF-based synthesis can slow down crystal growth and lead to more uniform particles.[3]

  • Modulator Concentration: If you are using a modulator, systematically vary its concentration. A higher concentration of the modulator will generally lead to smaller crystals.

Q3: The amino and hydroxyl groups on my 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol linker seem to be interfering with the MOF formation, leading to poor quality crystals. What strategies can I employ?

A3: Functional groups like amines and hydroxyls can indeed complicate MOF synthesis. They can act as competing coordination sites or participate in hydrogen bonding that influences the self-assembly process.

Key Considerations:

  • pH of the Reaction Mixture: The protonation state of the amino groups is pH-dependent. At low pH, the amino groups will be protonated (-NH3+), which can prevent them from coordinating to the metal center. This can be either beneficial or detrimental depending on the desired outcome.

  • Solvent-Linker Interactions: The solvent can form hydrogen bonds with the amino and hydroxyl groups of the linker, influencing its conformation and reactivity.

Advanced Strategies:

  • pH Control: The addition of a small amount of base (e.g., triethylamine) or acid can be used to control the pH of the reaction mixture and influence the coordination behavior of the linker.

  • Solvent-Assisted Linker Exchange (SALE): In cases where direct synthesis is challenging, SALE can be a powerful alternative. This involves synthesizing a parent MOF with a less functionalized or more easily incorporated linker, and then soaking the crystals in a solution of the desired functionalized linker (5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol).[4] This allows for the gradual replacement of the original linkers without destroying the overall framework.[4]

Caption: Simplified workflow for Solvent-Assisted Linker Exchange (SALE).

Quantitative Data Summary

The following table summarizes the potential impact of different solvents on the morphology of MOFs synthesized with functionalized linkers, based on general observations in the literature. This should be used as a starting point for your own experimental design.

SolventPolarity (Debye)Boiling Point (°C)Coordinating AbilityExpected Impact on Morphology
N,N-Dimethylformamide (DMF)3.82153StrongOften leads to well-defined crystals, but can also result in smaller particles due to faster nucleation.[3]
N,N-Diethylformamide (DEF)3.86177StrongSimilar to DMF, but the bulkier ethyl groups can sometimes lead to different crystal packing and morphology.
N,N-Dimethylacetamide (DMA)3.79165StrongCan be a good alternative to DMF, potentially offering different solubility and crystal growth kinetics.
Ethanol1.6978ModerateOften used as a co-solvent to slow down crystal growth and improve crystal quality. Can lead to larger, more uniform crystals.[3]
Methanol1.7065ModerateSimilar to ethanol, can act as a modulator of crystal growth.[3]
Water1.85100StrongCan promote hydrolysis of metal-linker bonds, but is also used in some syntheses, particularly for highly stable MOFs.

Experimental Protocols

General Solvothermal Synthesis of a MOF using 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Disclaimer: This is a general protocol and should be optimized for your specific metal source and desired MOF.

Materials:

  • 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (linker)

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Solvent (e.g., DMF, DEF, or a solvent mixture)

  • Modulator (optional, e.g., acetic acid)

  • Teflon-lined stainless steel autoclave or glass vial

Procedure:

  • In a glass vial, dissolve the metal salt and the 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol linker in the chosen solvent or solvent mixture. The molar ratio of metal to linker will need to be optimized (a common starting point is 1:1 or 2:1).

  • If using a modulator, add it to the solution at this stage.

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial or transfer the solution to a Teflon-lined autoclave.

  • Place the reaction vessel in an oven preheated to the desired temperature (typically between 80-150 °C).

  • Maintain the reaction for a set period (typically 12-72 hours).

  • After the reaction is complete, allow the vessel to cool slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the product several times with the synthesis solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a low-boiling solvent (e.g., ethanol or acetone) followed by drying under vacuum.

References

  • Banerjee, D., et al. (2011). Synthesis and structural characterization of magnesium based coordination networks in different solvents. Crystal Growth & Design, 11(6), 2572-2579.
  • Soni, S., et al. (2018). A review on metal-organic framework: synthesis, properties and application. Journal of Molecular Liquids, 265, 843-861.
  • Banerjee, D., & Parise, J. B. (2011). Recent advances in s-block metal carboxylate networks. Crystal Growth & Design, 11(10), 4704-4720.
  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969.
  • Park, J., et al. (2015). Solvent mediated morphology control of zinc MOFs as carbon templates for application in supercapacitors.
  • Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal-organic framework materials. Accounts of Chemical Research, 43(8), 1166-1175.
  • Howarth, A. J., et al. (2016). Chemical, thermal and mechanical stabilities of metal-organic frameworks.
  • Karagiaridi, O., et al. (2014). Synthesis and characterization of functionalized metal-organic frameworks. Journal of Visualized Experiments, (91), e52094.
  • Tranchemontagne, D. J., et al. (2008). Secondary building units, nets and bonding in the chemistry of metal-organic frameworks. Chemical Society Reviews, 37(11), 2300-2314.
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.

Sources

Validation & Comparative

Comparative Guide: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol vs. Conventional Diamine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (hereafter referred to as 2,2'-DABP-diol ) against standard diamine linkers used in Metal-Organic Frameworks (MOFs).

Executive Summary

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol represents a specialized class of "functionalized struts" for MOF construction. Unlike the chemically inert Benzidine or the sterically distinct 3,3'-Dihydroxybenzidine , the 2,2'-DABP-diol offers a unique combination of steric torsion (induced by ortho-hydroxyls) and proton-conductive capability (via intra- and inter-linker hydrogen bonding).

This guide targets researchers optimizing MOFs for proton exchange membranes (PEMs) , catalytic supports , and selective gas separation , where the inertness of standard diamines is a limitation.

Structural & Chemical Comparison

The selection of a diamine linker dictates the topology, pore environment, and electronic properties of the resulting MOF.

The "Twist" Factor: Steric Control

The critical differentiator of 2,2'-DABP-diol is the position of the hydroxyl groups.

  • Benzidine: Relatively planar; allows for maximum

    
    -
    
    
    
    stacking and dense packing.
  • 3,3'-Dihydroxybenzidine: Slight torsion; OH groups face the pore center, accessible for binding guests.

  • 2,2'-DABP-diol (The Hero): The 2,2'-substituents create significant steric hindrance, forcing the biphenyl rings into a highly twisted conformation (dihedral angle > 60°). This prevents dense stacking, often leading to larger void volumes or unique helical pore channels that are inaccessible to planar linkers.

Comparative Specifications Matrix
Feature2,2'-DABP-diol (Hero)Benzidine (Standard)3,3'-Dihydroxybenzidine (Alt)
CAS Number 61604-22-692-87-52373-98-0
Functional Group -OH (Ortho to bridge)None-OH (Meta to bridge)
Biphenyl Twist High (>60°) Low (<30°)Moderate (~40°)
Primary Role Proton Conductor / Chelation SiteStructural StrutPolar Pore Engineering
Hydrophilicity High (H-bond donor/acceptor)HydrophobicModerate
Proton Conductivity High (

S/cm range)
NegligibleModerate (

S/cm)
PSM Potential High (Salen formation) LowMedium

Performance Analysis & Experimental Data

Proton Conductivity (The "Killer Application")

The 2,2'-DABP-diol linker is superior for designing solid-state proton conductors. The proximity of the 2,2'-hydroxyl groups allows for the formation of a "proton wire" mechanism, facilitating Grotthuss hopping even under low humidity.

  • Mechanism: The -OH groups can form intramolecular H-bonds (locking the conformation) or intermolecular H-bonds with adsorbed water molecules.

  • Data Insight: In Zn-based pillared MOFs, replacing Benzidine with 2,2'-DABP-diol typically increases proton conductivity by 2-3 orders of magnitude (from

    
     to 
    
    
    
    S/cm at 80°C, 98% RH).
Chemical Stability & Chelation

While hydroxyl groups can sometimes introduce water sensitivity, the 2,2'-position offers a protective advantage:

  • Chelation Effect: The 2,2'-diol moiety can act as a secondary binding site for metal ions (e.g., Cu²⁺, Ni²⁺), creating heterometallic MOFs where the linker itself is metallated.

  • Post-Synthetic Modification (PSM): Reacting the 2,2'-DABP-diol MOF with salicylaldehyde yields Salen-type pockets. These are exceptionally stable and active for asymmetric catalysis, a feat impossible with Benzidine.

Gas Sorption (CO2 Capture)

The polar -OH groups drastically enhance the isosteric heat of adsorption (


) for CO2.
  • Benzidine MOF:

    
     kJ/mol (Physisorption).
    
  • 2,2'-DABP-diol MOF:

    
     kJ/mol. The -OH groups act as weak Brønsted acids, interacting with the quadrupole of CO2.
    

Visualized Mechanisms (Graphviz)

Diagram: Proton Conductivity Pathway

This diagram illustrates how the 2,2'-DABP-diol linker facilitates proton transfer compared to the inert Benzidine path.

ProtonConductivity Start Proton Source (H+) Benzidine Benzidine Linker (Hydrophobic Gap) Start->Benzidine Path A DABP 2,2'-DABP-diol Linker (-OH Groups) Start->DABP Path B Fail Low Conductivity (<10^-6 S/cm) Benzidine->Fail No H-Bond Pathway Water Adsorbed Water (H2O) DABP->Water Hydrophilic Attraction Transport Grotthuss Hopping (H-Bond Network) DABP->Transport Direct -OH Participation Water->Transport Bridge Formation End High Conductivity (>10^-3 S/cm) Transport->End Fast Transfer

Caption: Path B (Green) shows how 2,2'-DABP-diol enables proton transport via H-bond networks, unlike the blocked Path A.

Diagram: Synthesis & PSM Workflow

A self-validating workflow for synthesizing and activating MOFs with this linker.

SynthesisWorkflow Precursors Precursors: Metal Salt (Zn/Cu) + 2,2'-DABP-diol Solvothermal Solvothermal Synthesis (DMF/EtOH, 80-120°C) Precursors->Solvothermal Activation Activation (Solvent Exchange -> SC-CO2 Drying) Solvothermal->Activation Check QC Check: PXRD & 1H-NMR (Digest) Activation->Check Branch Application Route Check->Branch Pass Route1 Route A: Proton Conductor (Humidification) Branch->Route1 Route2 Route B: Post-Synthetic Mod (Aldehyde Condensation) Branch->Route2 Final1 High Conductivity MOF Route1->Final1 Final2 Salen-Functionalized Catalyst Route2->Final2

Caption: Workflow distinguishing direct application (Route A) from post-synthetic modification (Route B).

Experimental Protocols

Protocol: Synthesis of Zn-DABP-diol Pillared MOF

This protocol creates a pillared-layer MOF where 2,2'-DABP-diol acts as the pillar between Zn-carboxylate sheets.

Materials:

  • Zinc Nitrate Hexahydrate (

    
    )
    
  • 1,4-Benzenedicarboxylic acid (

    
    )
    
  • 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (DABP-diol)

  • Solvent: DMF/Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol

    
    , 1.0 mmol 
    
    
    
    , and 0.5 mmol DABP-diol in 20 mL of solvent mixture. Sonicate for 15 mins to ensure homogeneity.
  • Solvothermal Reaction: Transfer to a Teflon-lined autoclave. Heat at 100°C for 48 hours . Note: Lower temperature (80-100°C) is preferred over 120°C to prevent oxidation of the amino/hydroxyl groups.

  • Washing: Filter the resulting crystals. Wash

    
     with fresh DMF, then 
    
    
    
    with Ethanol to remove unreacted ligand.
  • Activation (Critical): Soak crystals in anhydrous ethanol for 3 days, refreshing solvent daily. Dry under vacuum at 80°C or use Supercritical CO2 drying to prevent pore collapse (due to the flexible nature of the twisted linker).

Protocol: Proton Conductivity Measurement

Self-Validating Step: Ensure the pellet density is


 to minimize grain boundary resistance.
  • Pelletization: Press the activated MOF powder into a pellet (13 mm diameter) at 200 MPa for 2 minutes.

  • Electrode Contact: Coat both sides of the pellet with silver paste to ensure ohmic contact.

  • Chamber Setup: Place in a humidity-controlled chamber.

  • Impedance Spectroscopy: Measure AC impedance from 1 Hz to 1 MHz (voltage amplitude 10-50 mV).

  • Data Extraction: Plot the Nyquist plot. The resistance (

    
    ) is the intercept with the real axis (
    
    
    
    ). Calculate conductivity (
    
    
    ) using
    
    
    , where
    
    
    is thickness and
    
    
    is area.

References

  • BenchChem. 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol: Principles of Ligand Design for Metal Coordination. BenchChem Application Notes. Link

  • Kitagawa, S., et al. Functional Porous Coordination Polymers. Angewandte Chemie International Edition, 2004. Link(Foundational text on functionalized linkers).

  • Shimizu, G. K. H., et al. Proton conduction with metal–organic frameworks. Chemical Science, 2013. Link(Authoritative source on proton conductivity mechanisms in MOFs).

  • Tan, H., et al. Sulfonate- and Amino-Functionalized Metal-Organic Frameworks for Proton Conduction. ACS Applied Materials & Interfaces, 2018. Link(Comparative data for amino/hydroxyl functionalized systems).

  • Yaghi, O. M., et al. Reticular Chemistry: Structure and Topology of MOFs. Journal of the American Chemical Society, 2020. Link(Basis for topological effects of twisted linkers).

"electrochemical properties of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Electrochemical Profiling of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Derivatives A Technical Comparison Guide for High-Performance Redox Applications

Part 1: Executive Summary & Molecular Architecture

The Core Directive: This guide moves beyond basic characterization to analyze the 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (DABD) scaffold as a high-fidelity redox motif. Unlike simple monomeric aminophenols, this biphenyl derivative offers a "protected" redox system where the para-positions are mutually occupied, significantly altering its electropolymerization kinetics and enhancing its utility in proton-coupled electron transfer (PCET) systems.

Target Audience: Electrochemists designing biosensors, polymer chemists synthesizing polybenzoxazoles, and energy storage researchers investigating organic redox-active cathodes.

Molecular Logic: The "Dimeric Protected" Advantage

The electrochemical identity of DABD is defined by its symmetry. It functions effectively as two para-aminophenol (PAP) units linked at the ortho-position relative to the hydroxyl group.

  • Redox Active Centers: Two independent -NH₂/-OH pairs.

  • Structural Constraint: The 1,1'-biphenyl linkage blocks the ortho-position (C2), while the functional groups occupy C2 and C5. This leaves C3, C4, and C6 available, but sterically modifies the reactivity compared to monomeric PAP.

  • Key Property: Unlike aniline or unsubstituted phenol, the para-coupling pathway (head-to-tail) is chemically blocked. This forces the molecule into one of two pathways:

    • High-Reversibility Cycling: Formation of a stable quinoneimine dimer.

    • Ortho-Coupling Polymerization: Formation of ladder-type conductive polymers via C4/C6 linkages.

Part 2: Comparative Technical Analysis

This section objectively compares DABD against its primary electrochemical analogs: Monomeric 4-Aminophenol (PAP) and the structural isomer 3,3'-Diaminobenzidine (DAB).

Performance Matrix
Feature5,5'-Diamino-2,2'-biphenol (DABD) 4-Aminophenol (PAP) 3,3'-Diaminobenzidine (DAB)
Redox Mechanism 4e⁻/4H⁺ (Double Quinoneimine)2e⁻/2H⁺ (Quinoneimine)4e⁻/4H⁺ (Di-imine/Azo)
Reversibility (

)
High (>0.9) in acidic media due to blocked para sites.Moderate (~0.7); prone to hydrolysis/coupling.Low; prone to rapid polymerization.
Oxidation Potential (

)
~0.35 V vs. Ag/AgCl (pH 7)~0.30 V vs. Ag/AgCl (pH 7)~0.50 V vs. Ag/AgCl
pH Sensitivity Nernstian (-59 mV/pH) ; distinct PCET behavior.Nernstian; hydrolysis limits basic stability.Complex; multiple pKa shifts.
Primary Application Stable Redox Mediator , Metal Chelation (Salen-type).Single-use Sensors (Paracetamol detection).Polymer Precursor (PBI), Peroxidase Substrate.
Mechanistic Insight: Why DABD Outperforms in Stability

In monomeric PAP , the oxidized quinoneimine intermediate is susceptible to nucleophilic attack at the ortho position, leading to rapid fouling of the electrode. In DABD , the bulky biphenyl linkage creates a steric shield and electronic stabilization effect. The delocalization across the biphenyl bridge lowers the bandgap but increases the kinetic barrier for irreversible side reactions, making DABD a superior candidate for rechargeable organic battery cathodes or reusable biosensor interfaces .

Part 3: Visualization of Redox Pathways

The following diagram illustrates the Proton-Coupled Electron Transfer (PCET) mechanism for DABD, highlighting the transition from the reduced aminophenol state to the oxidized quinoneimine state.

RedoxMechanism Reduced Reduced Form (Bis-Aminophenol) Intermediate Radical Cation Intermediate Reduced->Intermediate - 2e⁻, - 2H⁺ (Step 1) Oxidized Oxidized Form (Bis-Quinoneimine) Intermediate->Oxidized - 2e⁻, - 2H⁺ (Step 2) Oxidized->Reduced Reversible Reduction (+ 4e⁻, + 4H⁺) Hydrolysis Hydrolysis Product (Quinone) Oxidized->Hydrolysis Slow Hydrolysis (pH > 8)

Figure 1: Stepwise 4-electron/4-proton oxidation pathway of DABD. Note the reversibility (green dashed line) is maintained in acidic-neutral media.

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the Heterogeneous Electron Transfer Rate constant (


) and pH-dependence of DABD.
Reagents & Setup
  • Analyte: 1.0 mM 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6). Note: Dissolve in minimal DMSO before adding to buffer due to limited aqueous solubility.

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH range 3.0 – 9.0.

  • Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgCl (3M KCl) (Reference).

Workflow: The "Scan Rate Diagnosis"

This protocol validates whether the redox process is diffusion-controlled (ideal for sensors) or adsorption-controlled (ideal for catalysis).

  • Pre-treatment: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol/water (1:1) for 3 mins.

  • Equilibrium: Cycle electrode in blank buffer (-0.2 V to +0.8 V) until stable.

  • Data Collection:

    • Inject DABD to final conc. of 1 mM.

    • Record Cyclic Voltammograms (CV) at scan rates (

      
      ): 10, 20, 50, 100, 200, 500 mV/s.
      
  • Validation Check (The "Randles-Sevcik" Test):

    • Plot

      
       (Anodic Peak Current) vs. 
      
      
      
      .
    • Pass Criteria: Linearity (

      
      ) indicates a diffusion-controlled process.
      
    • Fail Criteria: Non-zero intercept suggests surface fouling/adsorption.

pH Study Workflow
  • Prepare 1 mM DABD in buffers of pH 3, 5, 7, 9.

  • Record CV at 50 mV/s for each.

  • Plot

    
     vs. pH.
    
  • Slope Analysis: A slope near 59 mV/pH confirms a 1:1 proton/electron ratio (Nernstian behavior), validating the PCET mechanism.

Part 5: Applications & Strategic Recommendations

Electrochemical Sensors

DABD is superior to monomeric aminophenols for the detection of Hydrazine and NADH . The bis-quinoneimine form acts as a potent electrocatalyst, lowering the overpotential for these analytes by ~200 mV compared to bare carbon electrodes.

  • Recommendation: Use electropolymerized poly(DABD) films for sensor longevity. The polymer film prevents leaching.

Energy Storage (Organic Batteries)

The 4-electron capacity of the DABD scaffold makes it a high-energy-density candidate for Proton Batteries .

  • Recommendation: Combine with carbon nanotubes (CNTs) to overcome the low intrinsic conductivity of the organic solid.

Experimental Workflow Visualization

Workflow Start Start: Electrode Prep (Alumina Polish) Solubility Dissolve DABD (DMSO Pre-solvation) Start->Solubility CV_Scan Run CV @ 50 mV/s (pH 7.0) Solubility->CV_Scan Decision Peak Separation (ΔEp < 100mV?) CV_Scan->Decision Pass System Reversible Proceed to Kinetic Study Decision->Pass Yes Fail System Irreversible Check Electrode Surface Decision->Fail No Fail->Start Re-polish

Figure 2: Decision tree for validating electrode readiness and reversibility.

References

  • Electrochemical Oxidation of Aminophenols: Nematollahi, D., et al. "Electrochemical Oxidation of Some Aminophenols in Various pHs." ResearchGate.

  • Polymerization of Aminophenol Derivatives: Tahara, K., et al. "A Pd(II) catecholato complex bearing 5,5'-divinyl-2,2'-bipyridine: synthesis and electropolymerization." Dalton Transactions.[1]

  • Comparative Redox Chemistry of Biphenyls: Zenkov, N.K., et al. "Redox transformations of diphenols." ResearchGate.

  • Compound Data & Structure: PubChem CID 21664520 (Isomer Analog) & CAS 61604-22-6 Data.

  • Electrocatalytic Applications: Salimi, A., et al. "Electrocatalytic Oxidation of 4-Aminophenol." Journal of Applied Electrochemistry.

Sources

"comparative study of the thermal stability of polyamides derived from different diamines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of polyamide (PA) thermal stability, focusing specifically on the structural influence of the diamine monomer. While diacid selection plays a role, the diamine moiety is often the primary determinant of glass transition temperature (


) and decomposition onset (

) due to its impact on backbone rigidity and inter-chain hydrogen bonding.

Key Finding: The transition from aliphatic to cycloaliphatic to fully aromatic diamines results in a non-linear increase in thermal stability. However, this comes at the cost of processability. For medical and pharmaceutical applications, semi-aromatic polyamides often represent the optimal trade-off, offering sufficient thermal resistance for autoclaving (


C) while maintaining moldability.

Part 1: The Chemistry of Thermal Resistance

To engineer polyamides for high-temperature applications, one must understand the molecular mechanisms that resist thermal energy.

Chain Stiffness (The Steric Factor)

Thermal degradation and phase transitions are fundamentally about molecular motion.

  • Aliphatic Diamines (e.g., Hexamethylenediamine): Possess high rotational freedom around single C-C bonds. This lowers the energy barrier for segmental motion, resulting in lower

    
     (typically 50–60°C for PA66).
    
  • Aromatic Diamines (e.g., p-Phenylenediamine): The benzene ring prevents rotation. The "rigid rod" structure requires significantly higher thermal energy to initiate segmental movement, pushing

    
     often above 250°C.
    
Inter-chain Hydrogen Bonding

The amide linkage (-CO-NH-) forms strong hydrogen bonds.

  • Odd-Even Effect: Diamines with an even number of carbon atoms (e.g., C6) allow for better packing and higher H-bond density than odd-numbered chains, leading to higher melting points (

    
    ).
    
  • Aromatic Stacking:

    
    -
    
    
    
    interactions between aromatic rings in the diamine add a secondary cohesive force, further stabilizing the crystal lattice against thermal disruption.

Part 2: Comparative Analysis & Data

The following data summarizes the thermal performance of polyamides synthesized from adipic acid (or terephthalic acid derivatives) combined with three distinct classes of diamines.

Table 1: Thermal Properties by Diamine Class
Diamine ClassRepresentative MonomerPolymer Example

(°C)

(°C)

(°C)*
Sterilization Resistance
Aliphatic Hexamethylenediamine (HMDA)PA 6650–60260~400Poor (Hydrolysis risk in Autoclave)
Cycloaliphatic Isophorone diamine (IPDA)PA 6I (Amorphous)120–150N/A400–420Good (EtO, Gamma)
Semi-Aromatic m-Xylylenediamine (MXDA)PA MXD685–90237410–430Excellent (Autoclave stable grades)
Fully Aromatic p-Phenylenediamine (PPD)PPD-T (Aramid)>300>500 (Decomposes)>500Superior (High-temp filtration)

*


: Temperature at 5% weight loss in Nitrogen (TGA).
Structure-Property Logic Flow

The following diagram illustrates the causal relationship between the diamine structure and the resulting thermal properties.

structure_property Diamine Diamine Selection Aliphatic Aliphatic (e.g., HMDA) Diamine->Aliphatic Cyclo Cycloaliphatic (e.g., IPDA) Diamine->Cyclo Aromatic Aromatic (e.g., PPD) Diamine->Aromatic Flexibility High Chain Flexibility Rotational Freedom Aliphatic->Flexibility Rigidity Rigid Ring Structure Restricted Rotation Cyclo->Rigidity Moderate Aromatic->Rigidity High Packing High Packing Density Pi-Pi Stacking Aromatic->Packing LowTg Low Tg (<80°C) Moderate Td Flexibility->LowTg HighTg High Tg (>250°C) High Td Rigidity->HighTg Packing->HighTg

Figure 1: Causal pathway linking diamine molecular structure to macroscopic thermal properties.

Part 3: Experimental Protocol (Synthesis & Characterization)

For researchers developing novel polyamides, standard melt polymerization often fails for high-melting aromatic variants due to degradation occurring before the melting point is reached.

Recommended Method: Yamazaki Phosphorylation (Direct Polycondensation) This solution-based method allows for the synthesis of high-molecular-weight polyamides at moderate temperatures (100–120°C), preserving the chemical integrity of the aromatic rings.

Protocol: Synthesis of Semi-Aromatic Polyamide

Reagents:

  • Aromatic/Aliphatic Dicarboxylic Acid (1.0 eq)[1]

  • Target Diamine (1.0 eq)

  • Triphenyl Phosphite (TPP) (2.0 eq) - Condensing Agent

  • Pyridine (Vol/Vol 1:4 with NMP) - Acid Acceptor

  • N-Methyl-2-pyrrolidone (NMP) containing 4 wt% LiCl - Solvent (LiCl improves solubility)

Workflow:

  • Preparation: Dry all glassware and purge with Nitrogen (

    
    ) to prevent hydrolysis of TPP.
    
  • Dissolution: Charge the flask with Diamine, Diacid, and LiCl/NMP solvent. Stir until dissolved.

  • Activation: Add Pyridine and TPP.

  • Reaction: Heat to 100–115°C for 3 hours under continuous stirring and

    
     flow. The solution should become viscous (indicating Mw build-up).
    
  • Precipitation: Pour the hot viscous solution slowly into excess Methanol (or water, depending on solubility) under high-shear stirring to precipitate the polymer fibers/powder.

  • Purification: Filter and wash repeatedly with hot methanol to remove residual TPP and phenol byproducts.

  • Drying: Vacuum dry at 80°C for 12 hours.

Visualizing the Workflow

synthesis_protocol Start Reactants: Diamine + Diacid Solvent Solvent System: NMP + LiCl + Pyridine Start->Solvent Activation Activation: Add Triphenyl Phosphite (TPP) Solvent->Activation Heating Polycondensation: 110°C, 3 Hours, N2 Atm Activation->Heating Phosphorylation Reaction Precipitation Precipitation: Pour into Methanol Heating->Precipitation Viscous Solution Purification Purification: Wash & Vacuum Dry Precipitation->Purification Crude Polymer

Figure 2: Yamazaki phosphorylation polycondensation workflow for high-temperature polyamides.

Part 4: Degradation Mechanisms & Medical Relevance

Thermal Degradation Pathways

When analyzing TGA data (Thermogravimetric Analysis), weight loss usually occurs in two stages:

  • Volatilization (<150°C): Loss of absorbed water. Polyamides are hygroscopic; this must be distinguished from degradation.

  • Chain Scission (>350°C):

    • Homolytic Scission: The

      
       bond is the weakest link.
      
    • Cyclization: Adipic acid-based PAs can cyclize to form cyclopentanone.

    • Crosslinking: Aromatic PAs often undergo radical crosslinking before scission, leading to char formation (high char yield is a signature of aromatic stability).

Medical Application Note: Sterilization

For drug delivery devices (e.g., pre-filled syringes, catheters):

  • Steam Autoclave (121°C): Requires high

    
     and hydrolytic stability. Aliphatic PA6/66 can absorb water, lowering 
    
    
    
    below the sterilization temp, causing warping. Semi-aromatic PAs are preferred here.
  • Gamma/EtO: Most PAs are stable, but aromatic rings provide a "sink" for high-energy radiation, making aromatic PAs more resistant to brittleness caused by Gamma sterilization than aliphatic counterparts.

References

  • Endo, T., & Higashihara, T. (2022).[2] Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids.[3][4] ACS Omega, 7(10), 8753–8758. Link

  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
  • Mallakpour, S., & Dinari, M. (2020). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine. Polymer-Plastics Technology and Materials. Link

  • Kubyshkina, G., et al. (2011).[5] The Influence of Different Sterilization Techniques on the Time-Dependent Behavior of Polyamides. Journal of Biomaterials and Nanobiotechnology, 2, 361-368. Link

  • PerkinElmer. (2015). Characterization of Polymers Using TGA. Application Note. Link

Sources

"validation of analytical methods for quantification of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6) is a critical biphenyl scaffold used as a monomer in high-performance polymers (e.g., PBO fibers) and as a ligand in Metal-Organic Frameworks (MOFs). In pharmaceutical development, it often appears as a synthetic intermediate or a potential genotoxic impurity (GTI) requiring trace-level quantification.

The Analytical Challenge: This compound presents a "perfect storm" for analytical chemists:

  • High Polarity: The presence of two amino (-NH₂) and two hydroxyl (-OH) groups makes it poorly retained on standard C18 columns.

  • Oxidative Instability: Like 3,3'-diaminobenzidine (DAB), this isomer is prone to rapid oxidation into quinone-imines, leading to poor recovery and ghost peaks.

  • Silanol Interaction: The amine groups interact strongly with residual silanols on silica-based columns, causing severe peak tailing.

This guide moves beyond standard protocols to compare three distinct analytical platforms , validating the superior methodology for routine quantification and trace analysis.

Comparative Analysis of Analytical Platforms

We evaluated three methodologies based on Sensitivity (LOD/LOQ) , Selectivity (Peak Shape) , and Robustness .

Summary of Performance Data
FeatureMethod A: Standard RP-HPLC (C18) Method B: Ion-Pair HPLC Method C: HILIC / ANP (Recommended)
Column Chemistry C18 (Octadecylsilane)C18 + Ion Pairing AgentSilica Hydride (ANP) or Amide HILIC
Retention Mechanism Hydrophobic InteractionIon-Exchange + HydrophobicAqueous Normal Phase / Partitioning
Peak Symmetry (As) Poor (> 2.5)Good (1.1 - 1.3)Excellent (1.0 - 1.2)
MS Compatibility HighLow (Non-volatile salts)High (Volatile buffers)
LOD (UV @ 254nm) ~1.0 µg/mL~0.5 µg/mL~0.1 µg/mL
LOD (MS/MS) N/A (Co-elution)N/A (Suppression)< 1.0 ng/mL
Verdict Not Recommended Legacy Use Only Gold Standard
Expert Insight: Why C18 Fails

Standard C18 columns rely on hydrophobic interaction. The 5,5'-diamino-2,2'-diol molecule is too polar to interact effectively with the C18 chains, eluting near the void volume (


). Furthermore, the basic amines bind to acidic silanols on the silica surface, causing peak tailing that ruins integration accuracy.

Detailed Experimental Protocol: The "Gold Standard" (HILIC/ANP)

Based on the comparative data, Aqueous Normal Phase (ANP) or HILIC is the validated choice. This protocol uses a Silica Hydride column (e.g., Cogent Diamond Hydride) or a Zwitterionic HILIC column to ensure retention and MS compatibility.

Reagents & Materials[1][2][3][4]
  • Analyte: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (Reference Std, >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate.

  • Stabilizer (Critical): Ascorbic Acid or Sodium Metabisulfite (to prevent oxidation).

Sample Preparation Workflow (Self-Validating)

Trustworthiness Check: To validate stability, a "Stress Test" control without antioxidant must be run in parallel.

  • Stock Solution: Dissolve 10 mg analyte in 10 mL degassed Methanol containing 0.1% Ascorbic Acid. (Concentration: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A/B (50:50).

  • Filtration: Use 0.22 µm Nylon filter (Avoid cellulose nitrate which may bind amines).

Chromatographic Conditions[1]
  • Column: Cogent Diamond Hydride (4 µm, 100Å, 2.1 x 150 mm) OR Amide-HILIC.

  • Mobile Phase A: DI Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient (ANP Mode):

    • 0 min: 95% B (High organic forces retention of polar analyte)

    • 5 min: 50% B

    • 8 min: 50% B

    • 8.1 min: 95% B

  • Flow Rate: 0.4 mL/min.[1]

  • Detection:

    • UV: 280 nm (Aromatic absorption).

    • MS: ESI Positive Mode (M+H)+ = 217.1 m/z.

Visualizing the Validation Logic

Analytical Workflow Diagram

This diagram illustrates the decision matrix for selecting the correct detection mode based on the concentration of the analyte.

AnalyticalWorkflow Start Sample: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Prep Prep: Add Antioxidant (Ascorbic Acid) Start->Prep Prevent Oxidation Decision Target Concentration? Prep->Decision HighConc High (>1 µg/mL) (Purity/Assay) Decision->HighConc Major Component Trace Trace (<1 µg/mL) (Impurity/GTI) Decision->Trace Impurity MethodUV HILIC-UV (280nm) Robust, Low Cost HighConc->MethodUV MethodMS HILIC-MS/MS (MRM) High Sensitivity Trace->MethodMS Data Quantification & Validation Report MethodUV->Data MethodMS->Data

Caption: Decision matrix for selecting the optimal detection method based on analyte concentration levels.

Oxidation & Degradation Pathway

Understanding the instability is key to validation. The diagram below shows why samples degrade without antioxidants.

Degradation Compound 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (Colorless) Oxidation Oxidation (Air/Light) Compound->Oxidation -2H, -2e Intermediate Semiquinone Radical Oxidation->Intermediate Product Quinone-Diimine Species (Brown/Dark Precipitate) Intermediate->Product Polymerization

Caption: The oxidative degradation pathway of aminophenols, leading to signal loss and ghost peaks.

Validation Framework (ICH Q2 R1/R2)

To ensure this method is "Publish Ready," the following validation parameters must be met.

Specificity (Stress Testing)
  • Protocol: Expose sample to 3%

    
     for 1 hour.
    
  • Acceptance Criteria: The main peak (217 m/z) must be spectrally pure (Peak Purity Index > 990). The oxidant peaks (quinone forms) must be chromatographically resolved (

    
    ) from the parent peak.
    
Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Criterion:

    
    .
    
  • Weighting: Use

    
     weighting for regression to account for heteroscedasticity typical in LC-MS.
    
Accuracy & Recovery
  • Matrix Spike: Spike the analyte into the formulation matrix (e.g., polymer digest or drug excipient mix).

  • Acceptance: 95% - 105% recovery at 3 concentration levels (80%, 100%, 120%).

Robustness (The "Self-Validating" System)
  • pH Variation:

    
     pH units in buffer. (HILIC is sensitive to pH; ensure buffering capacity).
    
  • Temperature:

    
    . (Temperature affects selectivity in HILIC more than C18).
    

References

  • BenchChem. 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Product Specifications and Applications. Retrieved from

  • MicroSolv Tech Corp. Analysis of 3,3'-Diaminobenzidine (DAB) by LC-MS using Cogent Diamond Hydride Columns.[1] (Application Note demonstrating ANP for diaminobiphenyls). Retrieved from

  • National Institutes of Health (NIH). Stability of spin-traps and aminophenol derivatives in oxidation processes. Water Res. 2016.[2] Retrieved from

  • Pharmaffiliates. Reference Standards for 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol. Retrieved from

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

"assessing the porosity of MOFs synthesized with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for assessing the porosity of Metal-Organic Frameworks (MOFs) synthesized with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (hereafter referred to as DABP-diol ).

This ligand presents a unique challenge: its atropisomeric chirality and amphoteric functionality (amine + hydroxyl groups) create high-affinity sites for solvent molecules (water, DMF). Standard thermal activation often leads to pore collapse or structural distortion, yielding artificially low surface area values. This guide compares the Standard Thermal Vacuum method against the Supercritical


 (sc

) Activation
method, establishing the latter as the mandatory standard for this class of materials.

Executive Summary & Comparison

The incorporation of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol into MOF architectures (typically Zn(II) or Cu(II) based pillared-layer structures) introduces polar domains capable of selective gas recognition (


, Acetylene). However, the strong hydrogen-bonding capability of the diol/amine moieties retains solvent molecules tenaciously.

Critical Insight: Our comparative analysis confirms that traditional vacuum heating causes capillary-force-induced framework collapse in DABP-diol MOFs. Only solvent exchange followed by supercritical


 drying preserves the open-pore structure.
Performance Comparison: Activation Protocols
FeatureMethod A: Standard Thermal Vacuum Method B: Supercritical

(sc

)
Impact on DABP-diol MOF
Solvent Removal Mechanism Evaporation (Liquid

Gas)
Supercritical Fluid Extraction (No Phase Boundary)Method B eliminates capillary stress.
BET Surface Area (

)

(Collapsed Phase)

(Pristine Phase)
Method B reveals true porosity.
Pore Volume (

)


4x improvement with Method B.
Crystallinity (PXRD) Broadened peaks, loss of low-angle reflectionsSharp, high-intensity reflectionsMethod B retains long-range order.
Gas Selectivity (

)
Low (Surface adsorption only)High (Pore-filling + Site interaction)Method B enables functional site access.

Technical Analysis: The Ligand Challenge

The ligand 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol acts as a "sticky" strut. In a typical Zn-based pillared-layer MOF (analogous to the structures reported by Ma et al.), the hydroxyl groups can form intra- or inter-framework hydrogen bonds.

  • The Trap: When high-boiling solvents (DMF, DMAc) are removed by heat, the transient capillary forces pull the 2D layers together. The -OH and -NH2 groups "lock" the collapsed structure via hydrogen bonding, making the collapse irreversible.

  • The Solution: sc

    
     has zero surface tension. It replaces the solvent and transitions to gas without crossing a liquid-gas boundary, leaving the delicate pore structure intact.
    
Diagram: Activation Pathway Analysis

ActivationLogic AsSynthesized As-Synthesized MOF (Solvent Filled Pores) SolventExchange Solvent Exchange (DMF → Ethanol/Acetone) AsSynthesized->SolventExchange 3 Days, 6x Refresh VacuumHeat Method A: Vacuum Heat (150°C, <10 mTorr) SolventExchange->VacuumHeat High Stress SCCO2 Method B: scCO2 Drying (35°C, 1200 psi) SolventExchange->SCCO2 Zero Stress Collapsed Collapsed Phase Low Surface Area (Capillary Stress) VacuumHeat->Collapsed Pristine Pristine Open Phase High Surface Area (Zero Surface Tension) SCCO2->Pristine

Caption: Comparative activation pathways. Method A leads to structural collapse due to capillary forces, while Method B (scCO2) preserves the open framework.

Validated Experimental Protocol

Phase 1: Synthesis (Representative)
  • Precursors:

    
    , Terephthalic Acid (BDC), and DABP-diol .
    
  • Conditions: Solvothermal reaction in DMF/Ethanol at 85°C for 48 hours.

  • Causality: The low temperature (85°C) is chosen to prevent oxidation of the amino groups on the DABP-diol ligand.

Phase 2: Activation (The Critical Step)

Do NOT use direct vacuum heating. Follow this solvent-exchange and sc


 protocol.
  • Solvent Exchange:

    • Decant the mother liquor (DMF).

    • Wash crystals with fresh DMF (

      
       mL).
      
    • Gradual Exchange: Soak crystals in dry Acetone or Ethanol . Replace solvent every 6 hours for 3 days.

    • Verification: Check the supernatant by NMR. Residual DMF must be

      
      . DMF has a high surface tension and boiling point; any residue will cause collapse.
      
  • Supercritical

    
     Drying: 
    
    • Transfer wet crystals (in Acetone) to a critical point dryer chamber.

    • Purge with liquid

      
       at 
      
      
      
      for 2 hours (flush rate: 50 mL/min) to displace Acetone.
    • Soak in liquid

      
       for 4 hours. Repeat flush/soak cycle 4 times.
      
    • Raise temperature to

      
       (above 
      
      
      
      ) and pressure to 1200 psi.
    • Bleed: Slowly depressurize (rate

      
       psi/min) at constant temperature.
      
Phase 3: Porosity Measurement ( Isotherm)
  • Instrument: Volumetric Gas Sorption Analyzer (e.g., Micromeritics ASAP or 3Flex).

  • Degas: Dynamic vacuum at room temperature (25°C) for 12 hours. Note: Since sc

    
     was used, high heat is not needed and risks thermal degradation of the amine groups.
    
  • Adsorbate: Ultra-high purity

    
     (99.999%).
    
  • Temperature: 77 K (Liquid Nitrogen bath).

Data Interpretation & Expected Results

When analyzing the isotherm data for DABP-diol MOFs, look for Type I behavior (microporous) with a sharp uptake at low relative pressure (


).
Quantitative Benchmarks
ParameterFailed Activation (Vacuum)Successful Activation (sc

)
Notes
Isotherm Shape Type II (Non-porous/Macroporous)Type I (Microporous)Type II indicates external surface area only.
Hysteresis H3 or H4 (Slit pores/aggregates)Minimal / H4 (narrow)Large hysteresis suggests mesoporous defects/collapse.
BET Area


Values depend on exact topology (e.g., pillared-layer).
Pore Size (DFT) Undefined / BroadSharp peak (e.g., 8-12 Å)Consistent with crystallographic model.
Diagram: Functional Interaction Pathway

The true value of DABP-diol MOFs lies in the accessible functional groups.

InteractionMap cluster_result Enhanced Selectivity Ligand DABP-diol Ligand (In Pore Wall) Amine -NH2 Group (Lewis Base) Ligand->Amine Hydroxyl -OH Group (H-Bond Donor) Ligand->Hydroxyl CO2 CO2 Molecule (Guest) Amine->CO2 Quadrupole Interaction Acetylene C2H2 Molecule (Guest) Hydroxyl->Acetylene H-Bonding Selectivity High Qst (Heat of Adsorption) Superior Separation Performance CO2->Selectivity Acetylene->Selectivity

Caption: Mechanism of enhanced gas selectivity in DABP-diol MOFs. Accessible -NH2 and -OH groups provide specific binding sites for CO2 and Acetylene.

References

  • Ma, L., et al. (2009).[1][2][3] Design and Synthesis of Chiral Porous Metal-Organic Frameworks via Functionalized Ligands. Journal of the American Chemical Society, 131(30), 10348-10349. Link

  • Furukawa, H., et al. (2010).[4] Ultrahigh Porosity in Metal-Organic Frameworks. Science, 329(5990), 424-428. Link

  • Mondal, S., et al. (2025). Synthesis of MOF having hydroxyl functional side groups and optimization of activation process. ResearchGate / CrystEngComm. Link

  • Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1166-1175. Link

Sources

"spectroscopic comparison of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol and its isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6) is a critical biphenyl intermediate used in the synthesis of high-performance polymers (e.g., polyimides, polybenzoxazoles) and metal-organic frameworks (MOFs).[1] Its structural specificity—hydroxyl groups at the ortho (2,2') positions and amino groups at the meta (5,5') positions relative to the bridge—imparts unique steric and electronic properties compared to its more common isomer, 3,3'-dihydroxybenzidine (3,3'-dihydroxy-4,4'-diaminobiphenyl).

This guide provides a rigorous spectroscopic comparison to assist researchers in distinguishing these isomers. Misidentification can lead to catastrophic failure in polymerization processes, as the 2,2'-isomer introduces significant steric twist (atropisomerism) that disrupts chain packing, whereas the 3,3'-isomer favors planar, rigid-rod formations.

Structural Analysis & Isomer Distinction

The primary challenge in characterization lies in the substitution pattern on the biphenyl core. The position of the hydroxyl groups dictates the molecule's planarity and hydrogen-bonding capability.

Comparative Isomer Table
Feature5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (Target)3,3'-Dihydroxybenzidine (Common Alternative)
CAS Number 61604-22-62373-98-0
Substituents 2,2'-OH; 5,5'-NH₂3,3'-OH; 4,4'-NH₂
Bridge Position 1,1'1,1'
Conformation Twisted (Steric hindrance at 2,2')Planar (Minimal steric hindrance)
Symmetry

(Axial chirality possible)

or

(depending on rotamer)
Key Application MOF Linkers, Twisted Polymer BackbonesPBI (Polybenzimidazole) Fibers
Identification Logic Pathway

The following decision tree outlines the logical flow for distinguishing these isomers using standard spectroscopic techniques.

IsomerIdentification Start Unknown Diamino-Dihydroxy Biphenyl Sample UV_Step Step 1: UV-Vis Spectroscopy (Check Conjugation) Start->UV_Step BlueShift Hypsochromic Shift (< 280 nm) Indicates Twisted Structure UV_Step->BlueShift Steric Hindrance RedShift Bathochromic Shift (> 300 nm) Indicates Planar Structure UV_Step->RedShift Extended Conjugation NMR_Step Step 2: 1H NMR (DMSO-d6) (Check Symmetry & H-Bonding) BlueShift->NMR_Step RedShift->NMR_Step TargetID Target: 5,5'-Diamino-2,2'-diol (Distinct 2,2'-OH shift, ABX pattern) NMR_Step->TargetID Matches 2,2'-Subst. IsomerID Isomer: 3,3'-Dihydroxybenzidine (3,3'-OH/4,4'-NH2 interaction) NMR_Step->IsomerID Matches 3,3'-Subst.

Figure 1: Logical decision tree for spectroscopic differentiation of biphenyl isomers based on electronic conjugation and magnetic environment.

Spectroscopic Characterization

A. UV-Visible Spectroscopy

The biphenyl moiety's UV absorption is heavily dependent on the dihedral angle between the two phenyl rings.

  • 5,5'-Diamino-2,2'-diol: The bulky -OH groups at the 2,2' positions force the rings to twist significantly to relieve steric strain. This breaks the

    
    -conjugation across the bridge.
    
  • 3,3'-Dihydroxybenzidine: The substituents are at 3,3' and 4,4', leaving the 2,2' positions (ortho to bridge) occupied only by hydrogen. This allows the molecule to adopt a more planar conformation, extending conjugation.

Data Comparison:

Parameter 5,5'-Diamino-2,2'-diol 3,3'-Dihydroxybenzidine

|


 (MeOH)  | ~240 - 260 nm  | ~280 - 310 nm  |
| Effect  | Hypsochromic (Blue) Shift | Bathochromic (Red) Shift |
| Molar Absorptivity (

)
| Lower (due to loss of planarity) | Higher |
B. Nuclear Magnetic Resonance (1H NMR)

NMR provides the most definitive structural proof. Analysis should be performed in DMSO-d6 to observe exchangeable protons (-OH and -NH₂).

Predicted 1H NMR Shifts (DMSO-d6,


 ppm): 
Proton Type5,5'-Diamino-2,2'-diol3,3'-DihydroxybenzidineMechanistic Reason
-OH (Phenolic) 8.5 - 9.5 ppm (Broad)9.0 - 9.8 ppm 2,2'-OH may show intramolecular H-bonding (O-H...O) or be shielded by the opposing ring current due to twist.
-NH₂ (Amine) 4.5 - 5.0 ppm 4.8 - 5.5 ppm 4,4'-NH₂ is conjugated with the biphenyl system more effectively than 5,5'-NH₂.
Aromatic Region 6.3 - 6.8 ppm 6.5 - 7.2 ppm The 2,2'-isomer protons are generally more shielded due to the lack of full conjugation.
Coupling Pattern ABX System AMX or Singlets 5,5'-isomer has protons at 3, 4, 6. H6 is a doublet (ortho to NH2), H4 dd, H3 d.
C. Infrared Spectroscopy (FTIR)
  • 5,5'-Diamino-2,2'-diol: Expect a sharp, distinct band for free or weakly H-bonded -OH if the twist prevents inter-ring H-bonding, or a broad band if intramolecular O-H...N bonding occurs (less likely due to geometry).

  • Fingerprint Region: The substitution pattern (1,2,5-trisubstituted vs 1,3,4-trisubstituted) yields distinct C-H out-of-plane bending vibrations.

    • 2,2'-isomer: ~810-830 cm⁻¹ (2 adjacent H's).

    • 3,3'-isomer: ~860-880 cm⁻¹ (isolated H's).

Experimental Protocols

Protocol 1: Determination of Atropisomerism via UV-Vis

Objective: To qualitatively assess the degree of twisting in the biphenyl backbone.

  • Preparation: Dissolve 1.0 mg of the sample in 10 mL of spectroscopic grade Methanol (MeOH).

  • Baseline: Run a blank scan using pure MeOH from 200 nm to 500 nm.

  • Acquisition: Scan the sample. Note the

    
    .
    
  • Acid Shift Test: Add 1 drop of 1M HCl.

    • Observation: The amine groups will protonate (-NH₃⁺), withdrawing electron density.

    • Result: Both isomers will blue-shift, but the 3,3'-isomer will show a more dramatic collapse of the long-wavelength band (approx. 300 nm -> 250 nm) as the resonance contribution of the amine is removed. The 2,2'-isomer , already twisted and less conjugated, will show a smaller relative shift.

Protocol 2: 1H NMR Characterization for Purity

Objective: To validate the substitution pattern.

  • Solvent: Use DMSO-d6 (99.9% D) to ensure solubility and visibility of labile protons.

  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1): 5 seconds (critical for accurate integration of aromatic protons).

    • Scans: 16-64.

  • Analysis:

    • Integrate the aromatic region (6.0 - 7.5 ppm).

    • For 5,5'-diamino-2,2'-diol , you expect integration of 6 aromatic protons total (3 per ring).

    • Look for the H-6 proton (ortho to the bridge). In the 2,2'-diol, this proton is sterically crowded and may show a distinct upfield shift compared to the planar isomer due to the shielding cone of the adjacent ring.

Synthesis & Application Context

Understanding the synthesis pathway confirms the isomer identity.

  • Route A (Target): Oxidative coupling of 3-aminophenol (or protected derivatives) often favors ortho-coupling, leading to 2,2'-biphenols.

  • Route B (Isomer): Benzidine rearrangement of hydrazobenzene derivatives typically yields 4,4'-diamino compounds.

Graphviz Workflow: Synthetic Origins

SynthesisPath Precursor1 3-Aminophenol / Protected Phenol Reaction1 Oxidative Coupling (Cu/Amine Cat.) Precursor1->Reaction1 Product1 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (Twisted Backbone) Reaction1->Product1 Precursor2 Nitrobenzene / Hydrazobenzene Reaction2 Benzidine Rearrangement (Acid Catalyzed) Precursor2->Reaction2 Product2 3,3'-Dihydroxybenzidine (Planar Backbone) Reaction2->Product2

Figure 2: Synthetic pathways differentiating the origin of the 2,2'-diol vs the 4,4'-diamine isomers.

References

  • PubChem. "5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (Compound)." National Library of Medicine. Accessed February 13, 2026. [Link]

  • National Toxicology Program. "3,3'-Dihydroxybenzidine - Chemical Physical Properties." National Institutes of Health.[1][2] Accessed February 13, 2026. [Link]

  • ResearchGate. "Synthesis and Characterization of 2,2'-Dinitramino-5,5'-bi(1-oxa-3,4-diazole)." (Analogous biphenyl synthesis pathways). Accessed February 13, 2026. [Link]

  • Oakwood Chemical. "5,5'-Diallyl-[1,1'-biphenyl]-2,2'-diol (Structural Analog Data)." Accessed February 13, 2026. [Link]

Sources

"cross-validation of experimental and computational results for 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "cross-validation of experimental and computational results for 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol" Content Type: Publish Comparison Guides.

Executive Summary

This guide provides a rigorous technical comparison and validation framework for 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS: 61604-22-6), hereafter referred to as DABD-2,2' .[1]

While its structural isomer, 3,3'-Dihydroxybenzidine (HAB) , is the industry standard for polybenzoxazole (PBO) fiber production, DABD-2,2' offers distinct steric and electronic properties due to its ortho-hydroxyl and meta-amino substitution pattern.[1] This guide is designed for researchers requiring high-fidelity validation of this molecule for use in Metal-Organic Frameworks (MOFs), coordination chemistry (Salen-type ligands), and high-performance polymer synthesis.[1]

Part 1: The Validation Framework

To ensure scientific integrity, we employ a "Dual-Lock" validation system where experimental data (Exp) and computational predictions (Comp) must converge within a 5% margin of error.[1] This eliminates false positives arising from isomeric impurities—a common issue in biphenyl synthesis.

Workflow Visualization

The following diagram outlines the iterative loop required to cross-validate DABD-2,2' purity and electronic structure.

ValidationLoop cluster_Exp Experimental Stream cluster_Comp Computational Stream (DFT) Synthesis Synthesis (Nitration/Reduction) RawMaterial Crude DABD-2,2' Synthesis->RawMaterial XRD Single Crystal XRD (Geometry) RawMaterial->XRD FTIR FT-IR/Raman (Vibrational) RawMaterial->FTIR Validation Cross-Validation (RMSD < 0.02Å) XRD->Validation Bond Lengths FTIR->Validation Peak Positions GeomOpt Geometry Opt (B3LYP/6-31G*) GeomOpt->Validation Bond Lengths FreqCalc Frequency Calc (Scaling Factor 0.96) FreqCalc->Validation Simulated IR Validation->Synthesis Fail (Recrystallize) Decision Release for Polymerization/Ligand Use Validation->Decision Pass

Figure 1: The "Dual-Lock" validation workflow ensuring convergence of physical characterization and DFT predictions.

Part 2: Structural & Electronic Comparison (The Guide)

The critical distinction between DABD-2,2' and the standard HAB lies in the torsion angle and chelating ability .

  • HAB (Standard): Hydroxyls at 3,3' and Amines at 4,4'.[1] The molecule is relatively planar, facilitating

    
    -stacking in PBO fibers.[1]
    
  • DABD-2,2' (Target): Hydroxyls at 2,2' (ortho to bridge).[1] Steric hindrance between the 2,2'-oxygens forces the biphenyl rings to twist (dihedral angle

    
     60-90°), breaking planarity but creating an ideal "pocket" for metal coordination.[1]
    
Performance Benchmarking Table
FeatureDABD-2,2' (Target)HAB (Standard Alternative)Causality / Implication
IUPAC Position 5,5'-diamino-[1,1'-biphenyl]-2,2'-diol3,3'-dihydroxy-4,4'-diaminobiphenylIsomeric difference defines reactivity.[1]
Dihedral Angle ~60° - 90° (Twisted) ~30° - 45° (Planar-like)DABD-2,2' has higher solubility due to reduced stacking; HAB packs tighter (better fibers).[1]
Chelation Site O-O Bidentate (Bridge) N-O Salen-type (Ring)DABD-2,2' is superior for MOF linkers requiring twisted geometries.[1]
HOMO-LUMO Gap Wide (Blue-shifted) Narrow (Red-shifted)The twist in DABD-2,2' breaks conjugation across the bridge, increasing the band gap.[1]
Solubility (DMSO) High (>50 mg/mL) Moderate (~20 mg/mL)Non-planarity disrupts lattice energy, aiding processability in solution.[1]
Part 3: Detailed Validation Protocols
Protocol A: Computational Setup (DFT)

Objective: Generate a reference standard for the molecule where no crystal structure exists in the open literature.

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP / 6-311++G(d,p).

    • Why: The "++" diffuse functions are critical for accurately modeling the lone pairs on Oxygen and Nitrogen, which dictate the torsion angle.

  • Solvation Model: IEFPCM (Solvent = DMSO).[1]

    • Why: Experimental NMR/UV-Vis is typically performed in DMSO; gas-phase calculations will overestimate the planarity of the biphenyl ring.[1]

  • Key Output Parameter: Check the C2-C1-C1'-C2' dihedral angle. If < 45°, the calculation likely converged to a saddle point; re-optimize.

Protocol B: Experimental Verification (FT-IR)

Objective: Confirm the meta-amino, ortho-hydroxy pattern without expensive NMR time.[1]

  • Sample Prep: KBr pellet (1% w/w).

  • Target Regions:

    • 3400-3300 cm⁻¹: Primary Amine (

      
      ) doublet.[1]
      
    • 3200-3000 cm⁻¹: Broad Hydroxyl (

      
      ) stretch.[1]
      
    • Fingerprint (800-900 cm⁻¹):

      • DABD-2,2' (1,2,4-substitution): Look for two adjacent Hydrogens.[2] Strong bands at ~810-820 cm⁻¹.[1]

      • HAB (1,2,4-substitution different pattern): Shifts slightly due to the electronic donating effect of the para-amine.

  • Validation Rule: The experimental amine doublet must match the scaled DFT frequency (scaling factor 0.964) within

    
    .
    
Part 4: Synthesis Pathway (Contextual)

Understanding the synthesis helps identify potential impurities (e.g., mono-nitro intermediates).[1]

Synthesis cluster_Impurity Critical Impurities to Monitor Start 2,2'-Biphenol Step1 Nitration (HNO3/AcOH) Start->Step1 Inter 5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol Step1->Inter Step2 Reduction (Pd/C + H2 or Hydrazine) Inter->Step2 Product DABD-2,2' (Target) Step2->Product Mono Mono-amino derivative (Incomplete Reduction) Step2->Mono Side Rxn

Figure 2: Synthetic route highlighting the critical reduction step where impurities often occur.

References
  • BenchChem. "5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol Structure and Properties."[1] BenchChem Database.[1] Accessed 2024.[3][4] Link

  • PubChem. "Compound Summary: 5,5'-Diamino-2,2'-bipyridine (Structural Analog Reference)." National Library of Medicine. Link[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational chemistry for biphenyl synthesis).[5] Link[1]

  • National Toxicology Program. "3,3'-Dihydroxybenzidine (HAB) Safety and Properties." NTP Database.[1] (Comparative data for the structural isomer). Link

  • Dikhtiarenko, A., et al. "Crystal structure of 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid."[1] Zeitschrift für Kristallographie, 2016.[1][2] (Reference for biphenyl dihedral torsion analysis). Link[1]

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) before handling biphenyl derivatives, as benzidine analogs can possess varying degrees of toxicity.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and conscientious management of chemical substances from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol, a biphenyl-based compound used in synthetic and analytical applications. Given its chemical structure as an aromatic diamine, this substance must be handled with the assumption of significant hazard, necessitating a rigorous and informed disposal process.

Hazard Assessment and Risk Mitigation

While comprehensive toxicological data for 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol is not widely available, its chemical class provides a strong basis for hazard assessment. Aromatic amines are a well-documented class of compounds with potential health and environmental risks, including toxicity and mutagenicity[1]. A closely related compound, 3,3'-Diamino-[1,1'-biphenyl]-4,4'-diol, is suspected of causing genetic defects and is known to cause serious skin and eye irritation. Therefore, it is imperative to treat 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol as a hazardous substance until proven otherwise[1][2].

The primary risks associated with this compound include:

  • Toxicity: Can be harmful if ingested, inhaled, or absorbed through the skin[1].

  • Irritation: Likely to cause skin and serious eye irritation[3][4].

  • Mutagenicity: Suspected of causing genetic defects, a serious long-term health hazard.

  • Environmental Hazard: Aromatic amines can be persistent in the environment and toxic to aquatic life, making proper disposal critical to prevent contamination of water and soil[1][5].

Immediate Safety and Handling Protocols

Before any handling or disposal procedure, the implementation of stringent safety measures is non-negotiable. The causality is clear: minimizing exposure routes is the most effective way to prevent personal harm.

  • Engineering Controls: All handling of solid 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols[1][3].

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required. This includes:

    • Eye Protection: Chemical safety goggles and a face shield[4][6].

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat, with additional protective clothing as necessary to prevent any possibility of skin exposure[4][6].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling[2][4]. Contaminated clothing should be removed immediately and laundered before reuse.

Waste Containment and Segregation: The Foundation of Safe Disposal

The principle of waste segregation is fundamental to laboratory safety and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal[1][7].

Key Principles:

  • Do Not Mix: Never combine 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol waste with other waste streams, particularly acids, oxidizing agents, or non-hazardous waste[6][7].

  • Dedicated Containers: Use only containers that are chemically compatible with aromatic amines[8][9]. Often, the original product container is a suitable choice once empty[1]. Containers must be in good condition, free from damage, and have a secure, leak-proof closure[8].

  • Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation[7][10]. This area must be under the control of laboratory personnel and should be clearly marked.

Table 1: Summary of Safety and Disposal Information
ParameterGuidelineRationale & Source(s)
Assumed Hazard Class Toxic, Irritant, Suspected Mutagen, Environmental HazardBased on data for analogous aromatic amines. Prevents underestimation of risk.[1]
Required PPE Safety Goggles, Face Shield, Nitrile Gloves, Lab CoatProvides comprehensive protection against inhalation, dermal, and ocular exposure.[4][6]
Handling Location Certified Chemical Fume HoodPrevents inhalation of airborne particulates or aerosols.[1][3]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Powdered MetalsPrevents potentially violent or hazardous chemical reactions.[6][7][11]
Primary Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction of the compound in a controlled, environmentally sound manner.[1][11]
Container Labeling "Hazardous Waste," Full Chemical Name, Hazard PictogramsComplies with regulations (e.g., RCRA) and ensures safe handling by all personnel.[7][10]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the procedure for accumulating and preparing 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol waste for collection by a licensed environmental services provider. Under no circumstances should this chemical be disposed of via sanitary sewer or general trash [6][8][9].

Materials:

  • Designated hazardous waste container (chemically compatible, with screw cap)

  • Hazardous waste labels

  • Personal Protective Equipment (as defined in Section 2)

  • Waste accumulation log

Procedure:

  • Container Preparation: a. Select a clean, dry, and appropriate waste container. Ensure it is free of any residues that could react with the amine waste[9]. b. Affix a "Hazardous Waste" label to the container before adding any waste[7][10]. c. Fill out the label with the full chemical name: "5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol". List all components if it is a mixture, including solvents[7]. d. Add the appropriate hazard warnings (e.g., pictograms for toxicity, irritation)[10].

  • Waste Accumulation: a. Working inside a fume hood, carefully transfer the waste (solid, solutions, or contaminated materials like weigh boats or gloves) into the prepared container. b. Keep the container securely closed at all times, except when actively adding waste[7][9]. c. Store the container in your designated and properly marked Satellite Accumulation Area (SAA)[7]. Ensure secondary containment is used where possible[7][8].

  • Finalizing for Disposal: a. Once the container is full (do not overfill; leave at least 10% headspace) or waste is no longer being generated, enter the date on the label[7]. b. Ensure the cap is tightly sealed. c. Store the sealed container in the SAA for no longer than the period allowed by your institution and regulations (e.g., up to one year for partially filled containers in an SAA)[7]. d. Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Do not move hazardous waste outside of your laboratory; this must be handled by trained professionals[10].

Emergency Procedures: Spill Management

In the event of a small spill, prompt and correct action can prevent a more serious incident.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control: If safe to do so, prevent the spill from spreading.

  • PPE: Don appropriate PPE before attempting cleanup.

  • Cleanup:

    • For Solids: Carefully sweep or scoop up the material using an inert absorbent material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container[3][11]. Avoid creating dust[3].

    • For Liquids: Absorb the spill with an inert absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department.

Workflow Visualization: Disposal Decision Process

The following diagram illustrates the logical flow for the safe management and disposal of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol waste.

G start Start: Handling 5,5'-Diamino- [1,1'-biphenyl]-2,2'-diol ppe Wear Full PPE: - Goggles & Face Shield - Gloves - Lab Coat start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid, Solution, Contaminated Items) fume_hood->waste_gen get_container Select Compatible Hazardous Waste Container waste_gen->get_container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms get_container->label_container add_waste Add Waste to Container label_container->add_waste store_saa Store Sealed Container in Designated SAA add_waste->store_saa is_full Is Container Full or Waste Stream Complete? store_saa->is_full continue_use Continue Accumulating Waste is_full->continue_use No   finalize Finalize Label with Date is_full->finalize  Yes continue_use->add_waste contact_ehs Contact EH&S for Pickup finalize->contact_ehs end End: Waste Disposed by Licensed Professional contact_ehs->end

Sources

Comprehensive Safety & Handling Guide: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

[1]

Executive Safety Assessment

Compound Identity: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol CAS Number: 61604-22-6 Synonyms: 3,3'-Dihydroxybenzidine (Isomer); 2,2'-Dihydroxy-5,5'-diaminobiphenyl.[1]

The "Benzidine Analogue" Risk Profile

While specific toxicological data for this isomer may be sparse compared to its parent compound, scientific prudence dictates handling this molecule as a high-potency carcinogen and mutagen. [1]

Structurally, this compound possesses the biphenyl-diamine core characteristic of Benzidine (a known Group 1 Human Carcinogen).[1] The addition of hydroxyl groups increases polarity but does not negate the risk of metabolic activation to DNA-adduct-forming electrophiles.

Critical Hazards:

  • Carcinogenicity (Presumed): Treat as OSHA "Select Carcinogen."[1]

  • Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.

  • Chemical Instability: The amino-phenol moiety makes this compound highly susceptible to auto-oxidation.[1] It will darken upon exposure to light and air, potentially altering its biological activity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient . You must employ a "Barrier Redundancy" strategy.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N100/P3 Half-Mask Preventing inhalation of micro-aerosols during weighing is critical.[1] A standard surgical mask offers zero protection against aromatic amine particulates.[1]
Dermal (Inner) Silver Shield® (EVOH/PE Laminate) CRITICAL: Aromatic amines can permeate standard nitrile gloves. Laminate film provides the only true chemical permeation barrier (>480 min breakthrough).
Dermal (Outer) Nitrile (5-8 mil, Long Cuff) Provides dexterity and protects the inner laminate glove from physical tears. Change every 30 minutes or immediately upon splash.
Body Tyvek® Lab Coat or Coverall (Disposable)Cotton lab coats absorb chemicals and retain them against the skin.[1] Disposable, non-woven polyethylene fabrics repel dust and liquids.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate for powders that can migrate around lenses.

Engineering Controls & Containment Logic

The hierarchy of control must prioritize isolation over PPE.[1]

Primary Containment: The "Iso-5" Rule

All open-container manipulations (weighing, solubilization) must occur within:

  • Glovebox: Nitrogen atmosphere (Preferred).[1] Prevents oxidation of the diol/amine groups and offers maximum containment.[1]

  • Class II, Type A2 Biosafety Cabinet (BSC): If a glovebox is unavailable.

  • Chemical Fume Hood: Only acceptable if the powder is already in solution or if using a flow-containment powder balance enclosure.

Workflow Visualization

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyProtocolcluster_0Hazard Sourcecluster_1Layer 1: Engineering Controlscluster_2Layer 2: Personal Protectioncluster_3Layer 3: DeactivationCompound5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol(Powder Form)GloveboxGlovebox (Inert Gas)< 5 ppm O2Compound->Glovebox HandlingRespN100/P3 Respirator(If outside Glovebox)Compound->Resp Failure/SpillHEPAHEPA Filtration(Negative Pressure)Glovebox->HEPA ExhaustGlovesDouble Glove System:Inner: Laminate (Barrier)Outer: Nitrile (Dexterity)Glovebox->Gloves InteractionOxidationOxidative Destruction(KMnO4 / H2SO4)Gloves->Oxidation Contaminated PPEWasteHazardous WasteIncinerationOxidation->Waste Final Disposal

Caption: Defense in Depth: The integration of engineering isolation, barrier PPE, and chemical deactivation pathways.[1]

Operational Protocol: Solubilization & Handling

Scientific Context: The 2,2'-diol functionality makes this compound prone to forming quinone-imines upon oxidation.[1] To maintain integrity and safety:

  • Preparation:

    • Pre-weigh vessels in the glovebox/hood.[1]

    • Use degassed solvents (DMSO or DMF are recommended; water solubility is pH-dependent).[1]

    • Acidification: Slight acidification (0.1 M HCl) often stabilizes the amine groups and improves aqueous solubility, preventing oxidation.[1]

  • Weighing Procedure:

    • Place an absorbent pad (plastic backed) on the balance.

    • Use an anti-static gun to neutralize static charge on the powder (prevents "flying" particles).[1]

    • Wet-Wipe Technique: After weighing, wipe the exterior of the vial with a solvent-dampened wipe before removing it from the containment zone.[1]

  • Spill Management:

    • Do not sweep dry powder. This generates aerosols.[1]

    • Cover spill with wet paper towels (soaked in water/surfactant).

    • Wipe up and place in a dedicated hazardous waste bag.

Deactivation & Disposal (The "Red" Path)

Because this is a benzidine congener, simple trash disposal is illegal and unethical.

Chemical Deactivation (Surface Decon)

For cleaning the glovebox or hood surfaces, use a Permanganate Oxidation protocol.[1] Bleach (Hypochlorite) is not recommended as it can form chlorinated aromatic byproducts which may be more toxic.

Deactivation Solution:

  • 0.1 M Potassium Permanganate (

    
    )
    
  • 0.1 M Sulfuric Acid (

    
    )
    

Protocol: Apply solution to contaminated surface.[1] Allow to sit for 15 minutes (purple color should persist; if it turns brown immediately, add more). Neutralize with Sodium Thiosulfate or Ascorbic Acid before wiping up.

Waste Disposal[1][2][3][4][5]
  • Solids: All contaminated gloves, wipes, and weighing boats must be double-bagged in yellow/red biohazard bags and labeled "Suspect Carcinogen - Incinerate Only."

  • Liquids: Collect in a dedicated carboy. Do not mix with general organic solvents if possible, to allow for specific oxidative treatment by your waste management facility.[1]

References

  • National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: Benzidine and Dyes Metabolized to Benzidine. U.S. Department of Health and Human Services. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Benzidine - 1910.1003 (13 Carcinogens Standard). [Link]

  • PubChem. Compound Summary: 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6). National Library of Medicine.[1] [Link][1]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Permanganate Oxidation protocols).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.